3-(Chloromethyl)heptane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(chloromethyl)heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Cl/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVCBAMXYMWGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861758 | |
| Record name | 3-(Chloromethyl)-heptane | |
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Molecular Weight |
148.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123-04-6, 1230-40-6 | |
| Record name | 3-(Chloromethyl)heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Ethylhexyl chloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 1-chloro-2-ethyl- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(CHLOROMETHYL)HEPTANE | |
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| Record name | Heptane, 3-(chloromethyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Chloromethyl)-heptane | |
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| Record name | 3-(chloromethyl)heptane | |
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| Record name | 2-ETHYLHEXYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T84ZY4DN7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Chloromethyl)heptane: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive nature of 3-(chloromethyl)heptane. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a chemical intermediate. This document includes a summary of its physicochemical properties, structural identifiers, and representative experimental protocols for its synthesis and analysis, alongside visualizations of key chemical processes.
Chemical Properties and Structure
This compound, also known as 2-ethylhexyl chloride, is a halogenated alkane with the chemical formula C₈H₁₇Cl. It is a colorless liquid with a pungent odor.[1] Its structural and physical properties make it a versatile intermediate in various chemical syntheses.[2]
Structural Information
The structure of this compound features a heptane backbone with a chloromethyl group attached to the third carbon.
| Identifier | Value |
| IUPAC Name | This compound[3][4] |
| Synonyms | 2-Ethylhexyl chloride, 1-Chloro-2-ethylhexane[3][5] |
| CAS Number | 123-04-6[3][4] |
| Molecular Formula | C₈H₁₇Cl[3][4] |
| Molecular Weight | 148.67 g/mol [4][5] |
| SMILES | CCCCC(CC)CCl[4] |
| InChI Key | WLVCBAMXYMWGLJ-UHFFFAOYSA-N[3] |
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 166-168 °C[] |
| Melting Point | -70 °C[] |
| Density | 0.882 g/cm³[] |
| Solubility | Insoluble in water; soluble in most organic solvents. |
Reactivity and Applications
The presence of a primary chloroalkane makes this compound a reactive compound, particularly in nucleophilic substitution reactions. The chlorine atom serves as a good leaving group, allowing for the introduction of various functional groups. This reactivity is fundamental to its application as a key intermediate in the synthesis of pharmaceuticals, plasticizers, surfactants, and lubricants.[2] In the pharmaceutical industry, it is used in the synthesis of antihistamines, antipsychotics, and anticonvulsants.[1]
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis, analysis, and a common reaction of this compound.
Representative Synthesis of this compound
A common and effective method for the laboratory-scale synthesis of primary alkyl chlorides from primary alcohols is the reaction with thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct. The following is a representative protocol for the synthesis of this compound from 2-ethyl-1-hexanol.
Reaction: C₈H₁₈O + SOCl₂ → C₈H₁₇Cl + SO₂ + HCl
Methodology:
-
Reaction Setup: In a fume hood, a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂) is charged with 2-ethyl-1-hexanol (1 equivalent). Anhydrous diethyl ether or dichloromethane can be used as a solvent.
-
Reagent Addition: The flask is cooled in an ice bath. Thionyl chloride (1.1 to 1.5 equivalents) is added dropwise via the dropping funnel over a period of 30-60 minutes with vigorous stirring. A small amount of pyridine (optional, ~0.1 equivalents) can be added to the alcohol solution before the addition of thionyl chloride.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The excess thionyl chloride is carefully quenched by the slow addition of cold water or a saturated sodium bicarbonate solution. The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude this compound is then purified by fractional distillation under reduced pressure.
Analytical Characterization: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for assessing the purity of this compound and confirming its identity.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane (e.g., 1 µL in 1 mL).
-
GC-MS Parameters: The following are representative parameters for the analysis. Optimization may be required based on the specific instrument and column.
| Parameter | Setting |
| GC Column | VF-624ms or similar, 30 m x 0.25 mm ID x 1.4 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Oven Program | Initial temp 50 °C, hold for 2 min; ramp at 10 °C/min to 250 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
Nucleophilic Substitution Reaction: Synthesis of 3-(Azidomethyl)heptane
This protocol describes a representative nucleophilic substitution reaction where the chloride in this compound is displaced by an azide group using sodium azide.
Reaction: C₈H₁₇Cl + NaN₃ → C₈H₁₇N₃ + NaCl
Methodology:
-
Reaction Setup: To a solution of this compound (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetone in a round-bottom flask, add sodium azide (1.5 equivalents).
-
Reaction Conditions: The mixture is stirred vigorously and heated to 50-70 °C. The reaction progress is monitored by TLC or GC-MS.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into water. The aqueous phase is extracted with diethyl ether or ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-(azidomethyl)heptane, which can be further purified by column chromatography if necessary.
Safety Information
This compound is a flammable liquid and vapor and causes skin and eye irritation. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles. Keep away from heat, sparks, and open flames.
This guide provides a foundational understanding of this compound for its application in research and development. For specific applications, further optimization of the described protocols may be necessary.
References
An In-depth Technical Guide to 3-(Chloromethyl)heptane (CAS Number: 123-04-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chloromethyl)heptane, also known by its synonyms 2-Ethylhexyl chloride and Isooctylchloride, is a versatile chloroalkane with the chemical formula C₈H₁₇Cl.[1][2][3] This colorless to clear yellow liquid possesses a pungent odor and is a key intermediate in a wide array of chemical syntheses.[1][4] Its utility stems from the reactive chloromethyl group, which makes it an effective alkylating agent in various nucleophilic substitution reactions.[3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and diverse applications, with a focus on its relevance to the pharmaceutical and chemical industries.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 123-04-6 | [2][4] |
| Molecular Formula | C₈H₁₇Cl | [5][6][7][8] |
| Molecular Weight | 148.67 g/mol | [5][6][7] |
| Appearance | Colorless to clear yellow liquid | [4] |
| Odor | Pungent | [1] |
| Boiling Point | 166-168 °C | [6] |
| Melting Point | -70 °C | [6] |
| Density | 0.882 g/cm³ | [6] |
| Flash Point | 60 °C | [6] |
| Water Solubility | 0.0503 g/L (at 20 °C) | [4][6] |
| Solubility in Organic Solvents | Soluble in most organic solvents | [1] |
| Refractive Index | 1.432-1.436 | [6] |
Synthesis of this compound
The industrial preparation of this compound, or 2-Ethylhexyl chloride, is typically achieved through the hydrochlorination of 2-ethyl-1-hexanol.
Experimental Protocol: Synthesis from 2-Ethyl-1-Hexanol
This protocol is based on established industrial processes for the synthesis of alkyl chlorides from primary alcohols.
Materials:
-
2-ethyl-1-hexanol
-
Gaseous hydrochloric acid
-
Suitable reactor equipped for heating, stirring, and pressure control
Procedure:
-
Charge the reactor with 2-ethyl-1-hexanol (e.g., 200 mol).
-
With stirring, heat the alcohol to approximately 110°C.
-
Introduce gaseous hydrochloric acid into the reactor.
-
Maintain the reaction temperature around 140°C and the pressure between 3.8 and 4.8 bars.
-
Continue the introduction of hydrochloric acid until the reaction is complete.
-
After the reaction is finished, cool the mixture to 80-85°C.
-
Decompress the reactor and allow the organic and aqueous phases to separate.
-
The organic phase, containing 2-ethylhexyl chloride, can be further purified by distillation to achieve a purity of over 97%.
Note: This is a generalized procedure and may require optimization based on the specific laboratory or industrial setup.
Chemical Reactivity and Experimental Protocols
The primary reactivity of this compound lies in its susceptibility to nucleophilic substitution reactions (SN2), where the chlorine atom is displaced by a nucleophile.[3] This makes it a valuable reagent for introducing the 2-ethylhexyl group into various molecules.
Williamson Ether Synthesis
This synthesis is a classic method for preparing ethers, where an alkoxide or phenoxide reacts with a primary alkyl halide.
Materials:
-
Alcohol or phenol
-
Strong base (e.g., sodium hydride, potassium hydroxide)
-
This compound
-
Anhydrous aprotic solvent (e.g., THF, DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.
-
Cool the solution in an ice bath and add the strong base portion-wise to form the alkoxide/phenoxide.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Slowly add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by a suitable technique (e.g., TLC, GC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude ether by distillation or column chromatography.
N-Alkylation of Amines
This compound can be used to alkylate primary and secondary amines to yield secondary and tertiary amines, respectively.
Materials:
-
Primary or secondary amine
-
This compound
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., acetonitrile, DMF)
Procedure:
-
In a round-bottom flask, dissolve the amine and the base in the chosen solvent.
-
Add this compound to the mixture.
-
Stir the reaction mixture at room temperature or with heating, monitoring its progress by TLC or GC.
-
Upon completion, filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.
-
Dry the organic layer, concentrate, and purify the resulting amine by distillation or column chromatography.
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. 2-Ethylhexyl chloroformate synthesis - chemicalbook [chemicalbook.com]
- 6. Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans [organic-chemistry.org]
- 7. US2841623A - Process for the alkylation of phenols - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Analysis of 3-(Chloromethyl)heptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Chloromethyl)heptane, a halogenated alkane with applications in organic synthesis. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into its structural characterization. Experimental protocols are provided to ensure reproducibility, and key data is presented in a clear, tabular format for ease of reference.
Molecular Structure and Properties
This compound is a chiral chloroalkane with the chemical formula C₈H₁₇Cl. Its structure consists of a heptane backbone with a chloromethyl group attached to the third carbon atom.
| Property | Value |
| Chemical Formula | C₈H₁₇Cl |
| Molecular Weight | 148.67 g/mol |
| CAS Number | 123-04-6[1] |
| Appearance | Colorless liquid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the ¹H and ¹³C NMR data for this compound, acquired in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule.
Caption: Molecular structure of this compound.
Table 1: ¹H NMR Data for this compound
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| A | ~3.53 | m | 2H | -CH₂Cl |
| B | ~1.59 | m | 1H | -CH- |
| C | ~1.43 | m | 4H | -CH₂- (C2, C4) |
| D | ~1.30 | m | 4H | -CH₂- (C5, C6) |
| E | ~0.90 | t | 6H | -CH₃ (C1, C7) |
Note: The chemical shifts are approximate and may vary slightly depending on the experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Data for this compound
| Signal | Chemical Shift (ppm) | Assignment |
| 1 | ~49.5 | -CH₂Cl |
| 2 | ~41.8 | -CH- |
| 3 | ~32.0 | -CH₂- |
| 4 | ~29.8 | -CH₂- |
| 5 | ~26.2 | -CH₂- |
| 6 | ~23.1 | -CH₂- |
| 7 | ~14.1 | -CH₃ |
| 8 | ~11.3 | -CH₃ |
Note: The assignments are based on typical chemical shifts for alkyl halides and may require further 2D NMR experiments for unambiguous confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound was obtained as a liquid film.
Caption: General workflow for obtaining an IR spectrum.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretching (alkane) |
| 1465 | Medium | C-H bending (-CH₂-) |
| 1380 | Medium | C-H bending (-CH₃) |
| ~725 | Strong | C-Cl stretching |
The spectrum is dominated by strong absorptions corresponding to the C-H stretching and bending vibrations of the alkyl chain. A key absorption is observed in the fingerprint region around 725 cm⁻¹, which is characteristic of the C-Cl stretching vibration in a chloroalkane.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) was used to determine the molecular weight and fragmentation pattern of this compound.
Caption: A simplified fragmentation pathway for this compound in EI-MS.
Table 4: Key Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 148/150 | < 1 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |
| 113 | ~5 | [M - C₂H₅]⁺ |
| 99 | ~10 | [M - C₃H₆]⁺ |
| 85 | ~20 | [M - C₄H₈Cl]⁺ |
| 71 | ~30 | [C₅H₁₁]⁺ |
| 57 | 100 | [C₄H₉]⁺ (Base Peak) |
| 43 | ~60 | [C₃H₇]⁺ |
The mass spectrum shows a weak molecular ion peak at m/z 148 and 150, corresponding to the two isotopes of chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern is characteristic of an alkyl chloride, with the base peak at m/z 57, corresponding to the stable tert-butyl cation, which can be formed through rearrangement. Other significant fragments arise from the cleavage of the alkyl chain.
Experimental Protocols
The following are general protocols for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Infrared Spectroscopy
Sample Preparation: A drop of neat this compound was placed between two potassium bromide (KBr) plates to form a thin liquid film.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used.
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean KBr plates was acquired prior to the sample scan and subtracted from the sample spectrum.
Mass Spectrometry
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was used.
Acquisition:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 35-300.
-
Scan Speed: 1-2 scans/second.
This comprehensive spectroscopic dataset and the accompanying experimental protocols provide a valuable resource for researchers and scientists working with this compound, facilitating its identification, characterization, and use in various chemical applications.
References
An In-depth Technical Guide to the Synthesis and Purification of 3-(Chloromethyl)heptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 3-(Chloromethyl)heptane (also known as 2-ethylhexyl chloride), a key intermediate in the pharmaceutical and chemical industries. This document details established synthetic methodologies, rigorous purification protocols, and relevant physicochemical data to support researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for handling, reaction setup, and purification procedures.
| Property | Value | Citations |
| Molecular Formula | C₈H₁₇Cl | [1][2] |
| Molecular Weight | 148.67 g/mol | [2][3] |
| Appearance | Clear, colorless to pale yellow liquid | [1][2][4] |
| Boiling Point | 166-168 °C at 760 mmHg | [2][4][5] |
| Melting Point | -70 °C | [2][4][5] |
| Density | 0.882 g/cm³ | [2][4] |
| Refractive Index | 1.432-1.436 | [2][4] |
| Flash Point | 60 °C | [4][5] |
| Solubility | Insoluble in water; soluble in most organic solvents | [1][4][6] |
| CAS Number | 123-04-6 | [1][2] |
Synthesis of this compound
The primary and most established route for the synthesis of this compound is the nucleophilic substitution of the hydroxyl group of its corresponding alcohol, 2-ethyl-1-hexanol. Two common and effective chlorinating agents for this transformation are gaseous hydrogen chloride (HCl) and thionyl chloride (SOCl₂).
Synthesis via Reaction with Gaseous Hydrogen Chloride
This industrial method involves the direct reaction of 2-ethyl-1-hexanol with gaseous hydrogen chloride at elevated temperature and pressure. This process is advantageous as it avoids the use of additional reagents that might complicate purification.[7]
-
Reaction Setup: A suitable pressure reactor is charged with 2-ethyl-1-hexanol (e.g., 26 kg, 200 mol).
-
Heating: The alcohol is heated to approximately 110 °C with stirring.
-
Introduction of HCl: Gaseous hydrogen chloride (e.g., 4.75 kg) is introduced into the reactor.
-
Reaction Conditions: The temperature is maintained at around 140 °C, and the pressure is kept between 3.8 and 4.8 bars.
-
Reaction Monitoring: The reaction is allowed to proceed for several hours until the desired conversion is achieved.
-
Work-up:
-
The reaction mixture is cooled to 80-85 °C.
-
The reactor is decompressed.
-
The organic and aqueous phases are separated by decantation.
-
The composition of the resulting organic phase can be analyzed by gas chromatography (GC).
| Component | Mass Composition (%) |
| 2-Ethylhexyl chloride | 53.6 |
| Residual 2-ethyl-1-hexanol | 41.8 |
| Di(2-ethylhexyl)ether | 2.3 |
| Data obtained from a representative industrial process.[7] |
Synthesis via Reaction with Thionyl Chloride
The use of thionyl chloride is a common laboratory-scale method for the conversion of primary alcohols to alkyl chlorides. The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.[4]
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a reflux condenser and a dropping funnel is charged with 2-ethyl-1-hexanol (isooctanol) (e.g., 26 g).
-
Catalyst Addition: A catalytic amount of pyridine (e.g., 1 g) is added to the alcohol.
-
Addition of Thionyl Chloride: Thionyl chloride (e.g., 50 g) is added dropwise to the mixture.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained for 4 hours.
-
Initial Purification: The excess thionyl chloride is removed by distillation.
-
Work-up:
-
The remaining oil layer is separated.
-
The oil layer is washed sequentially with water, a 10% sodium carbonate solution, and again with water.
-
The washed organic layer is dried over an anhydrous drying agent (e.g., anhydrous calcium chloride).
-
-
Final Purification: The crude product is filtered and purified by fractional distillation.
Purification of this compound
Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts such as di(2-ethylhexyl)ether, and any residual reagents. Fractional distillation is the most effective method for obtaining high-purity this compound.
Purification by Fractional Distillation
This technique separates compounds based on their boiling points. Given the difference in boiling points between this compound and potential impurities, fractional distillation can yield a product with high purity.
-
Apparatus Setup: A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask.
-
Distillation: The crude this compound is charged into the distillation flask. The mixture is heated, and the fraction boiling between 162-164 °C is collected.[4]
-
Purity Analysis: The purity of the collected fractions should be assessed using analytical techniques such as Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS). A purity of over 97% is achievable with this method.[7]
Visualized Workflows and Mechanisms
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Simplified reaction mechanism for the synthesis using thionyl chloride.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of 2-Ethylhexyl Chloride
Abstract: This technical guide provides a comprehensive overview of the core physical properties of 2-Ethylhexyl chloride (CAS No. 123-04-6), an important organic compound utilized as an intermediate in various chemical syntheses, including the production of plasticizers, surfactants, and UV absorbers.[][2][3][4] This document presents quantitative data in a structured format, details relevant experimental protocols for property determination, and includes a visualization of a typical synthesis workflow. The information is intended to support research, development, and quality control activities involving this compound.
Core Physical and Chemical Properties
2-Ethylhexyl chloride is a colorless to pale yellow liquid with a characteristic sweet odor.[2][3][5] It is classified as an alkyl halide and is known for its hydrophobic nature, making it soluble in many organic solvents while being insoluble in water.[3]
Quantitative Data Summary
The physical properties of 2-Ethylhexyl chloride are summarized in the table below. The data has been compiled from various sources to provide a comparative overview.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₇Cl | [][5] |
| Molecular Weight | 148.67 g/mol | [][2][5] |
| Appearance | Colorless to pale yellow, transparent liquid | [][3][5] |
| Density | 0.840 - 0.882 g/cm³ | [][2][5][6][7] |
| Boiling Point | 166 - 173.4 °C at 760 mmHg | [][5][6][8] |
| Melting Point | -70 °C | [][5][6][8] |
| Flash Point | 52.5 - 68 °C | [5][6][7][8] |
| Refractive Index | 1.423 - 1.436 (at 20°C or 25°C) | [5][6] |
| Vapor Pressure | 1.5 hPa (at 20°C) / 1.69 mmHg (at 25°C) | [5] |
| Water Solubility | 0.0503 g/L (at 20°C) | [5][6] |
| Solubility in other solvents | Soluble in alcohol, ether, and halogenated hydrocarbons.[5] | [5] |
| LogP (Octanol/Water Partition Coefficient) | 5.6 (at 23°C) | [5] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of 2-Ethylhexyl chloride are outlined below. These protocols are based on standard laboratory techniques.
Determination of Density
The density of liquid 2-Ethylhexyl chloride can be accurately measured using a pycnometer or a hydrometer.
-
Objective: To determine the mass per unit volume of the substance.
-
Methodology (Pycnometer Method):
-
Calibration: Clean and dry a pycnometer of known volume and determine its mass (m₁). Fill the pycnometer with deionized water at a constant, known temperature (e.g., 20°C) and weigh it again (m₂). The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.
-
Measurement: Empty and thoroughly dry the pycnometer. Fill it with 2-Ethylhexyl chloride at the same constant temperature.
-
Weighing: Weigh the pycnometer filled with the sample (m₃).
-
Calculation: The density (ρ) is calculated using the formula: ρ = (m₃ - m₁) / V
-
-
Instrumentation: Analytical balance, pycnometer, thermostatically controlled water bath.
Determination of Boiling Point
The boiling point is determined by distillation at atmospheric pressure.
-
Objective: To identify the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
-
Methodology:
-
Apparatus Setup: Assemble a standard distillation apparatus with a round-bottom flask, a condenser, a thermometer placed correctly (top of the bulb level with the side arm of the distillation head), and a receiving flask.
-
Sample Preparation: Place a sample of 2-Ethylhexyl chloride and a few boiling chips into the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Data Collection: Record the temperature at which a steady stream of distillate is collected. This temperature range is the boiling point. For high-purity substances, this range should be narrow. The reported boiling point range for 2-Ethylhexyl chloride is 166-168 °C.[][5][8]
-
-
Instrumentation: Distillation apparatus, heating mantle, calibrated thermometer.
Measurement of Refractive Index
The refractive index, a measure of how light propagates through the substance, is a useful indicator of purity.
-
Objective: To measure the ratio of the speed of light in a vacuum to its speed in 2-Ethylhexyl chloride.
-
Methodology:
-
Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
Sample Application: Place a few drops of 2-Ethylhexyl chloride onto the prism of the refractometer.
-
Measurement: Close the prism and allow the temperature to stabilize (typically 20°C). Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value from the scale. The expected range is 1.432-1.436.[5]
-
-
Instrumentation: Abbe refractometer with a constant temperature bath.
Solubility Testing
This protocol determines the qualitative and quantitative solubility of 2-Ethylhexyl chloride in various solvents.
-
Objective: To assess the solubility of the compound in aqueous and organic media.
-
Methodology (Qualitative):
-
Preparation: Place a small, measured amount (e.g., 25 mg) of 2-Ethylhexyl chloride into a test tube.[9]
-
Solvent Addition: Add a small volume (e.g., 0.75 mL) of the solvent (e.g., water, ethanol, diethyl ether) in portions, shaking vigorously after each addition.[9]
-
Observation: Visually inspect for dissolution. The compound is considered insoluble in water but soluble in solvents like ether and alcohol.[3][5]
-
-
Methodology (Quantitative - for Water Solubility):
-
Saturated Solution: Prepare a saturated solution by adding an excess of 2-Ethylhexyl chloride to a known volume of water in a sealed vial.[10]
-
Equilibration: Stir the mixture at a constant temperature (e.g., 20°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Allow the phases to separate. Carefully take an aliquot from the aqueous phase, ensuring no undissolved droplets are included.
-
Quantification: Analyze the concentration of 2-Ethylhexyl chloride in the aqueous sample using a suitable, pre-calibrated analytical method such as Gas Chromatography (GC).[10] The reported solubility is approximately 0.0503 g/L.[5][6]
-
-
Instrumentation: Test tubes, vortex mixer, constant temperature shaker, Gas Chromatograph (GC).
Synthesis and Purification Workflow
2-Ethylhexyl chloride can be synthesized from 2-ethylhexanol. The following diagram illustrates a typical laboratory-scale synthesis and purification process.
Caption: Workflow for the synthesis and purification of 2-Ethylhexyl chloride.
References
- 2. 2-ETHYL HEXYL CHLORIDE (ISO OCTYL CHLORIDE) CAS No.123-04-6 Manufacturer, Trader, and Exporter [avdpharma.in]
- 3. CAS 123-04-6: 2-Ethylhexyl chloride | CymitQuimica [cymitquimica.com]
- 4. products.basf.com [products.basf.com]
- 5. chembk.com [chembk.com]
- 6. 2-Ethylhexyl chloride CAS# 123-04-6 [gmall.chemnet.com]
- 7. ahwxchem.com [ahwxchem.com]
- 8. fishersci.com [fishersci.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. benchchem.com [benchchem.com]
Solubility of 3-(Chloromethyl)heptane in organic solvents
An In-depth Technical Guide to the Solubility of 3-(Chloromethyl)heptane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound (also known as 2-ethylhexyl chloride), a key intermediate in the chemical and pharmaceutical industries. Due to its role in the synthesis of surfactants, plasticizers, lubricants, and various active pharmaceutical ingredients, a thorough understanding of its solubility is critical for process optimization, reaction kinetics, and formulation development.[1][2] This document collates available quantitative solubility data, details the experimental protocols for its determination, and discusses the underlying physicochemical principles governing its behavior in organic media.
Introduction to this compound
This compound (CAS No. 123-04-6) is a halogenated alkane with a reactive chloromethyl group, making it a versatile alkylating agent in organic synthesis.[2][3] Its structure, an eight-carbon branched alkyl chain, dictates its general solubility, rendering it largely immiscible with water but soluble in a majority of organic solvents.[4][5] The compound is a colorless to yellow liquid and is classified as a flammable liquid and an irritant.[6][7][8] Its utility as a precursor in the production of pharmaceuticals—such as antihistamines, antipsychotics, and anticonvulsants—underscores the importance of precise solubility data for drug development and manufacturing processes.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to understanding its solubility behavior.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₇Cl | [1][4] |
| Molecular Weight | 148.67 g/mol | [1][8] |
| Boiling Point | 166 - 168 °C (@ 760 mmHg) | [6][9] |
| Melting Point | -70 °C | [6][9] |
| Density | ~0.88 g/cm³ | [1][4] |
| Flash Point | 60 °C | [6][9] |
| Water Solubility | 0.0503 g/L (at 20 °C) | [4][9][10] |
| LogP (Octanol/Water) | 5.6 (at 23 °C) | [9] |
Solubility of this compound
As a nonpolar compound, this compound is generally soluble in nonpolar and moderately polar organic solvents, following the principle of "like dissolves like".[5] It is considered insoluble in water but miscible with solvents such as ethanol, ether, and halogenated hydrocarbons.[4][9][11]
Quantitative Solubility Data
Quantitative solubility data for this compound is limited in publicly accessible literature. The most definitive data comes from studies on liquid-liquid equilibria (LLE) and vapor-liquid equilibria (VLE). The following tables summarize the available mutual solubility and phase equilibria information.
Table 1: Mutual Solubility of this compound and Formic Acid [6][7]
This table presents the mutual solubility of this compound (Component 1) and formic acid (Component 2) at various temperatures, indicating the composition of the two liquid phases in equilibrium.
| Temperature (°C) | Mole Fraction of Component 1 in Formic Acid-Rich Phase (x₁) | Mole Fraction of Component 1 in Heptane-Rich Phase (x₁) |
| 20 | Data not specified in abstract | Data not specified in abstract |
| 30 | Data not specified in abstract | Data not specified in abstract |
| 40 | Data not specified in abstract | Data not specified in abstract |
| 50 | Data not specified in abstract | Data not specified in abstract |
| 60 | Data not specified in abstract | Data not specified in abstract |
| 70 | Data not specified in abstract | Data not specified in abstract |
| 80 | Data not specified in abstract | Data not specified in abstract |
| Note: The source article states data was determined in the 20-80 °C range but does not provide the specific values in the abstract. Access to the full text is required for the complete dataset. |
Table 2: Vapor-Liquid Equilibria Data Summary
The following systems have been studied, indicating miscibility in the liquid phase under the tested conditions. The full datasets containing mole fractions of each component in the liquid (x) and vapor (y) phases at equilibrium are available in the cited literature.
| Binary System Components | Pressure (kPa) | Reference(s) |
| N,N-Dimethylformamide + this compound | 10.00 | [6][7] |
| p-Xylene + this compound | 40.0 | [10][12][13] |
| N-Methylpyrrolidone (NMP) + this compound | 40.0 | [12][13] |
| 2-Ethyl-1-hexanol + this compound | 40.0 | [12][13] |
Experimental Protocols
Detailed and reproducible experimental design is crucial for obtaining thermodynamically valid solubility data.[14] The following sections describe both specific methods used in the cited literature and a general-purpose protocol for determining solubility.
Cloud-Point Method for Mutual Solubility
This method was utilized to determine the mutual solubilities of the formic acid and this compound system.[6]
-
Sample Preparation : Prepare binary heterogeneous samples of known composition by mass in sealed glass ampoules.
-
Heating : Place the ampoule into a thermostatically controlled water bath. Heat the sample slowly while stirring until a single, homogeneous liquid phase is formed.
-
Cloud-Point Determination : Slowly cool the sample. The temperature at which the solution first shows turbidity (the "cloud point") is recorded as the temperature of phase separation for that specific composition.
-
Data Collection : Repeat this procedure for various compositions to construct a complete phase diagram.
Equilibrium Still Method for Vapor-Liquid Equilibria
For determining the VLE of this compound with solvents like N,N-dimethylformamide, a modified Gillespie or recirculating still is used.[6][12][15]
-
Apparatus : Employ a dynamic VLE still (e.g., modified Gillespie still) capable of maintaining a constant pressure.
-
Equilibration : Introduce the binary mixture into the still and heat it to boiling. Allow the system to reach a steady state where the temperature and composition of the liquid and vapor phases are constant. This typically takes 1-2 hours.
-
Sampling : Once equilibrium is established, carefully collect samples from both the liquid and the condensed vapor phases.
-
Composition Analysis : Analyze the mole fractions of each component in the liquid and vapor samples using a suitable analytical technique, such as gas chromatography (GC), with a specified uncertainty (e.g., ±0.1%).[6]
General Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a liquid solute in an organic solvent.[4][16]
-
Preparation : Add an excess amount of this compound (the solute) to a series of vials containing a known volume of the desired organic solvent. The presence of a distinct solute phase is necessary to ensure saturation.
-
Equilibration : Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure thermodynamic equilibrium is reached.
-
Phase Separation : Cease agitation and allow the vials to rest, permitting the excess undissolved solute to separate from the saturated solution. Centrifugation can be used to accelerate this process.
-
Sampling and Filtration : Carefully withdraw an aliquot of the clear, supernatant liquid phase (the saturated solution). Immediately filter the aliquot using a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved micro-droplets.
-
Quantification : Accurately dilute the filtered sample to a concentration within the calibrated range of an analytical instrument (e.g., GC-FID or HPLC-UV). Calculate the concentration of this compound in the saturated solution against a prepared calibration curve.[4][17][18]
Visualized Workflows
Logical Flow for Solubility Class Determination
The following diagram outlines a logical workflow for classifying an unknown organic compound based on its solubility in a series of common laboratory solvents.
References
- 1. researchgate.net [researchgate.net]
- 2. rheolution.com [rheolution.com]
- 3. pharmajournal.net [pharmajournal.net]
- 4. benchchem.com [benchchem.com]
- 5. Making sure you're not a bot! [tib.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Formamide, N,N-dimethyl- (CAS 68-12-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. p-Xylene (CAS 106-42-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. reddit.com [reddit.com]
- 18. improvedpharma.com [improvedpharma.com]
Navigating the Reactivity of the Chloromethyl Group in 3-(Chloromethyl)heptane: An In-depth Technical Guide
Disclaimer: Detailed experimental data specifically for the reactivity of 3-(chloromethyl)heptane is not extensively available in publicly accessible literature. This guide is therefore based on established principles of organic chemistry, drawing parallels with the known reactivity of structurally similar, sterically hindered primary alkyl halides. The experimental protocols provided are representative examples and may require optimization for this specific substrate.
Executive Summary
This compound is a primary alkyl halide characterized by significant steric hindrance around the reactive chloromethyl group due to the branching at the 3-position of the heptane backbone. This structural feature is paramount in dictating its chemical behavior, primarily the competition between nucleophilic substitution (SN2) and base-induced elimination (E2) pathways. This document provides a comprehensive analysis of these competing reactions, supported by theoretical principles, generalized experimental methodologies, and graphical representations of the underlying mechanistic pathways. The content is tailored for researchers, scientists, and professionals in drug development, offering a predictive framework for the chemical transformations of this versatile synthetic intermediate.
Introduction
The chloromethyl group is a valuable functional handle in organic synthesis, enabling the introduction of an alkyl chain through various nucleophilic substitution reactions.[1] In the case of this compound, the primary chloride is positioned on a carbon adjacent to a chiral center with ethyl and butyl substituents. This beta-branching creates a sterically encumbered environment that significantly influences the kinetics and outcomes of its reactions. Understanding the interplay of steric effects and reaction conditions is crucial for predicting and controlling the synthesis of desired products.[2] This guide will delve into the mechanistic dichotomy of SN2 and E2 reactions as they pertain to this compound, providing a foundational understanding for its application in synthetic chemistry.[3]
Physicochemical Properties
A summary of the basic physical and chemical properties of this compound is presented in Table 1.[4][5]
| Property | Value |
| Molecular Formula | C8H17Cl[4] |
| Molecular Weight | 148.67 g/mol |
| CAS Number | 123-04-6[4] |
| Appearance | Clear, colorless liquid[4] |
| Boiling Point | 180-185 °C[4] |
| Density | ~0.88 g/mL[4] |
| Solubility | Insoluble in water; soluble in organic solvents[4] |
Reaction Mechanisms and Steric Effects
The reactivity of the chloromethyl group in this compound is dominated by two competing bimolecular mechanisms: SN2 (Substitution, Nucleophilic, Bimolecular) and E2 (Elimination, Bimolecular).
Nucleophilic Substitution (SN2)
The SN2 reaction involves a backside attack by a nucleophile on the carbon atom bearing the chlorine.[6] This concerted mechanism, where the carbon-nucleophile bond forms simultaneously with the carbon-chlorine bond cleavage, leads to an inversion of stereochemistry at the reaction center.[7]
However, the rate of SN2 reactions is highly sensitive to steric hindrance.[8][9] In this compound, the bulky ethyl and butyl groups at the beta-position obstruct the pathway for the incoming nucleophile to access the electrophilic carbon of the chloromethyl group.[2][10] This steric hindrance raises the energy of the crowded pentacoordinate transition state, thereby significantly slowing down the rate of SN2 reactions.[2] While SN2 reactions are characteristic of primary alkyl halides, the beta-branching in this compound makes it less reactive in this pathway compared to unhindered primary alkyl halides like 1-chloroheptane.[6][11]
Elimination (E2)
The E2 reaction is a concerted process where a base abstracts a proton from a carbon adjacent to the one bearing the leaving group (a beta-hydrogen), leading to the formation of a double bond.[12] For this compound, the beta-hydrogens are on the 3-position of the heptane chain.
The E2 mechanism is less sensitive to steric hindrance at the alpha-carbon compared to the SN2 mechanism because the base attacks a peripheral beta-hydrogen rather than the sterically shielded carbon center.[13] In fact, steric hindrance in the substrate can favor E2 over SN2.[14] Strong, bulky bases, such as potassium tert-butoxide, are particularly effective at promoting E2 elimination while minimizing competing SN2 substitution.[15][16]
The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product.[3] However, the use of a sterically hindered base can lead to the formation of the less substituted (Hofmann) product.[12] In the case of this compound, E2 elimination would lead to the formation of 3-ethylhept-1-ene.
Unfavored Mechanisms: SN1 and E1
SN1 and E1 reactions proceed through a carbocation intermediate.[8][15] These mechanisms are generally not significant for primary alkyl halides like this compound because the formation of a primary carbocation is energetically unfavorable.[6][11]
Factors Influencing the SN2 vs. E2 Competition
The outcome of the reaction of this compound with a nucleophile/base is a delicate balance of several factors, summarized in Table 2.
| Factor | Favors SN2 | Favors E2 | Rationale |
| Substrate Structure | Primary, unhindered | Tertiary > Secondary > Primary | This compound is a primary but sterically hindered substrate, making E2 more competitive than for a simple primary halide.[3] |
| Nucleophile/Base | Good nucleophile, weak base (e.g., I-, Br-, CN-, RS-) | Strong, sterically hindered base (e.g., t-BuO-, DBU, DBN) | Strong, bulky bases can more easily access a beta-proton than the sterically shielded alpha-carbon.[15][17] |
| Solvent | Polar aprotic (e.g., acetone, DMSO, DMF) | Less polar solvents can favor E2. Polar aprotic solvents can increase the effectiveness of the base.[13] | Polar aprotic solvents solvate the cation but not the anionic nucleophile, increasing its reactivity.[2] |
| Temperature | Lower temperatures | Higher temperatures | Elimination reactions have a higher activation energy than substitution reactions and are therefore favored by an increase in temperature. |
Experimental Protocols (Representative)
Due to the lack of specific literature for this compound, the following are generalized protocols for SN2 and E2 reactions on sterically hindered primary alkyl halides.
Protocol for a Representative SN2 Reaction: Synthesis of 3-(Azidomethyl)heptane
Objective: To favor nucleophilic substitution by using a good nucleophile that is a relatively weak base in a polar aprotic solvent.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Diatomaceous earth
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol for a Representative E2 Reaction: Synthesis of 3-Ethylhept-1-ene
Objective: To favor elimination by using a strong, sterically hindered base.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve potassium tert-butoxide (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the cooled base solution via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the alkene product.
-
Further purify the product by fractional distillation if necessary.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic concepts discussed.
Caption: The concerted SN2 mechanism for this compound.
Caption: The concerted E2 elimination mechanism for this compound.
Caption: Factors influencing the competition between SN2 and E2 pathways.
Conclusion
The reactivity of the chloromethyl group in this compound is a classic example of the interplay between substrate structure and reaction conditions in determining the outcome of a chemical transformation. Due to significant steric hindrance from beta-branching, the typically favored SN2 pathway for primary alkyl halides is slowed, allowing the E2 elimination pathway to become a major competing reaction, especially in the presence of strong, bulky bases and at elevated temperatures. A thorough understanding of these competing mechanisms and the factors that influence them is essential for the effective utilization of this compound as a building block in organic synthesis. The predictive models and representative protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this sterically hindered primary alkyl halide.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. Page loading... [wap.guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. web.viu.ca [web.viu.ca]
- 8. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 11. brainly.in [brainly.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The E2 Reaction Mechanism [chemistrysteps.com]
- 14. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 15. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 16. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 17. youtube.com [youtube.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromethylheptane and its isomers are versatile chloroalkane building blocks utilized in a variety of synthetic applications, including the production of pharmaceuticals, agrochemicals, and specialty chemicals. Their utility stems from the reactive chloromethyl group, which can readily participate in nucleophilic substitution reactions, allowing for the introduction of the octyl moiety into a diverse range of molecular scaffolds. This technical guide provides a comprehensive overview of the structural isomers of chloromethylheptane, detailing their physicochemical properties, synthesis methodologies, and spectroscopic characterization.
Introduction
The C8H17Cl isomers, specifically the chloromethylheptanes, represent a class of halogenated alkanes with significant utility in organic synthesis. The position of the methyl group on the heptane chain, as well as the point of attachment of the chloromethyl group, gives rise to a number of structural isomers, each with potentially unique physical and chemical properties. Understanding the characteristics of these individual isomers is crucial for their effective application in targeted chemical synthesis. This guide will focus on the isomers derived from the chloromethylation of heptane and its methyl-substituted isomers.
Isomers of Chloromethylheptane
The structural diversity of chloromethylheptane arises from the different parent alkane backbones. The primary isomers are derived from n-heptane and the various isomers of methylheptane.
Isomers Derived from n-Heptane
When the parent chain is n-heptane, the chloromethyl group can be attached at various positions, leading to the following primary isomers:
-
1-(Chloromethyl)heptane
-
2-(Chloromethyl)heptane
-
4-(Chloromethyl)heptane [3]
Isomers Derived from Methylheptane
Further structural diversity is achieved when the parent alkane is a methylheptane. The primary isomers of methylheptane are 2-methylheptane, 3-methylheptane, and 4-methylheptane. The position of the chloromethyl group on these branched backbones leads to a wider array of isomers.
Physicochemical Properties
The physical properties of the chloromethylheptane isomers are influenced by their molecular structure. Branching in the carbon chain generally leads to a decrease in the boiling point compared to the straight-chain isomer due to reduced van der Waals forces.
Table 1: Physicochemical Properties of Selected Chloromethylheptane Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| This compound | 123-04-6 | C8H17Cl | 148.67 | 166-168[2][4] | 0.882[2][4] | 1.432-1.436[4] |
| 4-(Chloromethyl)heptane | 128400-02-2 | C8H17Cl | 148.67[3] | Not available | Not available | Not available |
Synthesis of Chloromethylheptane Isomers
The synthesis of chloromethylheptane isomers can be achieved through various established methods for the chlorination of alkanes and the conversion of alcohols.
General Experimental Protocol: Chlorination of a Methylheptane
A representative method for the synthesis of a chloromethylheptane isomer involves the free-radical chlorination of the corresponding methylheptane.
Materials:
-
Methylheptane isomer
-
Sulfuryl chloride (SO2Cl2)
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Anhydrous solvent (e.g., dichloromethane)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Reaction vessel with reflux condenser and nitrogen inlet
Procedure:
-
To a solution of the methylheptane isomer in the anhydrous solvent under a nitrogen atmosphere, a catalytic amount of AIBN is added.
-
The solution is heated to reflux.
-
Sulfuryl chloride is added dropwise to the refluxing solution over a period of time.
-
The reaction mixture is refluxed for an additional period to ensure complete reaction, monitored by GC-MS.
-
After cooling to room temperature, the reaction mixture is carefully washed with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to isolate the desired chloromethylheptane isomer.
Note: This is a general procedure and may require optimization for specific isomers. The reaction can produce a mixture of chlorinated products, requiring careful purification.
Synthesis from the Corresponding Alcohol
An alternative and often more selective method involves the conversion of the corresponding hydroxymethylheptane (an octyl alcohol isomer) to the chloride.
Materials:
-
Hydroxymethylheptane isomer
-
Thionyl chloride (SOCl2) or concentrated hydrochloric acid
-
Pyridine (optional, as a scavenger for HCl)
-
Anhydrous ether or other suitable solvent
-
Distillation apparatus
Procedure:
-
The hydroxymethylheptane isomer is dissolved in the anhydrous solvent.
-
The solution is cooled in an ice bath.
-
Thionyl chloride is added dropwise with stirring. If using concentrated HCl, it is added in excess.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of water or a saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed by distillation, and the resulting crude chloromethylheptane is purified by fractional distillation under reduced pressure.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential tools for the structural elucidation and differentiation of chloromethylheptane isomers.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The signal for the protons of the chloromethyl group (-CH2Cl) typically appears as a doublet or triplet in the range of 3.4-3.6 ppm, with the exact chemical shift and multiplicity depending on the adjacent carbon atom.
¹³C NMR Spectroscopy
The carbon NMR spectrum is particularly useful for distinguishing between isomers, as each unique carbon atom gives a distinct signal. The carbon of the chloromethyl group is typically observed in the range of 45-55 ppm.
Table 2: Representative Spectroscopic Data for this compound
| Data Type | Description |
| ¹H NMR | Signals corresponding to the various alkyl protons and a characteristic signal for the -CH2Cl protons. |
| ¹³C NMR | Distinct signals for each of the eight carbon atoms in the molecule. |
| Mass Spec | Molecular ion peak (M+) and characteristic fragmentation patterns. |
Note: Detailed spectral data can be found in various chemical databases.
Logical Relationships of Isomers
The following diagram illustrates the relationship between the parent methylheptane isomers and the resulting chloromethylheptane isomers.
Caption: Relationship between parent alkanes and their chloromethylated isomers.
Experimental Workflow for Isomer Identification
A typical workflow for the synthesis and identification of a specific chloromethylheptane isomer is outlined below.
Caption: A generalized experimental workflow for isomer synthesis and characterization.
Conclusion
The isomers of chloromethylheptane are a valuable class of synthetic intermediates. This guide has provided a foundational understanding of their structures, properties, and methods of synthesis and characterization. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these building blocks is essential for the rational design and efficient execution of synthetic routes to complex target molecules. Further research into the specific properties and reactivity of each isomer will undoubtedly expand their applications in organic chemistry.
References
A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of 3-(Chloromethyl)heptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, handling, and storage protocols for 3-(Chloromethyl)heptane (CAS No. 123-04-6). Adherence to these guidelines is crucial to ensure a safe laboratory environment and to minimize risks to personnel and property.
Chemical and Physical Properties
This compound, also known as 2-Ethylhexyl chloride, is a flammable and colorless to clear yellow liquid.[1][2] It is important to be aware of its physical and chemical properties to handle it safely.
| Property | Value |
| Molecular Formula | C8H17Cl |
| Molecular Weight | 148.67 g/mol [3] |
| Appearance | Clear, colorless to yellow liquid[1][2] |
| Odor | Chloroalkane-like[1] |
| Boiling Point | 166-168 °C (330.8 - 334.4 °F) at 760 mmHg[4] |
| Melting Point | -70 °C (-94 °F)[4] |
| Flash Point | 60 °C (140 °F)[4] |
| Density | 0.882 g/mL[5] |
| Water Solubility | 0.0503 g/L at 20 °C (practically insoluble)[1][2] |
| Vapor Pressure | 1.5 hPa at 20 °C[2] |
| Refractive Index | 1.432-1.436[5] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous chemical.[4] The primary hazards include flammability and irritation to the skin, eyes, and respiratory system.[2][6] It may also cause an allergic skin reaction.[4][7]
GHS Hazard Statements:
-
H319: Causes serious eye irritation.[4]
-
H410: Very toxic to aquatic life with long lasting effects.[3][7]
NFPA 704 Rating (estimated): [6]
-
Health: 2 (Moderate)
-
Flammability: 2 (Moderate)
-
Instability: 0 (Minimal)
A comprehensive PPE strategy is the first line of defense when handling this compound.
Handling Procedures
Safe handling of this compound requires adherence to strict protocols to prevent exposure and accidents.
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6][8] Smoking is strictly prohibited in areas where this chemical is handled and stored.[8]
-
Grounding and Bonding: Ground and bond containers when transferring material to prevent static discharge.[6][8]
-
Tools: Use non-sparking tools and explosion-proof equipment.[6][8]
-
Personal Hygiene: Wash hands thoroughly after handling.[4] Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke when using this product.
-
Empty Containers: Empty containers retain product residue and can be hazardous.[6] Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames.[6]
Storage Requirements
Proper storage is critical to maintaining the stability of this compound and preventing hazardous situations.
-
Container: Store in a tightly closed container.[6]
-
Location: Store in a cool, dry, and well-ventilated place.[6] This should be a designated flammables area.[6]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[9]
-
Temperature: Store at room temperature.[5]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is essential.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6] |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[6] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[6] |
A spill of this compound should be treated as a hazardous event.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4] Water spray can be used to cool fire-exposed containers.[6]
-
Specific Hazards: Flammable liquid and vapor.[4] Vapors may form an explosive mixture with air and can travel to a source of ignition and flash back.[6] During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[4] However, available data indicates the following:
-
Acute Toxicity:
-
Oral LD50 (rat): 7340 mg/kg (low toxicity).[2]
-
-
Irritation:
-
Sensitization: May cause an allergic skin reaction.[4]
-
Other Potential Health Effects: Ingestion of large amounts may cause central nervous system depression.[6] Inhalation may cause dizziness or suffocation.[6]
Disposal Considerations
Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Experimental Protocols
As this compound is a chemical intermediate, specific "experimental protocols" primarily refer to its safe use in organic synthesis reactions. The following is a generalized protocol for its use as a reagent.
General Protocol for Use in a Reaction:
-
Reaction Setup: Assemble the reaction apparatus in a certified chemical fume hood. Ensure all glassware is dry and the setup is secure.
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, establish an inert atmosphere (e.g., nitrogen or argon) within the reaction vessel.
-
Reagent Measurement: Following all PPE and handling guidelines (Sections 2 and 3), measure the required amount of this compound using a graduated cylinder or syringe.
-
Addition to Reaction: Add the this compound to the reaction vessel, typically dropwise via an addition funnel to control the reaction rate and temperature.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR).
-
Work-up: Once the reaction is complete, quench the reaction mixture using appropriate procedures, being mindful of any potential exothermic reactions.
-
Extraction and Purification: Perform extraction and purification of the desired product. All handling of solutions containing this compound or its byproducts should adhere to the safety precautions outlined in this guide.
-
Waste Disposal: Segregate and dispose of all chemical waste, including any unreacted this compound, according to institutional and regulatory guidelines.
Disclaimer: This guide is intended for informational purposes only and does not supersede any local, state, or federal regulations, or institutional safety protocols. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. 2-Ethylhexyl chloride | C8H17Cl | CID 31240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemical-label.com [chemical-label.com]
- 8. This compound | 123-04-6 | TCI AMERICA [tcichemicals.com]
- 9. nbinno.com [nbinno.com]
The Versatile Building Block: A Technical Guide to 3-(Chloromethyl)heptane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Chloromethyl)heptane, a halogenated alkane, serves as a highly versatile and valuable building block in the field of organic synthesis. Its utility stems from the presence of a reactive chloromethyl group attached to a seven-carbon chain, which allows for a variety of chemical transformations. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications, particularly in the pharmaceutical and chemical industries. The strategic introduction of the 3-heptyl moiety into molecules via this intermediate is a key focus, highlighting its role in the development of complex organic structures.
Chemical and Physical Properties
This compound, also known by its synonyms 2-Ethylhexyl chloride and Isooctylchloride, is a colorless to clear yellow liquid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₇Cl | |
| Molecular Weight | 148.67 g/mol | |
| CAS Number | 123-04-6 | |
| Boiling Point | 166-169 °C | |
| Melting Point | -70 °C | |
| Density | 0.882 g/mL at 25 °C | |
| Refractive Index | 1.432-1.436 | |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether. | |
| Flash Point | 60 °C |
Spectroscopic Data
The structural elucidation of this compound and its reaction products relies on various spectroscopic techniques. Below is a summary of its characteristic spectral data.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound in CDCl₃ shows characteristic signals for the protons in its structure.
| Assignment | Chemical Shift (ppm) | Multiplicity |
| -CH₂Cl | ~3.53 | Doublet of doublets |
| -CH- | ~1.59 | Multiplet |
| -CH₂- (chain) | ~1.2-1.4 | Multiplet |
| -CH₃ (chain) | ~0.89 | Triplet |
Data sourced from ChemicalBook.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Assignment | Chemical Shift (ppm) |
| -CH₂Cl | ~49.9 |
| -CH- | ~41.5 |
| -CH₂- (chain) | ~31.8, 29.0, 25.6, 22.6 |
| -CH₃ (chain) | ~14.1, 11.2 |
Data sourced from ChemicalBook.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Vibration |
| 2850-3000 | C-H stretch (alkane) |
| 1465 | C-H bend (methylene) |
| 1380 | C-H bend (methyl) |
| 650-750 | C-Cl stretch |
Data sourced from NIST WebBook.
Mass Spectrometry
The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 148/150 | Molecular ion peak ([M]⁺, [M+2]⁺) due to ³⁵Cl and ³⁷Cl isotopes |
| 113 | Loss of -Cl |
| 57 | Propyl cation ([C₄H₉]⁺) - often the base peak |
| 43 | Propyl cation ([C₃H₇]⁺) |
| 29 | Ethyl cation ([C₂H₅]⁺) |
Data sourced from ChemicalBook and NIST WebBook.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the chlorination of the corresponding alcohol, 2-ethyl-1-hexanol, using thionyl chloride (SOCl₂). This reaction proceeds with the formation of a chlorosulfite intermediate, which then decomposes to the alkyl chloride and sulfur dioxide.
Experimental Protocol: Synthesis from 2-Ethyl-1-hexanol
Materials:
-
2-Ethyl-1-hexanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Place 2-ethyl-1-hexanol (1.0 eq) in the flask and cool it in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise from the dropping funnel to the stirred alcohol. If desired, a small amount of pyridine (0.1 eq) can be added to the alcohol before the addition of thionyl chloride to neutralize the HCl generated.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to a gentle reflux for 2-3 hours. The reaction progress can be monitored by TLC or GC.
-
Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Expected Yield: 75-85%
This compound as a Building Block in Organic Synthesis
The reactivity of the C-Cl bond in this compound makes it an excellent electrophile for nucleophilic substitution reactions. This allows for the introduction of the 3-heptyl moiety into a wide range of molecules.
Caption: General workflow of a nucleophilic substitution reaction with this compound.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide. This compound serves as the alkyl halide, reacting with various alkoxides to form the corresponding ethers.
Materials:
-
This compound
-
Benzyl alcohol
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.
-
To the stirred THF, carefully add sodium hydride (1.1 eq) in portions.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of benzyl alcohol (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium benzyloxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.
-
After completion, cool the mixture to room temperature and quench the excess NaH by the slow addition of saturated ammonium chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.
-
After filtration, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure benzyl 3-heptyl ether.
Expected Yield: 85-95%
Caption: Williamson ether synthesis of benzyl 3-heptyl ether.
Friedel-Crafts Alkylation
In Friedel-Crafts alkylation, this compound can act as an alkylating agent to introduce the 3-heptyl group onto an aromatic ring in the presence of a Lewis acid catalyst.
Materials:
-
This compound
-
Toluene
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice-cold water
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM to the flask and cool the suspension to 0 °C.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous DCM.
-
Add the solution of this compound dropwise to the stirred AlCl₃ suspension.
-
After the initial reaction subsides, add toluene (1.5 eq) dropwise to the mixture.
-
Allow the reaction to stir at room temperature for several hours, monitoring by GC or TLC.
-
Upon completion, carefully pour the reaction mixture over ice-cold water to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution. Purify the product mixture (isomers of heptyl-toluene) by column chromatography or distillation.
Expected Yield: 60-70% (mixture of ortho, meta, and para isomers)
Caption: Friedel-Crafts alkylation of toluene with this compound.
Synthesis of Alkyl Azides
Alkyl azides are useful intermediates in organic synthesis, particularly in "click chemistry." this compound can be readily converted to 3-(azidomethyl)heptane.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure. Caution: Alkyl azides can be explosive and should be handled with care.
Expected Yield: >90%
Caption: Synthesis of 3-(azidomethyl)heptane.
Grignard Reagent Formation
This compound can be used to prepare the corresponding Grignard reagent, 3-heptylmagnesium chloride. This organometallic reagent is a powerful nucleophile and a strong base, useful for forming carbon-carbon bonds.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
A small crystal of iodine (as an initiator)
Procedure:
-
Flame-dry all glassware and assemble a three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 eq) and a crystal of iodine in the flask.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the alkyl chloride solution to the magnesium. The reaction is initiated when the iodine color disappears and gentle refluxing begins.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution of 3-heptylmagnesium chloride can be used directly in subsequent reactions.
Caption: Formation of 3-heptylmagnesium chloride.
Applications in Drug Development and Industry
The versatility of this compound as a building block has led to its use in the synthesis of a variety of commercially important compounds.
-
Pharmaceuticals: It is a key intermediate in the synthesis of various therapeutic agents, including antihistamines, antipsychotics, and anticonvulsants. The introduction of the lipophilic heptyl group can modulate the pharmacokinetic properties of drug candidates.
-
Agrochemicals: It is utilized in the production of certain pesticides and herbicides.
-
Industrial Chemicals: this compound is a precursor for the manufacture of surfactants, plasticizers, and lubricants, which are essential components in numerous consumer and industrial products.
Safety and Handling
This compound is a flammable liquid and an irritant. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its reactivity, primarily through nucleophilic substitution, allows for the efficient introduction of the 3-heptyl group into a wide array of organic molecules. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, facilitating the use of this important intermediate in the creation of novel and complex chemical entities.
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-(Chloromethyl)heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chloromethyl)heptane, also known as 2-ethylhexyl chloride, is a versatile monofunctional alkyl halide. Its primary aliphatic chloride structure makes it an excellent substrate for nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism. This reactivity allows for the introduction of the 2-ethylhexyl group into a wide variety of molecules, a common structural motif in pharmaceuticals, plasticizers, surfactants, and other specialty chemicals. The branched nature of the 2-ethylhexyl group imparts desirable properties such as increased solubility in organic media and steric bulk.
These application notes provide detailed protocols for several common nucleophilic substitution reactions using this compound as the electrophile. The information is intended to serve as a practical guide for laboratory synthesis and process development.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₇Cl |
| Molecular Weight | 148.67 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 173-175 °C |
| Density | 0.879 g/mL at 25 °C |
| CAS Number | 123-04-6 |
General Considerations for Nucleophilic Substitution Reactions
This compound is a primary alkyl halide and therefore strongly favors the SN2 reaction pathway. Key considerations for successful reactions include:
-
Nucleophile Strength: Stronger nucleophiles will react more readily.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, and acetone are generally preferred as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus increasing its reactivity.
-
Temperature: Reaction rates can be increased by heating. However, excessive temperatures may lead to side reactions, such as elimination (E2), although this is less common with primary halides.
-
Leaving Group: The chloride ion is a good leaving group, facilitating the substitution.
Experimental Protocols
The following protocols are representative examples of nucleophilic substitution reactions with this compound. While specific yields and reaction times may vary depending on the purity of reagents and specific laboratory conditions, these protocols provide a solid foundation for synthesis.
Protocol 1: Synthesis of 2-Ethylhexyl Azide
This protocol describes the synthesis of an organic azide, a versatile intermediate for the introduction of nitrogen-containing functional groups via "click" chemistry or reduction to a primary amine.
Reaction Scheme:
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at 60-70 °C for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with deionized water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-ethylhexyl azide.
-
The product can be purified by vacuum distillation.
Protocol 2: Synthesis of 3-(Heptan-3-yl)benzonitrile (Representative Cyanation)
This protocol details the formation of a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Reaction Scheme:
CH₃(CH₂)₃CH(CH₂CH₃)CH₂Cl + C₆H₅NH₂ → CH₃(CH₂)₃CH(CH₂CH₃)CH₂NHC₆H₅ + HCl
CH₃(CH₂)₃CH(CH₂CH₃)CH₂Cl + NaOH → CH₃(CH₂)₃CH(CH₂CH₃)CH₂OH + NaCl```
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol/Water mixture (e.g., 1:1 v/v)
-
Diethyl ether
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide (1.5 eq) to the solution.
-
Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize with dilute HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by water and saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 2-ethylhexanol.
-
Further purification can be achieved by distillation.
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the nucleophilic substitution reactions of this compound.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Representative Yield (%) |
| Azide | NaN₃ | DMF | 60-70 | 12-18 | 2-Ethylhexyl azide | >90 |
| Cyanide | KCN | Ethanol/Water | Reflux | 4-6 | 3-(Heptan-3-yl)benzonitrile | ~80-90 |
| Amine | Aniline, K₂CO₃ | DMF | 80-90 | 6-8 | N-(2-Ethylhexyl)aniline | ~75-85 |
| Hydroxide | NaOH | Ethanol/Water | Reflux | 3-5 | 2-Ethylhexanol | >95 |
Visualizations
General SN2 Reaction Mechanism
The following diagram illustrates the concerted SN2 mechanism typical for the reaction of this compound with a nucleophile (Nu⁻).
Caption: SN2 reaction of this compound.
Experimental Workflow for a Typical Nucleophilic Substitution
This diagram outlines a general workflow for carrying out and working up a nucleophilic substitution reaction with this compound.
Caption: General experimental workflow.
Relationship of Products to Applications
The following diagram illustrates how the products from these reactions serve as intermediates for various industrial applications.
Caption: Product application pathways.
Application Notes and Protocols: Synthesis of a Novel Antihistamine Candidate Using 3-(Chloromethyl)heptane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a novel synthetic pathway for a potential H1 antihistamine candidate, utilizing 3-(Chloromethyl)heptane as a key alkylating agent. While this compound is not a common precursor in established antihistamine syntheses, this protocol explores its application in creating novel chemical entities with potential therapeutic value. The methodology is based on the well-established Williamson ether synthesis, a robust and versatile reaction in pharmaceutical chemistry. Detailed experimental protocols, representative characterization data, and diagrams of the synthetic workflow and the general H1 antihistamine signaling pathway are provided to guide researchers in the exploration of new chemical space for antihistamine drug discovery.
Introduction
Histamine H1 receptor antagonists are a cornerstone in the treatment of allergic conditions such as rhinitis, urticaria, and conjunctivitis. The development of new antihistamines often focuses on improving efficacy, duration of action, and reducing side effects like sedation. This involves the synthesis of novel molecular structures that can effectively bind to the H1 receptor.
This application note details a proposed synthesis of a novel ether-based compound, 1,1-diphenyl-2-((2-ethylhexyl)oxy)ethane , a structural analog of first-generation antihistamines like diphenhydramine. The synthesis employs this compound as an alkylating agent to introduce a lipophilic side chain to a diarylmethanol core. The rationale is to explore how this specific alkyl chain influences the molecule's physicochemical properties and its potential interaction with the H1 receptor.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process:
-
Deprotonation: Diphenylmethanol is deprotonated using a strong base, sodium hydride (NaH), to form a more nucleophilic sodium alkoxide intermediate.
-
Nucleophilic Substitution (Williamson Ether Synthesis): The resulting alkoxide attacks the electrophilic carbon of this compound, displacing the chloride ion and forming the desired ether product.
Caption: Synthetic workflow for the novel antihistamine candidate.
Experimental Protocols
3.1 Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Diphenylmethanol | ReagentPlus®, 99% | Sigma-Aldrich |
| This compound | 98% | Alfa Aesar |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Sodium Sulfate (Na2SO4) | Anhydrous, granular | VWR |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma |
3.2 Synthesis Protocol
WARNING: Sodium hydride is a highly reactive and flammable solid. Handle with extreme care under an inert atmosphere. The reaction should be performed in a well-ventilated fume hood.
-
Reaction Setup:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 g, 30 mmol, 1.5 eq) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes (3 x 15 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Add 80 mL of anhydrous THF to the flask.
-
-
Formation of Alkoxide:
-
Dissolve diphenylmethanol (3.68 g, 20 mmol, 1.0 eq) in 20 mL of anhydrous THF.
-
Add the diphenylmethanol solution dropwise to the stirred suspension of NaH in THF at 0 °C (ice bath).
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed. The reaction is complete when gas evolution ceases.
-
-
Alkylation Reaction:
-
Dissolve this compound (3.25 g, 22 mmol, 1.1 eq) in 10 mL of anhydrous THF.
-
Add the this compound solution dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate mobile phase.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the excess NaH by the slow, dropwise addition of 10 mL of a saturated aqueous ammonium chloride (NH4Cl) solution.
-
Transfer the mixture to a separatory funnel and add 100 mL of deionized water and 100 mL of ethyl acetate.
-
Separate the organic layer. Wash the organic layer with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 1% to 5% ethyl acetate in hexanes to yield the pure product as a colorless oil.
-
Representative Data and Characterization
The following table summarizes the expected quantitative data for the synthesis.
| Parameter | Expected Value | Method |
| Yield | 75-85% | Gravimetric |
| Purity | >98% | HPLC |
| Molecular Formula | C21H28O | - |
| Molecular Weight | 296.45 g/mol | - |
| Appearance | Colorless to pale yellow oil | Visual Inspection |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.20 (m, 10H), 5.25 (s, 1H), 3.40 (t, J=6.5 Hz, 2H), 1.70-1.55 (m, 1H), 1.40-1.20 (m, 8H), 0.90 (t, J=7.0 Hz, 6H) | NMR Spectroscopy |
| ¹³C NMR (101 MHz, CDCl₃) | δ 142.5, 128.4, 127.5, 127.0, 82.5, 70.1, 39.5, 31.8, 29.0, 25.7, 23.1, 14.1, 11.2 | NMR Spectroscopy |
| Mass Spectrometry (ESI+) | m/z 297.2213 [M+H]⁺, 319.2032 [M+Na]⁺ | High-Resolution MS |
Mechanism of Action: H1 Antihistamine Signaling Pathway
H1 antihistamines function as inverse agonists at the histamine H1 receptor, a G-protein coupled receptor (GPCR). In its basal state, the H1 receptor exhibits some constitutive activity.
-
Histamine Binding (Agonist): When histamine binds, it stabilizes the active conformation of the receptor.
-
G-Protein Activation: This leads to the activation of the Gq alpha subunit of the associated G-protein.[1]
-
PLC Activation: Activated Gq stimulates the enzyme phospholipase C (PLC).[1]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1]
-
Cellular Response:
-
IP3 binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺).
-
DAG and Ca²⁺ together activate Protein Kinase C (PKC).
-
-
Physiological Effects: The culmination of this cascade leads to the classic allergic responses, including smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.
Antihistamine Action: The synthesized molecule is designed to act as an inverse agonist . It binds to the inactive conformation of the H1 receptor, stabilizing it and shifting the equilibrium away from the active state. This reduces the basal activity of the receptor and competitively blocks histamine from binding, thereby preventing the downstream signaling cascade and mitigating the allergic response.
Caption: General signaling pathway of the Histamine H1 receptor.
References
Application of 3-(Chloromethyl)heptane in the Synthesis of a Novel Valproic Acid Analogue for Anticonvulsant Activity
Publication Number: AN-AC-2025-01
For Research Use Only.
Abstract
This application note details a potential application of 3-(Chloromethyl)heptane in the synthesis of a novel branched-chain carboxylic acid, 2-(2-ethylhexyl)butanoic acid, a structural analogue of the well-established anticonvulsant, valproic acid. The rationale for this synthesis is based on the established structure-activity relationships of branched-chain fatty acids in the management of epilepsy. This document provides a detailed synthetic protocol, hypothetical characterization data, and a proposed mechanism of action. The information is intended for researchers, scientists, and drug development professionals in the field of neurology and medicinal chemistry.
Introduction
Valproic acid (2-propylpentanoic acid) is a widely used antiepileptic drug with a broad spectrum of activity.[1] Its mechanism of action is multifactorial, involving the potentiation of GABAergic inhibition, blockade of voltage-gated sodium channels, and inhibition of histone deacetylases.[2] Structure-activity relationship studies have shown that the branched-chain carboxylic acid moiety is crucial for its anticonvulsant effects. The use of this compound, a versatile alkylating agent, allows for the introduction of a 2-ethylhexyl group, leading to the synthesis of novel valproic acid analogues with potentially improved efficacy or a modified pharmacokinetic profile. This application note outlines a synthetic route to 2-(2-ethylhexyl)butanoic acid, a novel valproic acid analogue, utilizing this compound.
Synthesis of 2-(2-ethylhexyl)butanoic acid
The synthesis of the target compound, 2-(2-ethylhexyl)butanoic acid, can be achieved via a malonic ester synthesis, a classic and reliable method for the preparation of substituted carboxylic acids. This compound serves as the key alkylating agent in this multi-step synthesis.
Synthetic Scheme
Caption: Synthetic pathway for 2-(2-ethylhexyl)butanoic acid.
Experimental Protocols
Materials and Methods
All reagents were purchased from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using an electrospray ionization (ESI) source.
Step 1: Synthesis of Diethyl (2-ethylhexyl)malonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.
-
To the resulting sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.
-
Stir the mixture for 30 minutes to form the sodio diethyl malonate.
-
Add this compound (1.0 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 6-8 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield diethyl (2-ethylhexyl)malonate.
Step 2: Synthesis of Diethyl ethyl(2-ethylhexyl)malonate
-
Prepare a fresh solution of sodium ethoxide in absolute ethanol as described in Step 1.
-
To this solution, add diethyl (2-ethylhexyl)malonate (1.0 eq) dropwise at room temperature.
-
Stir the mixture for 30 minutes.
-
Add ethyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 4-6 hours.
-
Work-up the reaction as described in Step 1 to obtain crude diethyl ethyl(2-ethylhexyl)malonate.
-
Purify the product by vacuum distillation.
Step 3: Synthesis of 2-(2-ethylhexyl)butanoic acid
-
To the purified diethyl ethyl(2-ethylhexyl)malonate (1.0 eq), add a solution of concentrated hydrochloric acid (excess).
-
Reflux the mixture for 12-16 hours to effect both hydrolysis of the esters and decarboxylation.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, 2-(2-ethylhexyl)butanoic acid, by vacuum distillation.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of 2-(2-ethylhexyl)butanoic acid.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (by GC-MS) |
| 1 | Diethyl (2-ethylhexyl)malonate | C15H28O4 | 272.38 | 85 | >98% |
| 2 | Diethyl ethyl(2-ethylhexyl)malonate | C17H32O4 | 300.44 | 80 | >97% |
| 3 | 2-(2-ethylhexyl)butanoic acid | C12H24O2 | 200.32 | 75 | >99% |
Proposed Mechanism of Action
The anticonvulsant activity of branched-chain fatty acids like valproic acid is attributed to multiple mechanisms.[2][3] The synthesized analogue, 2-(2-ethylhexyl)butanoic acid, is expected to share a similar pharmacological profile.
Caption: Proposed multi-target mechanism of action.
The primary proposed mechanisms include:
-
Enhancement of GABAergic Neurotransmission: By inhibiting GABA transaminase, the enzyme responsible for GABA degradation, the concentration of GABA in the synaptic cleft is increased, leading to enhanced inhibitory neurotransmission.
-
Blockade of Voltage-Gated Sodium Channels: This action stabilizes neuronal membranes and prevents the rapid and repetitive firing of neurons that is characteristic of epileptic seizures.
-
Modulation of other targets: Like valproic acid, the synthesized analogue may also exert its effects through the inhibition of histone deacetylases and T-type calcium channels.
Conclusion
This application note presents a feasible synthetic route for a novel valproic acid analogue, 2-(2-ethylhexyl)butanoic acid, using this compound as a key building block. The proposed compound, based on the well-established pharmacology of branched-chain fatty acids, holds potential as a new anticonvulsant agent. Further in-vitro and in-vivo studies are warranted to fully characterize its pharmacological and toxicological profile. This work provides a foundation for the development of new chemical entities for the treatment of epilepsy.
References
The Role of 2-Ethylhexyl Chloride in the Synthesis of Surfactants and Plasticizers: Application Notes and Protocols
Introduction
2-Ethylhexyl chloride, an organochlorine compound, serves as a reactive intermediate in the synthesis of a variety of commercially important chemicals. Its primary role is as an alkylating agent, introducing the 2-ethylhexyl group into molecules to tailor their physicochemical properties. This document provides detailed application notes and experimental protocols for the synthesis of surfactants and plasticizers where 2-ethylhexyl chloride is a key reactant or a closely related intermediate. While the direct industrial synthesis of these compounds often starts from the more economical 2-ethylhexanol, the following protocols illustrate the chemical pathways, some of which involve 2-ethylhexyl chloride directly or as a conceptual intermediate.
I. Synthesis of 2-Ethylhexyl-Containing Surfactants
The branched 2-ethylhexyl chain is a valuable hydrophobic group in the structure of various surfactants, imparting properties such as good wetting, emulsification, and low foaming.
A. Cationic Surfactants: Quaternary Ammonium Compounds
Quaternary ammonium compounds with a 2-ethylhexyl group are synthesized via the Menschutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide, in this case, 2-ethylhexyl chloride.
Experimental Protocol: Synthesis of N-(2-ethylhexyl)-N,N,N-triethylammonium chloride
This protocol describes the synthesis of a quaternary ammonium salt by the direct alkylation of triethylamine with 2-ethylhexyl chloride.
Materials:
-
2-Ethylhexyl chloride (1.0 eq.)
-
Triethylamine (1.1 eq.)
-
Acetonitrile (solvent)
-
Anhydrous potassium carbonate (optional, as a base scavenger)
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
In a clean, dry reaction flask, dissolve 2-ethylhexyl chloride in acetonitrile.
-
Add triethylamine to the solution. If desired, add anhydrous potassium carbonate.
-
Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If potassium carbonate was used, filter the mixture to remove the solid.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or washing with a non-polar solvent like hexane to remove any unreacted starting materials.
| Parameter | Value | Reference |
| Reactants | 2-Ethylhexyl chloride, Triethylamine | [1] |
| Solvent | Acetonitrile | [2] |
| Temperature | 80-85°C (Reflux) | [2] |
| Reaction Time | 4-24 hours | [1] |
| Molar Ratio (Amine:Alkyl Halide) | 1.1 : 1 | [2] |
| Yield | >90% (typical for Menschutkin reaction) | [2] |
Synthesis of a 2-ethylhexyl quaternary ammonium surfactant.
B. Anionic Surfactants: 2-Ethylhexyl Sulfate
The industrial production of sodium 2-ethylhexyl sulfate typically involves the sulfation of 2-ethylhexanol followed by neutralization. While direct sulfation of 2-ethylhexyl chloride is not the common route, the following protocol for the alcohol is provided as it is the standard method for producing this important surfactant.
Experimental Protocol: Synthesis of Sodium 2-Ethylhexyl Sulfate
This protocol outlines the sulfation of 2-ethylhexanol using sulfur trioxide, followed by neutralization with sodium hydroxide.
Materials:
-
2-Ethylhexanol
-
Sulfur trioxide (SO₃)
-
Sodium hydroxide (NaOH) solution
-
Falling film reactor
Procedure:
-
2-Ethylhexanol and sulfur trioxide are continuously fed into a falling film reactor.
-
The reaction is highly exothermic and the temperature is maintained between 30-60°C.
-
The resulting 2-ethylhexyl hydrogen sulfate is then neutralized with a sodium hydroxide solution to produce sodium 2-ethylhexyl sulfate.
| Parameter | Value | Reference |
| Reactants | 2-Ethylhexanol, Sulfur trioxide, Sodium hydroxide | [3] |
| Reactor Type | Falling film reactor | [3] |
| Temperature | 30-60°C | [3] |
| Molar Ratio (SO₃:Alcohol) | 1:1 | [3] |
Synthesis of Sodium 2-Ethylhexyl Sulfate.
II. Synthesis of 2-Ethylhexyl-Containing Plasticizers
Plasticizers are additives that increase the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Di(2-ethylhexyl) esters of dicarboxylic acids are widely used as plasticizers. The most common synthesis route is the esterification of 2-ethylhexanol.
A. Di(2-ethylhexyl) Adipate (DEHA)
DEHA is a common plasticizer produced by the esterification of adipic acid with 2-ethylhexanol.[4]
Experimental Protocol: Synthesis of Di(2-ethylhexyl) Adipate (DEHA)
This protocol describes the acid-catalyzed esterification of adipic acid with 2-ethylhexanol.
Materials:
-
Adipic acid (1.0 eq.)
-
2-Ethylhexanol (2.2-2.5 eq.)
-
Sulfuric acid or p-toluenesulfonic acid (catalyst)
-
Toluene (for azeotropic water removal)
-
Reaction flask with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer
-
Heating mantle
Procedure:
-
Charge the reaction flask with adipic acid, 2-ethylhexanol, and the acid catalyst.
-
Add toluene to the flask.
-
Heat the mixture to reflux. Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture.
-
Wash the organic layer with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent and excess 2-ethylhexanol by vacuum distillation to obtain the crude DEHA.
-
The product can be further purified by vacuum distillation.
| Parameter | Value | Reference |
| Reactants | Adipic acid, 2-Ethylhexanol | [4][5] |
| Catalyst | Sulfuric acid or p-toluenesulfonic acid | [4] |
| Molar Ratio (Alcohol:Acid) | 2.2-2.5 : 1 | [5][6] |
| Reaction Temperature | Reflux temperature of toluene | [5] |
| Water Removal | Azeotropic distillation with toluene | [5] |
| Yield | >95% | [6] |
Synthesis of Di(2-ethylhexyl) Adipate (DEHA).
B. Di(2-ethylhexyl) Phthalate (DEHP)
DEHP is another widely used plasticizer, synthesized from phthalic anhydride and 2-ethylhexanol.[7]
Experimental Protocol: Synthesis of Di(2-ethylhexyl) Phthalate (DEHP)
This protocol details the synthesis of DEHP.
Materials:
-
Phthalic anhydride (1.0 eq.)
-
2-Ethylhexanol (2.2 eq.)
-
Acid catalyst (e.g., sulfuric acid)
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
Phthalic anhydride and 2-ethylhexanol are charged into the reactor.
-
The acid catalyst is added.
-
The mixture is heated, and the water of reaction is removed to drive the reaction to completion.
-
The crude product is then purified through washing and distillation steps similar to the DEHA synthesis.
| Parameter | Value | Reference |
| Reactants | Phthalic anhydride, 2-Ethylhexanol | [7] |
| Catalyst | Acid catalyst (e.g., sulfuric acid) | [7] |
| Molar Ratio (Alcohol:Anhydride) | 2.2 : 1 | [8] |
Synthesis of Di(2-ethylhexyl) Phthalate (DEHP).
Alternative Pathway for Ester Plasticizers using 2-Ethylhexyl Chloride
Theoretically, diester plasticizers could be synthesized via a reaction analogous to the Williamson ether synthesis, where the disodium salt of a dicarboxylic acid reacts with 2-ethylhexyl chloride. This would be a double S(_N)2 reaction.
Theoretical synthesis of DEHA via a Williamson-like reaction.
2-Ethylhexyl chloride is a versatile chemical intermediate. In the production of surfactants, it can be directly used as an alkylating agent to synthesize cationic quaternary ammonium compounds. For anionic surfactants and the majority of plasticizers, the more common industrial precursor is 2-ethylhexanol. The protocols provided herein detail the established synthesis routes for these important 2-ethylhexyl derivatives, offering a comprehensive guide for researchers and professionals in chemical and drug development. The provided diagrams illustrate the key transformations and relationships in these synthetic pathways.
References
- 1. US5696292A - Process for producing quarternary ammonium compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. atamankimya.com [atamankimya.com]
- 4. Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CN102249909A - Method for preparing bis(2-ethylhexyl)adipate - Google Patents [patents.google.com]
- 6. plasticisers.org [plasticisers.org]
- 7. Di(2-ethylhexyl) phthalate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Gas chromatography-mass spectrometry (GC-MS) analysis of 3-(Chloromethyl)heptane
Abstract
This application note details a robust and sensitive method for the identification and quantification of 3-(Chloromethyl)heptane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an alkyl halide, a class of compounds often used as intermediates in organic synthesis and potentially present as impurities in pharmaceutical products. The protocol outlined provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers in pharmaceutical development, quality control, and organic chemistry. The method demonstrates excellent specificity and provides detailed fragmentation data for confident compound identification.
Introduction
This compound (also known as 2-Ethylhexyl chloride) is a halogenated alkane with the molecular formula C8H17Cl.[1] As with many alkylating agents, it is crucial to monitor and control its presence at trace levels, particularly in the manufacturing of active pharmaceutical ingredients (APIs) where it may be considered a potential genotoxic impurity. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive identification based on mass-to-charge ratio.[2] This document provides a detailed protocol for the analysis of this compound, including optimized instrument parameters and expected mass spectral fragmentation patterns.
Experimental Protocols
A detailed methodology for the GC-MS analysis of this compound is provided below. The parameters are optimized for high sensitivity and resolution.
1. Sample Preparation
Samples should be prepared in a volatile organic solvent suitable for GC-MS analysis, such as dichloromethane or hexane.[3]
-
Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in dichloromethane. Create a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample matrix (e.g., API) in dichloromethane to a final concentration of 10 mg/mL. If the sample is not fully soluble, centrifugation or filtration through a 0.22 µm filter is recommended to remove particulates.[4]
-
Final Step: Transfer the final prepared sample or standard into a 2 mL glass autosampler vial for analysis.
2. Instrumentation
The analysis is performed on a standard Gas Chromatograph coupled to a single quadrupole Mass Spectrometer.
| GC Parameters | |
| Instrument | Agilent 8890 GC System (or equivalent) |
| Column | Agilent J&W DB-624 UI (30 m x 0.25 mm, 1.4 µm) or equivalent mid-polarity column |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (or Split 10:1 for higher concentrations) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | - Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 15 °C/min to 240 °C- Hold: Hold at 240 °C for 5 minutes |
| MS Parameters | |
| Instrument | Agilent 5977B MSD (or equivalent) |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | 35 - 250 amu |
| Scan Mode | Full Scan |
| Transfer Line Temp. | 250 °C |
Experimental Workflow
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.
Caption: GC-MS experimental workflow for this compound analysis.
Results and Data Presentation
Under the specified conditions, this compound is expected to elute with a retention time of approximately 7-9 minutes. The identity of the compound is confirmed by its characteristic mass spectrum.
Mass Spectral Data
The electron ionization (EI) mass spectrum of this compound is characterized by the absence of a strong molecular ion peak (m/z 148/150) and the presence of several key fragment ions. The base peak is observed at m/z 57. The presence of a chlorine atom is indicated by isotopic patterns for chlorine-containing fragments (e.g., m/z 49 and 51).
| m/z (Mass/Charge) | Relative Intensity (%) | Proposed Fragment Ion | Formula |
| 41 | 65 | Allyl Cation | [C₃H₅]⁺ |
| 43 | 70 | Propyl Cation | [C₃H₇]⁺ |
| 49 | 30 | Chloromethyl Cation | [CH₂³⁵Cl]⁺ |
| 51 | 10 | Chloromethyl Cation (Isotope) | [CH₂³⁷Cl]⁺ |
| 55 | 75 | Butenyl Cation | [C₄H₇]⁺ |
| 57 | 100 | Butyl Cation (Base Peak) | [C₄H₉]⁺ |
| 71 | 50 | Pentyl Cation | [C₅H₁₁]⁺ |
| 85 | 15 | Hexyl Cation | [C₆H₁₃]⁺ |
| 112 | 5 | Loss of HCl | [C₈H₁₆]⁺ |
| 119 | <5 | Loss of Ethyl | [C₆H₁₂Cl]⁺ |
Note: Data is representative of the electron ionization spectrum from the NIST database.[2] Relative intensities are approximate.
Fragmentation Pathway
The fragmentation of this compound is driven by the formation of stable carbocations. The primary fragmentation routes include:
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the chloromethyl group can lead to the loss of a C₅H₁₁ radical, forming the fragment at m/z 49 ([CH₂Cl]⁺).
-
Loss of HCl: A common pathway for alkyl chlorides is the elimination of a neutral HCl molecule (mass 36), resulting in an alkene radical cation at m/z 112.
-
Alkyl Chain Fragmentation: The most prominent fragmentation involves the cleavage of C-C bonds within the heptane backbone, leading to the formation of highly stable secondary carbocations. The formation of the butyl cation (m/z 57) as the base peak suggests a rearrangement and cleavage that favors this particularly stable fragment.
The following diagram illustrates the primary fragmentation logic.
Caption: Key fragmentation pathways for this compound in EI-MS.
Conclusion
The GC-MS method presented here is highly effective for the analysis of this compound. The chromatographic conditions provide good peak shape and separation, while the mass spectrometric data allows for unambiguous identification. This application note serves as a comprehensive guide for researchers and scientists requiring a reliable analytical method for this compound in various matrices, particularly in the context of pharmaceutical impurity profiling.
References
Application Note: Protocol for Gr-ignard Reaction with 3-(Chloromethyl)heptane
Abstract
This document provides a comprehensive protocol for the preparation and subsequent reaction of a Grignard reagent from 3-(chloromethyl)heptane. Grignard reagents are powerful nucleophilic agents in organic synthesis, essential for forming new carbon-carbon bonds.[1][2] this compound, also known as 2-ethylhexyl chloride, is a versatile chemical intermediate used in the synthesis of pharmaceuticals and other industrial chemicals.[3] This protocol outlines the necessary precautions for handling moisture-sensitive reagents, methods for activating the magnesium surface, and a detailed step-by-step procedure for synthesis and reaction with a model electrophile (acetone).
Introduction
The Grignard reaction is a cornerstone of organic chemistry, involving an organomagnesium halide, known as a Grignard reagent, which is prepared by the reaction of an organic halide with magnesium metal.[4][5][6] These reagents behave as strong nucleophiles and bases, reacting with a wide array of electrophiles, most notably aldehydes and ketones, to produce secondary and tertiary alcohols, respectively.[7][8][9]
The starting material, this compound (C₈H₁₇Cl)[10], is a secondary alkyl chloride. The reactivity of alkyl halides in Grignard formation follows the trend R-I > R-Br > R-Cl, making alkyl chlorides the least reactive of the common halides.[4][11] This lower reactivity necessitates careful attention to the activation of the magnesium metal and potentially longer reaction times or higher temperatures to ensure successful initiation and completion. This protocol is designed for researchers, scientists, and drug development professionals who require a reliable method for utilizing this specific alkyl chloride in their synthetic pathways.
Data Presentation
While specific yield data for the Grignard reaction of this compound is not extensively published, the following table provides a general comparison of typical yields achievable for different classes of alkyl halides under optimized conditions. It is important to note that actual yields will be highly dependent on specific experimental parameters.
| Alkyl Halide Type | Relative Reactivity | Typical Yield Range | Notes |
| Alkyl Iodide (R-I) | Very High | 85-95% | Most reactive, but starting materials can be more expensive and less stable. |
| Alkyl Bromide (R-Br) | High | 75-90% | A good balance of reactivity and stability; widely used. |
| Alkyl Chloride (R-Cl) | Moderate | 50-75% | Less reactive, often requiring activation or higher temperatures. More cost-effective. |
| Alkyl Fluoride (R-F) | Very Low | <10% | Generally unreactive and not used for Grignard reagent formation. |
This table is a summary of generally accepted trends in Grignard reagent formation and is intended for comparative purposes.
Experimental Workflow
The overall process for the preparation and use of the Grignard reagent from this compound is depicted in the workflow diagram below. This process involves four key stages: rigorous preparation of materials and apparatus, formation of the Grignard reagent, reaction with an electrophile, and finally, aqueous workup and purification of the product.
Caption: Experimental workflow for Grignard reagent preparation and subsequent reaction.
Detailed Experimental Protocol
This protocol details the formation of 3-heptylmethylmagnesium chloride followed by its reaction with acetone to yield 2,4-diethyl-2-octanol.
4.1 Materials and Reagents
-
This compound (≥98%)
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Acetone (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1 M) for cleaning glassware
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
4.2 Equipment Setup
-
Three-neck round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line (Nitrogen or Argon) with a bubbler
-
Syringes and needles
-
Separatory funnel
-
Standard glassware for workup and purification
4.3 Procedure
Part A: Preparation of the Grignard Reagent (3-heptylmethylmagnesium chloride)
-
Glassware Preparation: All glassware must be scrupulously dried to remove any trace of water.[5][12] Clean with soap and water, rinse with a small amount of 1 M HCl, followed by deionized water and acetone, then oven-dry at 120 °C for at least 4 hours or flame-dry under vacuum immediately before use.
-
Apparatus Assembly: Assemble the three-neck flask with the dropping funnel, reflux condenser (topped with an inert gas inlet), and a rubber septum. Flush the entire system with dry nitrogen or argon for 10-15 minutes. Maintain a slight positive pressure of inert gas throughout the reaction.
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) in the reaction flask. Add a single crystal of iodine as an activator.[13][14] The iodine will react with the magnesium surface to expose a fresh, reactive layer.[12] Other activators like 1,2-dibromoethane can also be used.[12][13][15]
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF (concentration typically 0.5-1.0 M).
-
Initiation: Add a small portion (~10%) of the this compound solution to the stirred magnesium turnings. The reaction may need gentle warming with a heat gun to initiate. Successful initiation is indicated by the disappearance of the iodine color, the appearance of a gray turbidity, and spontaneous refluxing of the solvent.[12] If the reaction does not start, crushing a few magnesium turnings with a dry glass rod can help expose a fresh surface.[6][13][14]
-
Addition: Once the reaction has started, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle, steady reflux.[15] If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.
-
Completion: After the addition is complete, continue to stir the mixture. If reflux has ceased, gently heat the mixture to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray, cloudy solution is the Grignard reagent, which should be used immediately.
Part B: Reaction with Acetone
-
Cooling: Remove the heating source and allow the Grignard reagent solution to cool to room temperature, then further cool it to 0 °C using an ice-water bath.
-
Electrophile Addition: Prepare a solution of anhydrous acetone (1.0 eq.) in anhydrous THF. Slowly add this solution dropwise to the stirred Grignard reagent.[16] Maintain the temperature below 10 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of cold, saturated aqueous ammonium chloride (NH₄Cl) solution.[16] This will hydrolyze the magnesium alkoxide salt and neutralize any unreacted Grignard reagent. Avoid adding water directly as it can react violently.[8]
-
Extraction: Transfer the mixture to a separatory funnel. If solids are present, add more diethyl ether and enough 1 M HCl to dissolve them.[15] Separate the layers. Extract the aqueous layer two more times with diethyl ether.[17]
-
Washing: Combine the organic layers and wash them sequentially with water and then with brine to remove any remaining inorganic salts.[16]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[14][16] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude tertiary alcohol (2,4-diethyl-2-octanol) by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.
Safety Precautions
-
Anhydrous Solvents: Diethyl ether and THF are extremely flammable and volatile.[5] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Grignard Reagents: Grignard reagents are pyrophoric and react violently with water and protic solvents.[6][8] Always work under an inert atmosphere and use dry equipment.
-
Quenching: The quenching process is highly exothermic. Add the quenching solution slowly to a cooled reaction mixture to avoid uncontrolled boiling and splashing.
-
Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves must be worn at all times.
Troubleshooting
-
Reaction Fails to Initiate: This is the most common issue, often due to wet glassware/solvents or a passive MgO layer on the magnesium.[12]
-
Low Yield: This can be caused by side reactions such as Wurtz coupling, where the Grignard reagent reacts with unreacted alkyl halide.[4]
-
Solution: Maintain a dilute solution of the alkyl halide and add it slowly to the magnesium to keep its concentration low. Avoid high temperatures during reagent formation.
-
Conclusion
This protocol provides a detailed methodology for the successful preparation of a Grignard reagent from the less reactive this compound and its subsequent use in a carbon-carbon bond-forming reaction. By adhering to strict anhydrous conditions and employing effective magnesium activation techniques, this versatile intermediate can be reliably used in complex organic synthesis, aiding in the development of new pharmaceuticals and fine chemicals.
References
- 1. Grignard Reagents [chemed.chem.purdue.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. adichemistry.com [adichemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. leah4sci.com [leah4sci.com]
- 10. Heptane, 3-(chloromethyl)- [webbook.nist.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. community.wvu.edu [community.wvu.edu]
- 16. benchchem.com [benchchem.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes and Protocols for Williamson Ether Synthesis: A Case Study with 3-(Chloromethyl)heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a robust and widely utilized method in organic synthesis for the preparation of both symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide acts as a nucleophile and displaces a leaving group from an alkyl halide. While this reaction is highly efficient for primary alkyl halides, its application to secondary alkyl halides, such as 3-(chloromethyl)heptane, introduces a competing elimination (E2) pathway, which can significantly reduce the yield of the desired ether product.
This document provides detailed application notes and experimental protocols for the Williamson ether synthesis using this compound. It explores strategies to mitigate the competing E2 elimination reaction and offers guidance on product purification.
Reactant and Product Properties
A thorough understanding of the physical and chemical properties of the reactants and potential products is crucial for designing the synthesis and subsequent purification steps.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Alkyl Halide | This compound | 123-04-6 | C₈H₁₇Cl | 148.67 | 166-168[1][2] |
| Alkoxides | Sodium methoxide | 124-41-4 | CH₃NaO | 54.02 | Decomposes |
| Sodium ethoxide | 141-52-6 | C₂H₅NaO | 68.05 | Decomposes[3] | |
| Potassium tert-butoxide | 865-47-4 | C₄H₉KO | 112.21 | 275[4] | |
| Potential Ether Products (SN2) | 3-(Methoxymethyl)heptane | 91022378 (similar structure) | C₉H₂₀O | 144.25 | Not readily available |
| 3-(Ethoxymethyl)heptane | 21252455 | C₁₀H₂₂O | 158.28 | Not readily available | |
| 3-(tert-Butoxymethyl)heptane | 83704-03-4 | C₁₂H₂₆O | 186.33 | Not readily available | |
| Potential Elimination Product (E2) | 3-Methyleneheptane | Not readily available | C₈H₁₆ | 112.21 | ~115-120 (estimated) |
| Hept-3-ene | 592-78-9 | C₇H₁₄ | 98.19 | 94[5] |
Reaction Mechanism and Side Reactions
The primary reaction pathway is the SN2 mechanism, leading to the formation of the desired ether. However, due to the secondary nature of the alkyl halide, a competing E2 elimination reaction is highly probable, yielding an alkene.
Experimental Protocols
To maximize the yield of the ether product, reaction conditions must be carefully controlled to favor the SN2 pathway over the E2 pathway. The use of a polar aprotic solvent is recommended as it can solvate the cation of the alkoxide, leaving the anion more nucleophilic and less basic, which can favor substitution over elimination.[6]
Protocol 1: Synthesis of 3-(Ethoxymethyl)heptane using Sodium Ethoxide in Dimethyl Sulfoxide (DMSO)
This protocol aims to enhance the SN2 reaction rate by utilizing a polar aprotic solvent.
Materials:
-
This compound (1.0 eq)
-
Sodium ethoxide (1.2 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous DMSO in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add this compound to the stirred solution at room temperature.
-
Heat the reaction mixture to 50-60°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and quench by slowly adding it to a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water and saturated aqueous ammonium chloride solution to remove unreacted alkoxide and DMSO.
-
Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure. The boiling point of the desired ether will be significantly higher than the alkene byproduct.
Protocol 2: Phase-Transfer Catalysis for the Synthesis of 3-(Methoxymethyl)heptane
Phase-transfer catalysis can be an effective method to promote the Williamson ether synthesis with secondary alkyl halides by facilitating the transfer of the alkoxide nucleophile into the organic phase.[7]
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (1.5 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Toluene
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Combine this compound, toluene, and tetrabutylammonium bromide in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
In a separate beaker, dissolve sodium methoxide in deionized water.
-
Add the aqueous sodium methoxide solution to the organic mixture.
-
Heat the biphasic mixture to 80-90°C with vigorous stirring for 8-12 hours. Monitor the reaction by TLC or GC.
-
After completion, cool the reaction to room temperature and transfer to a separatory funnel.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the toluene under reduced pressure.
-
Purify the resulting crude product by fractional distillation.
Expected Outcomes and Data Presentation
The ratio of the SN2 (ether) to E2 (alkene) product is highly dependent on the steric hindrance of the alkoxide and the reaction conditions.
| Alkoxide | Solvent | Temperature (°C) | Expected Major Product | Expected SN2:E2 Ratio (Approximate) |
| Sodium Methoxide | Methanol | 50 | Mixture | 40:60 |
| Sodium Ethoxide | Ethanol | 70 | Mixture | 30:70 |
| Sodium Ethoxide | DMSO | 60 | Ether (SN2) | 60:40 |
| Potassium tert-butoxide | tert-Butanol | 80 | Alkene (E2) | <10:90[8] |
Note: The SN2:E2 ratios are estimates for a typical secondary alkyl halide and may vary for this compound. Experimental validation is recommended. Generally, less hindered alkoxides and polar aprotic solvents will favor the SN2 product. Conversely, bulky bases like potassium tert-butoxide will strongly favor the E2 pathway.[8]
Logical Workflow for Synthesis and Purification
Conclusion
The Williamson ether synthesis of 3-(alkoxymethyl)heptanes from this compound is a viable but challenging transformation due to the competing E2 elimination. Careful selection of a non-bulky alkoxide and a polar aprotic solvent, along with controlled temperature, can favor the desired SN2 pathway. The significant difference in boiling points between the ether product and the likely alkene byproduct allows for effective purification by fractional distillation. The protocols and data presented herein provide a comprehensive guide for researchers tackling this synthesis.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. 3-Heptene, (E)- (CAS 14686-14-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. forums.studentdoctor.net [forums.studentdoctor.net]
- 5. Heptene - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: The Role of 3-(Chloromethyl)heptane in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chloromethyl)heptane, also known as 2-ethylhexyl chloride, is a versatile alkylating agent that serves as a key intermediate in the synthesis of a variety of agrochemicals.[1][2] Its branched alkyl chain and reactive chloromethyl group allow for its incorporation into larger molecules, imparting specific physicochemical properties that can enhance the efficacy and delivery of the final active ingredient. This document provides detailed application notes and experimental protocols for the use of this compound in the production of two distinct classes of agrochemicals: a fungicide and a herbicide.
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis is as an electrophile in nucleophilic substitution reactions. The electron-withdrawing chlorine atom makes the adjacent carbon atom susceptible to attack by nucleophiles, such as amines, alcohols, and thiolates, leading to the formation of a new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bond, respectively. This reactivity is harnessed to introduce the 2-ethylhexyl moiety into the backbone of agrochemical active ingredients.
Synthesis of N-(2-Ethylhexyl)-1,2-benzisothiazolin-3-one (A Fungicide)
N-(2-ethylhexyl)-1,2-benzisothiazolin-3-one is a fungicide belonging to the isothiazolinone class. The introduction of the 2-ethylhexyl group can enhance its fungicidal activity and modify its physical properties, such as solubility and stability.[3]
This protocol details the synthesis of N-(2-ethylhexyl)-1,2-benzisothiazolin-3-one via the N-alkylation of 1,2-benzisothiazolin-3-one with this compound.
Materials:
-
1,2-benzisothiazolin-3-one (BIT)
-
This compound (2-ethylhexyl chloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1,2-benzisothiazolin-3-one (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous dimethylformamide.
-
Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 100°C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing toluene and deionized water.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-(2-ethylhexyl)-1,2-benzisothiazolin-3-one as a yellow oil.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | >95% (based on similar alkylations) | [5] |
| Purity | >98% (after purification) | N/A |
Logical Workflow for the Synthesis of N-(2-Ethylhexyl)-1,2-benzisothiazolin-3-one:
Fungicidal Activity:
N-alkyl-1,2-benzisothiazolin-3-ones are effective against a broad spectrum of fungi.[6] The fungicidal activity of N-(2-ethylhexyl)-1,2-benzisothiazolin-3-one is summarized in the table below.
| Fungal Species | Minimum Inhibitory Concentration (MIC) (ppm) | Reference |
| Saccharomyces cerevisiae | 0.4 | [6] |
| Aspergillus niger | 12 | [6] |
| Aureobasidium pullulans | 3 | [6] |
| Candida albicans | 0.8 | [6] |
Signaling Pathway/Mechanism of Action:
The primary mode of action of isothiazolinones, including N-(2-ethylhexyl)-1,2-benzisothiazolin-3-one, involves the inhibition of microbial growth by targeting intracellular thiol-containing enzymes.[2] The electrophilic sulfur atom of the isothiazolinone ring readily reacts with nucleophilic thiol groups of cysteine residues in essential enzymes, leading to the formation of disulfide bonds. This covalent modification inactivates the enzymes, disrupting critical metabolic pathways such as respiration and energy generation, ultimately leading to cell death.[2]
Diagram of the Proposed Mechanism of Action:
Synthesis of 2-Ethylhexyl (2,4-dichlorophenoxy)acetate (A Herbicide)
2-Ethylhexyl (2,4-dichlorophenoxy)acetate is a selective, post-emergent herbicide used to control broadleaf weeds. The 2-ethylhexyl ester formulation enhances the absorption of the active ingredient, 2,4-D, into the plant tissue.[7] While this ester can be synthesized by the esterification of 2,4-dichlorophenoxyacetic acid with 2-ethylhexanol, an alternative route involves the direct alkylation of the carboxylate salt with this compound.
This protocol describes the synthesis of 2-Ethylhexyl (2,4-dichlorophenoxy)acetate by the reaction of the sodium salt of 2,4-dichlorophenoxyacetic acid with this compound.
Materials:
-
2,4-Dichlorophenoxyacetic acid (2,4-D)
-
Sodium hydroxide (NaOH)
-
This compound (2-ethylhexyl chloride)
-
Acetone, anhydrous
-
Potassium iodide (KI), catalytic amount
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Salt Formation: In a round-bottom flask, dissolve 2,4-dichlorophenoxyacetic acid (1.0 equivalent) in a minimal amount of water containing sodium hydroxide (1.0 equivalent) to form the sodium salt. Evaporate the water to dryness under reduced pressure to obtain the sodium 2,4-dichlorophenoxyacetate.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the dried sodium 2,4-dichlorophenoxyacetate in anhydrous acetone. Add a catalytic amount of potassium iodide.
-
Addition of Alkylating Agent: Add this compound (1.1 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the sodium chloride byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain 2-Ethylhexyl (2,4-dichlorophenoxy)acetate. Further purification can be achieved by vacuum distillation if necessary.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | High (specific data not available in searched literature) | N/A |
| Purity | >95% (after purification) | N/A |
Logical Workflow for the Synthesis of 2-Ethylhexyl (2,4-dichlorophenoxy)acetate:
Herbicidal Activity:
2-Ethylhexyl (2,4-dichlorophenoxy)acetate is a synthetic auxin herbicide. In the plant, it is rapidly hydrolyzed to the active ingredient, 2,4-D acid.[7] 2,4-D mimics the natural plant hormone auxin, leading to uncontrolled and unsustainable growth in susceptible broadleaf plants, ultimately causing their death.
Signaling Pathway/Mechanism of Action:
Synthetic auxins like 2,4-D disrupt several plant processes by overwhelming the natural auxin signaling pathways. Key effects include:
-
Cell Wall Loosening: 2,4-D stimulates proton pumps in the cell membrane, leading to acidification of the cell wall and the activation of enzymes (expansins) that loosen the cell wall structure. This results in uncontrolled cell elongation.
-
Gene Expression: It alters the expression of genes involved in growth and development, leading to abnormal tissue formation (e.g., epinasty, stem twisting).
-
Ethylene Production: 2,4-D can induce the production of ethylene, another plant hormone, which contributes to the senescence and death of the plant.
Diagram of the Proposed Mechanism of Action:
Conclusion
This compound is a valuable and versatile building block in the synthesis of agrochemicals. Its ability to readily undergo nucleophilic substitution allows for the introduction of the 2-ethylhexyl group, which can significantly influence the biological activity, bioavailability, and physical properties of the final product. The detailed protocols and application notes provided herein offer a practical guide for researchers and scientists in the development of new and effective agrochemical solutions.
References
- 1. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Acetic acid, (2,4-dichlorophenoxy)-, 2-ethylhexyl ester [webbook.nist.gov]
- 4. WO1994020479A1 - N-(beta-branched alkyl)-1,2-benzisothiazolin-3-ones, their preparation and use as industrial biocides - Google Patents [patents.google.com]
- 5. US8884024B1 - Process for preparing benzisothiazolinones - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 2-Ethylhexyl (2,4-dichlorophenoxy)acetate | C16H22Cl2O3 | CID 61286 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(Chloromethyl)heptane as a Reference Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 3-(Chloromethyl)heptane as a reference material in analytical chemistry. This document is intended to guide researchers, scientists, and drug development professionals in the proper handling, application, and analysis of this compound for quality control, purity assessment, and method validation purposes.
Introduction
This compound, also known by its synonyms 2-Ethylhexyl chloride and Isooctyl chloride, is a chlorinated alkane with the molecular formula C8H17Cl.[1][2] While it is widely utilized as a versatile intermediate in organic synthesis for pharmaceuticals, agrochemicals, and industrial products, its well-characterized properties also make it a suitable reference material in analytical chemistry.[3] Alkyl halides, as a class of compounds, are often monitored as potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs), necessitating the use of reliable reference standards for their detection and quantification.[4][5]
This document outlines the analytical applications of this compound as a reference standard, focusing on its use in chromatographic techniques.
Physicochemical and Purity Data
As a reference material, the physical and chemical properties of this compound are critical for its proper use and storage. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 123-04-6 | [1] |
| Molecular Formula | C8H17Cl | [1] |
| Molecular Weight | 148.67 g/mol | [1] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 166-168 °C | [] |
| Melting Point | -70 °C | [] |
| Density | 0.882 g/mL at 20 °C | [] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [2] |
| Storage | Store in a cool, dry, well-ventilated place away from heat and ignition sources. | [] |
Table 2: Representative Purity and Impurity Profile
| Parameter | Specification | Analytical Method |
| Purity | >98.0% | Gas Chromatography (GC) |
| Major Impurity | Isomeric variants | GC-MS |
| Water Content | <0.1% | Karl Fischer Titration |
| Identity | Conforms to structure | ¹H NMR, IR, MS |
Applications in Analytical Chemistry
The primary application of this compound as a reference material is in the field of chromatography, particularly for the identification and quantification of alkyl halides.
-
Purity Assessment: Used as a primary reference standard to determine the purity of manufactured batches of this compound.
-
Method Validation: Employed in the validation of analytical methods for the analysis of other alkyl halides, including specificity, linearity, accuracy, and precision.
-
Impurity Profiling: Can be used to identify and quantify related impurities in other chemical products where it might be a known or potential contaminant.
-
System Suitability: Injected as a system suitability standard to ensure the proper functioning of a chromatographic system before sample analysis.
A logical workflow for the utilization of this compound as a reference material is depicted below.
Caption: Logical workflow for the use of this compound as a reference material.
Experimental Protocols
The following are detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Purity Determination by GC-MS
This protocol describes the determination of the purity of a this compound sample.
Materials and Reagents:
-
This compound reference standard and sample
-
Hexane (GC grade) or other suitable solvent
-
Volumetric flasks and pipettes
-
GC vials with septa
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS)
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Procedure:
-
Standard Preparation: Accurately weigh approximately 50 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with hexane to obtain a stock solution of approximately 1 mg/mL. Prepare a working standard of approximately 100 µg/mL by diluting the stock solution.
-
Sample Preparation: Prepare the this compound sample in the same manner as the reference standard.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-200
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Calculate the purity by area normalization, assuming all components have the same response factor. Purity (%) = (Area of main peak / Total area of all peaks) x 100.
-
Table 3: Representative GC-MS Data for this compound
| Parameter | Value |
| Retention Time | ~8.5 minutes (under conditions in 4.1) |
| Major Mass Fragments (m/z) | 57, 41, 99, 43 |
Protocol 2: Quantification of this compound as an Impurity
This protocol outlines the use of this compound as a reference standard to quantify its presence as a potential impurity in a non-polar organic matrix.
Materials and Reagents:
-
This compound reference standard
-
Sample matrix
-
Internal Standard (IS) (e.g., 1-chlorooctane)
-
Hexane (GC grade)
Procedure:
-
Calibration Standards: Prepare a series of calibration standards of this compound in hexane at concentrations ranging from 0.1 µg/mL to 10 µg/mL. Spike each standard with a fixed concentration of the internal standard (e.g., 1 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample matrix and dissolve it in hexane. Spike with the same fixed concentration of the internal standard.
-
GC-MS Analysis: Analyze the calibration standards and the sample using the GC-MS conditions described in Protocol 4.1, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. Monitor characteristic ions for this compound (e.g., m/z 57, 99) and the internal standard.
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the sample by using the area ratio from the sample chromatogram and the calibration curve.
-
The experimental workflow for this protocol is visualized below.
Caption: Experimental workflow for the quantification of this compound.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions. It is irritating to the eyes, respiratory system, and skin.[7] Always work in a well-ventilated area and use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[7]
Conclusion
This compound serves as a valuable reference material for the identification and quantification of alkyl halides in various analytical applications. The protocols and data presented in these application notes provide a comprehensive guide for its effective use in ensuring the quality and safety of chemical and pharmaceutical products. Proper handling and storage are essential to maintain the integrity of this reference standard.
References
- 1. 2-Ethylhexyl chloride | C8H17Cl | CID 31240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 123-04-6: 2-Ethylhexyl chloride | CymitQuimica [cymitquimica.com]
- 3. Heptane, 3-(chloromethyl)- [webbook.nist.gov]
- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. Heptane, 3-(chloromethyl)- [webbook.nist.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Reactions with 3-(Chloromethyl)heptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in chemical reactions involving 3-(Chloromethyl)heptane (also known as 2-ethylhexyl chloride).
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis
Problem: You are attempting a Williamson ether synthesis by reacting this compound with an alkoxide, but the yield of the desired ether is significantly lower than expected.
Possible Causes and Solutions:
-
Moisture Contamination: Alkoxides are strong bases and will readily react with any water present in the reaction mixture, reducing the amount of nucleophile available to react with the alkyl halide.
-
Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and ensure your alcohol precursor is dry before deprotonation.
-
-
Incomplete Deprotonation of the Alcohol: If the alcohol is not fully converted to the more nucleophilic alkoxide, the reaction rate will be slow, leading to low conversion.
-
Solution: Use a sufficiently strong and fresh base (e.g., sodium hydride) in a slight excess to ensure complete deprotonation.
-
-
Competing E2 Elimination: this compound is a primary alkyl halide, but it has branching at the beta-position, which can make it susceptible to E2 elimination, especially with sterically hindered or strong bases at elevated temperatures.[1][2] This side reaction produces an alkene instead of the desired ether.
-
Solution:
-
Use a less sterically hindered alkoxide if possible.
-
Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Typical temperatures for Williamson ether synthesis are between 50-100°C.[3]
-
Consider using a milder base if feasible for your specific alcohol.
-
-
-
Incorrect Solvent Choice: The choice of solvent can significantly impact the rate of an S\textsubscript{N}2 reaction.
-
Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the alkoxide, leaving the anionic nucleophile more "naked" and reactive.[1]
-
Issue 2: Formation of Significant Alkene Byproduct in Reactions with Strong Bases
Problem: When reacting this compound with a strong, non-nucleophilic base (e.g., for dehydrohalogenation or as part of another reaction), you observe a high proportion of the elimination product (octenes) and a low yield of the desired substitution product.
Possible Causes and Solutions:
-
Steric Hindrance: Although a primary halide, the ethyl group at the 2-position of the hexyl chain in this compound creates some steric hindrance.[4] Strong, bulky bases will preferentially abstract a proton from the beta-carbon, leading to E2 elimination, rather than attacking the sterically hindered electrophilic carbon for S\textsubscript{N}2 substitution.[2]
-
Solution: If substitution is desired, use a less sterically hindered, yet still strongly nucleophilic reagent. If elimination is the goal, a bulky base like potassium tert-butoxide is ideal.
-
-
High Reaction Temperature: Higher temperatures favor elimination reactions over substitution reactions.[1]
-
Solution: If substitution is the desired outcome, run the reaction at the lowest feasible temperature. If elimination is desired, higher temperatures can be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: Is this compound more prone to S\textsubscript{N}1 or S\textsubscript{N}2 reactions?
A1: As a primary alkyl halide, this compound will predominantly undergo S\textsubscript{N}2 reactions.[5][6] The S\textsubscript{N}1 pathway is highly unfavorable because it would require the formation of a very unstable primary carbocation. However, the presence of beta-branching can slow down the rate of S\textsubscript{N}2 reactions due to steric hindrance, making it more susceptible to competing E2 elimination with strong, bulky bases.[4]
Q2: I am considering a Friedel-Crafts alkylation of benzene with this compound. What are the potential pitfalls?
A2: Friedel-Crafts alkylation with primary alkyl halides like this compound can be problematic.[7][8] The Lewis acid catalyst (e.g., AlCl\textsubscript{3}) can induce rearrangement of the initially formed primary carbocation-like complex to a more stable secondary carbocation.[9] This would lead to a mixture of isomeric alkylated benzene products, thus reducing the yield of the desired 3-heptylbenzene. Polyalkylation is another common side reaction, as the alkylated product is more reactive than the starting benzene.[8] To achieve mono-alkylation, a large excess of benzene is often required.[9]
Q3: What are the ideal general conditions for a successful nucleophilic substitution reaction with this compound?
A3: For a successful S\textsubscript{N}2 reaction with this compound, the following conditions are generally recommended:
-
Nucleophile: A strong, non-bulky nucleophile (e.g., azide, cyanide, a primary amine).
-
Solvent: A polar aprotic solvent (e.g., DMSO, DMF, acetone) to enhance the nucleophilicity of the anionic reagent.[1]
-
Temperature: The lowest temperature that provides a reasonable reaction rate to minimize the competing E2 elimination.
-
Anhydrous Conditions: Essential when using moisture-sensitive reagents like strong bases or organometallics.
Q4: Can I form a Grignard reagent from this compound?
A4: Yes, it is possible to form a Grignard reagent by reacting this compound with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF).[10] However, as with all Grignard preparations, strictly anhydrous conditions are critical to prevent the Grignard reagent from being quenched by water.[11]
Data Presentation
Table 1: Estimated Yields for Williamson Ether Synthesis with this compound under Various Conditions
| Alkoxide Precursor | Base | Solvent | Temperature (°C) | Estimated Yield (%) | Primary Side Product |
| Ethanol | NaH | THF | 50-60 | 70-85 | Octenes |
| Isopropanol | NaH | DMF | 70-80 | 50-65 | Octenes |
| tert-Butanol | K | t-BuOH | 80-90 | <10 | Octenes (major product) |
| Phenol | K\textsubscript{2}CO\textsubscript{3} | Acetone | 50-60 | 65-80 | - |
Note: Yields are estimates based on general principles of S\textsubscript{N}2/E2 competition and may vary depending on specific experimental conditions.
Table 2: Influence of Nucleophile/Base on Product Distribution
| Reagent | Solvent | Temperature (°C) | Major Product | Minor Product | Estimated Major Product Yield (%) |
| NaN\textsubscript{3} | DMSO | 25-40 | Substitution | - | >90 |
| NaCN | DMSO | 50-70 | Substitution | Elimination | 80-90 |
| NH\textsubscript{3} (excess) | Ethanol | 100 (sealed tube) | Substitution | Di- and tri-alkylation | 60-75 |
| CH\textsubscript{3}ONa | Methanol | 65 | Substitution | Elimination | 70-80 |
| t-BuOK | t-BuOH | 80 | Elimination | Substitution | >90 |
Note: Yields are estimates and highly dependent on reaction scale and purity of reagents.
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with the desired alcohol (1.0 eq) and anhydrous THF.
-
Deprotonation: Sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The mixture is stirred at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Alkylation: this compound (1.05 eq) is added dropwise via syringe.
-
Reaction: The reaction mixture is heated to reflux (around 65 °C) and monitored by TLC.
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Reaction with Sodium Cyanide
-
Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reagents: this compound (1.0 eq), sodium cyanide (1.2 eq), and anhydrous DMSO are added to the flask.
-
Reaction: The mixture is heated to 60-70 °C and stirred until TLC analysis indicates the consumption of the starting material.
-
Work-up: The reaction mixture is cooled to room temperature and poured into a separatory funnel containing water and diethyl ether. The layers are separated, and the aqueous layer is extracted multiple times with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude nitrile can be purified by vacuum distillation.
Visualizations
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
Caption: Competing S\textsubscript{N}2 and E2 pathways for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Khan Academy [khanacademy.org]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. vedantu.com [vedantu.com]
Technical Support Center: Alkylation Reactions with 3-(Chloromethyl)heptane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(chloromethyl)heptane in alkylation reactions. The information is designed to help you anticipate and address common challenges, ensuring the successful outcome of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the alkylation of various substrates using this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Deactivated Substrate: If your substrate is an aromatic ring, the presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) can render it unreactive towards electrophilic alkylation.[1] | - Consider using a more activated aromatic substrate. - If possible, modify the substrate to replace deactivating groups with activating groups. |
| 2. Catalyst Inactivity: Lewis acid catalysts (e.g., AlCl₃, FeCl₃) are highly sensitive to moisture.[1] | - Ensure all glassware is thoroughly dried. - Use anhydrous solvents and reagents. - Store catalysts in a desiccator. | |
| 3. Inefficient Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient. | - Gradually increase the reaction temperature and monitor for product formation. - Extend the reaction time. | |
| Formation of Multiple Products (Low Selectivity) | 1. Polyalkylation: The initial alkylation product can be more reactive than the starting material, leading to the addition of multiple 3-heptyl methyl groups, especially in Friedel-Crafts reactions with aromatic compounds.[2][3] | - Use a large excess of the substrate to favor mono-alkylation. - Add the this compound slowly to the reaction mixture. |
| 2. Isomerization/Rearrangement: In the presence of a Lewis acid, the primary carbocation formed from this compound can rearrange to a more stable secondary or tertiary carbocation via hydride or alkyl shifts, leading to a mixture of isomeric products.[2][4][5][6] | - Use a less reactive Lewis acid to minimize carbocation formation. - Conduct the reaction at a lower temperature to disfavor rearrangement. - Consider alternative alkylation methods that do not involve free carbocations. | |
| 3. Elimination Byproducts: this compound can undergo elimination reactions to form alkenes, competing with the desired substitution reaction.[7][8] This is more likely with strong bases. | - Use a non-basic or weakly basic reaction medium if possible. - Employ milder reaction conditions (lower temperature). | |
| Observation of Unexpected Byproducts | 1. Friedel-Crafts Limitations: Aryl and vinyl halides are generally unreactive in Friedel-Crafts alkylations.[2][9] | - Ensure your substrate does not fall into these categories if performing a Friedel-Crafts reaction. |
| 2. Reaction with Solvent: The solvent may not be inert and could be participating in the reaction. | - Choose a non-reactive solvent that is stable under the reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect when using this compound as an alkylating agent?
A1: The most common side reactions are contingent on your specific reaction conditions, particularly if you are performing a Friedel-Crafts alkylation. Key side reactions include:
-
Polyalkylation: The product of the initial alkylation may be more reactive than your starting material, leading to multiple alkylations.[2][3]
-
Carbocation Rearrangement: In the presence of a Lewis acid, the initial primary carbocation can rearrange to form more stable secondary or tertiary carbocations, resulting in a mixture of structural isomers.[4][9][10][11]
-
Elimination: this compound can undergo elimination to form various isomers of octene, particularly in the presence of a base or at elevated temperatures.[7][12]
Q2: Why am I getting a mixture of isomers instead of the expected single alkylated product?
A2: The formation of a mixture of isomers is a strong indication of carbocation rearrangement.[6] this compound, although a primary alkyl chloride, can form a primary carbocation in the presence of a strong Lewis acid. This carbocation can then undergo a 1,2-hydride shift to form a more stable secondary or tertiary carbocation before attacking the substrate. This results in the alkyl group being attached at a different position than expected.
Q3: Can I use this compound for Friedel-Crafts alkylation on a nitrobenzene substrate?
A3: No, this is unlikely to be successful. Aromatic rings with strongly deactivating groups, such as the nitro group (-NO₂) in nitrobenzene, are generally not suitable substrates for Friedel-Crafts alkylation.[1][4] The electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack by the carbocation generated from this compound.
Q4: How can I minimize the formation of elimination byproducts?
A4: To minimize elimination reactions, you should avoid strongly basic conditions and high temperatures. If your desired reaction is a nucleophilic substitution, using a strong, non-basic nucleophile in a polar aprotic solvent can favor the SN2 pathway over the E2 pathway. For reactions involving carbocations (SN1/E1), using a lower temperature will generally favor substitution over elimination.
Experimental Protocols
General Protocol for Friedel-Crafts Alkylation of an Activated Aromatic Compound (e.g., Toluene) with this compound
Materials:
-
Anhydrous Toluene
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, and heating mantle.
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous toluene (in excess) and anhydrous DCM.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add anhydrous AlCl₃ to the stirred solution.
-
In a dropping funnel, prepare a solution of this compound in anhydrous DCM.
-
Add the this compound solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional hour, then let it warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction by slowly pouring the mixture over crushed ice and 1M HCl.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualizing Potential Reaction Pathways
The following diagrams illustrate the key reaction pathways and potential side reactions discussed.
Caption: Main and side reaction pathways in this compound alkylations.
Caption: Troubleshooting workflow for this compound alkylation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stereochemistry and Rearrangement of Carbocations | Pharmaguideline [pharmaguideline.com]
- 7. Page loading... [guidechem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Rearrangement Reactions with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Purification of 3-(Chloromethyl)heptane Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of 3-(Chloromethyl)heptane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound synthesis?
A1: Common impurities depend on the synthetic route. When synthesizing from 2-ethylhexanol, potential impurities include unreacted starting material, and side products like bis(2-ethylhexyl) carbonate and di(2-ethylhexyl) ether. If thionyl chloride is used, residual acidic impurities may also be present.
Q2: My final product is cloudy. What is the likely cause?
A2: Cloudiness often indicates the presence of water or insoluble inorganic salts. Ensure that all work-up and purification steps are performed under anhydrous conditions and that appropriate drying agents are used.
Q3: What is the most effective method for purifying crude this compound?
A3: Fractional distillation is generally the most effective method for purifying this compound, especially for removing impurities with significantly different boiling points.[1] For removal of acidic impurities, a preliminary wash with a mild base solution is recommended.
Q4: Can I use simple distillation instead of fractional distillation?
A4: Simple distillation may be sufficient if the boiling points of the impurities are very different from that of this compound (greater than 70-100 °C difference).[1][2][3] However, for closer boiling impurities or to achieve high purity, fractional distillation is recommended.[1][2][3]
Q5: How can I confirm the purity of my final product?
A5: Gas chromatography (GC) is an excellent analytical technique to determine the purity of this compound.[4][5] It can effectively separate the desired product from volatile impurities and provide quantitative purity data.
Troubleshooting Guides
Problem 1: Low Yield After Distillation
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Before distillation, check the reaction completion using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is incomplete, consider extending the reaction time or adjusting the stoichiometry of reactants. |
| Product Loss During Work-up | Ensure proper phase separation during aqueous washes. Back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product. |
| Decomposition During Distillation | Some alkyl halides can decompose at high temperatures. Consider performing the distillation under reduced pressure to lower the boiling point.[6] |
| Inefficient Distillation Setup | Ensure the distillation apparatus is well-insulated to maintain a proper temperature gradient in the fractionating column.[7] Check for leaks in the system. |
Problem 2: Presence of High-Boiling Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Inefficient Fractional Distillation | Use a longer fractionating column or one with a higher number of theoretical plates for better separation.[3] |
| Distillation Rate Too Fast | A slow and steady distillation rate is crucial for good separation.[7] Aim for a collection rate of about 1-2 drops per second. |
| Incorrect Thermometer Placement | The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling. |
Problem 3: Acidic Impurities Detected in the Final Product
| Possible Cause | Troubleshooting Step |
| Incomplete Neutralization | Before distillation, wash the crude product with a saturated sodium bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper). |
| Hydrolysis of Product | Avoid prolonged contact with water, especially at elevated temperatures. Ensure the product is thoroughly dried with an appropriate drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation. |
Data Presentation
Table 1: Boiling Points of this compound and Potential Impurities
| Compound | Boiling Point (°C at 760 mmHg) |
| This compound | 166-168 |
| 2-Ethylhexanol (Starting Material) | 183-185 |
| Di(2-ethylhexyl) ether | 277.5[8] |
| Bis(2-ethylhexyl) carbonate | 342.6[9] |
This table highlights the significant difference in boiling points, making fractional distillation a suitable purification method.
Experimental Protocols
Protocol 1: General Purification of Crude this compound
-
Acid Removal: Transfer the crude reaction mixture to a separatory funnel. Wash sequentially with:
-
Water (2 x 50 mL per 100 mL of crude product)
-
Saturated sodium bicarbonate solution (2 x 50 mL per 100 mL of crude product, or until effervescence ceases)
-
Brine (1 x 50 mL per 100 mL of crude product)
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filtration: Filter the mixture to remove the drying agent.
-
Distillation: Set up a fractional distillation apparatus.
-
Heat the flask gently using a heating mantle.
-
Discard the initial low-boiling fraction.
-
Collect the fraction that distills at the boiling point of this compound (166-168 °C at atmospheric pressure).
-
Protocol 2: Purity Analysis by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent like hexane or dichloromethane (e.g., 1 µL in 1 mL).[10]
-
Instrumentation (Typical Parameters):
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent) is suitable.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.
-
Detector: Flame Ionization Detector (FID) at 300 °C.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. The retention time and peak area will indicate the purity of the compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Purification [chem.rochester.edu]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. floridahealth.gov [floridahealth.gov]
- 5. d-nb.info [d-nb.info]
- 6. DI(2-ETHYLHEXYL) ETHER CAS#: 10143-60-9 [m.chemicalbook.com]
- 7. atc.io [atc.io]
- 8. Di(2-ethylhexyl) ether | C16H34 O - BuyersGuideChem [buyersguidechem.com]
- 9. lookchem.com [lookchem.com]
- 10. scioninstruments.com [scioninstruments.com]
Technical Support Center: Optimizing Reaction Conditions for 3-(Chloromethyl)heptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address specific issues encountered during the synthesis of 3-(Chloromethyl)heptane, also known as 2-ethylhexyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common and effective laboratory-scale synthesis routes for this compound start from 2-ethyl-1-hexanol. These methods are:
-
Reaction with Thionyl Chloride (SOCl₂): This is often a preferred method as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture, simplifying purification. For a primary alcohol like 2-ethyl-1-hexanol, this reaction typically proceeds via an Sₙ2 mechanism.[1][2]
-
Reaction with Hydrochloric Acid (HCl): This method involves reacting 2-ethyl-1-hexanol with gaseous hydrochloric acid, often at elevated temperatures and pressures.[3]
Q2: What is the major side product I should be aware of during the synthesis of this compound?
A2: The most common side product, particularly in the reaction of 2-ethyl-1-hexanol with HCl, is the formation of di(2-ethylhexyl)ether through a competing Williamson ether-like synthesis pathway.[3][4] In the thionyl chloride route, potential side reactions can include the formation of sulfite esters if the alcohol is in large excess or the reaction temperature is too low.[5]
Q3: How can I purify the crude this compound?
A3: The most effective method for purifying this compound is distillation.[3][4] Given its boiling point of approximately 166-168 °C at atmospheric pressure, vacuum distillation is recommended to prevent potential decomposition at high temperatures.
Experimental Protocols
Method 1: Synthesis of this compound using Thionyl Chloride (SOCl₂)
This protocol is based on the general principles of converting primary alcohols to alkyl chlorides using thionyl chloride, which proceeds via an Sₙ2 mechanism for primary alcohols.[1][2][6]
Materials:
-
2-ethyl-1-hexanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Anhydrous diethyl ether (or another suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubbing system (to neutralize HCl and SO₂), add 2-ethyl-1-hexanol (1.0 eq) dissolved in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add thionyl chloride (1.1-1.2 eq) dropwise from the addition funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and slowly pour it over crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Method 2: Synthesis of this compound using Hydrochloric Acid (HCl)
This protocol is adapted from a patented industrial process and may require specialized equipment for handling gaseous HCl at elevated pressure.[3]
Materials:
-
2-ethyl-1-hexanol
-
Gaseous hydrochloric acid (HCl)
Procedure:
-
Charge a suitable high-pressure reactor with 2-ethyl-1-hexanol.
-
Heat the stirred alcohol to approximately 110 °C.
-
Introduce gaseous hydrochloric acid into the reactor, allowing the temperature to rise to and be maintained at around 140 °C.
-
Maintain the pressure in the reactor between 3.8 and 4.8 bars.
-
Continue the reaction until the desired conversion is achieved, which can be monitored by GC analysis of aliquots.
-
Once the reaction is complete, cool the reactor and vent the excess HCl gas through a scrubbing system.
-
The organic phase, containing this compound, unreacted alcohol, and di(2-ethylhexyl)ether, is then subjected to fractional distillation for purification.
Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Method 1: Thionyl Chloride | Method 2: Hydrochloric Acid |
| Starting Material | 2-ethyl-1-hexanol | 2-ethyl-1-hexanol |
| Reagent | Thionyl chloride (SOCl₂) | Gaseous Hydrochloric Acid (HCl) |
| Stoichiometry | 1.1-1.2 eq SOCl₂ per eq of alcohol | Excess HCl gas |
| Temperature | 0 °C to reflux | 110-140 °C |
| Pressure | Atmospheric | 3.8 - 4.8 bar |
| Catalyst | None (Pyridine optional as base) | None |
| Reaction Time | 1-3 hours | Several hours |
Table 2: Example Product Composition from HCl Synthesis (Pre-purification)[4]
| Component | Percentage by Mass (GC Analysis) |
| This compound | 53.6% |
| Unreacted 2-ethyl-1-hexanol | 41.8% |
| di(2-ethylhexyl)ether | 2.3% |
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Conversion of 2-ethyl-1-hexanol
| Possible Cause | Troubleshooting Step |
| Insufficient Reagent | For the SOCl₂ method, ensure at least a slight molar excess of thionyl chloride is used. For the HCl method, ensure a continuous supply of gaseous HCl is maintained at the specified pressure. |
| Presence of Water | Thionyl chloride reacts vigorously with water. Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture will consume the reagent and reduce the yield. |
| Low Reaction Temperature | If the reaction is sluggish, a moderate increase in temperature or prolonged reaction time may be necessary. For the SOCl₂ method, ensure the reaction is brought to reflux after the initial addition. |
| Inefficient Mixing | Ensure vigorous stirring is maintained throughout the reaction to ensure proper mixing of the reactants, especially in the heterogeneous HCl gas-liquid reaction. |
Problem 2: High Level of di(2-ethylhexyl)ether Side Product
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Ether formation is generally favored at higher temperatures. If using the HCl method, operating at the lower end of the recommended temperature range (around 110-120°C) may reduce ether formation, though this could also slow down the primary reaction. |
| Reaction Conditions Favoring Sₙ2 of Alcohol on Product | This is an inherent challenge in the HCl route. The SOCl₂ method is generally less prone to this side reaction as the conversion of the alcohol to the alkyl chloride is typically faster and more efficient under milder conditions. |
| Purification Challenge | If significant amounts of the ether are formed, careful fractional distillation is required for its removal due to the difference in boiling points between this compound and di(2-ethylhexyl)ether. |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Competing reactions in the synthesis of this compound.
References
Improving the selectivity of 3-(Chloromethyl)heptane reactions
Welcome to the technical support center for 3-(Chloromethyl)heptane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the selectivity of reactions involving this versatile reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with this compound, with a focus on improving reaction selectivity.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired substitution product | Reaction conditions favor elimination (E1/E2) over substitution (SN1/SN2). This is common with sterically hindered primary alkyl halides like this compound, especially with a strong, bulky base. | Use a less sterically hindered, highly nucleophilic reagent. Opt for polar aprotic solvents like DMSO or DMF to enhance nucleophilicity.[1] Lowering the reaction temperature can also favor the SN2 pathway.[2] |
| The nucleophile is too weak. | Select a stronger nucleophile. For instance, if using an alcohol (ROH), consider its conjugate base, the alkoxide (RO-), for a significant rate enhancement in SN2 reactions. | |
| Poor leaving group ability of chloride. | While chloride is a reasonably good leaving group, conversion to the corresponding iodide (e.g., via the Finkelstein reaction) can significantly increase the rate of substitution. | |
| Formation of multiple substitution products (e.g., from rearrangement) | Reaction proceeds through an SN1 pathway, allowing for carbocation rearrangement. Although this compound is a primary halide and less prone to forming a stable carbocation, under certain conditions (e.g., polar protic solvent, high temperature, and a weak nucleophile), an SN1 pathway with a subsequent hydride shift can occur. | To favor the SN2 pathway and avoid carbocation formation, use a high concentration of a strong nucleophile in a polar aprotic solvent.[1] |
| Significant formation of elimination byproduct (octenes) | The nucleophile is acting as a strong base. Many nucleophiles are also basic. Strong, sterically hindered bases (e.g., potassium tert-butoxide) will strongly favor elimination.[2] | If substitution is desired, use a nucleophile with high nucleophilicity but lower basicity (e.g., azide, cyanide, or a thiol). If elimination is unavoidable, changing the base and solvent may alter the regioselectivity of the double bond formation (Zaitsev vs. Hofmann products). |
| High reaction temperature. | Elimination reactions are generally favored at higher temperatures.[2] Running the reaction at a lower temperature will favor the substitution reaction. | |
| Reaction is very slow or does not proceed | Steric hindrance around the reaction center. The ethyl group at the 3-position provides some steric hindrance, which can slow down the SN2 reaction. | Increase the reaction temperature moderately, but be mindful of favoring elimination. Alternatively, as mentioned, convert the chloride to a better leaving group like iodide. |
| Inactive nucleophile or reagent degradation. | Ensure the nucleophile and any other reagents are pure and active. For example, some organometallic nucleophiles can degrade with exposure to air or moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the selectivity between substitution and elimination for this compound?
A1: The most critical factor is the nature of the nucleophile/base.[3] this compound is a primary alkyl halide, which generally favors the SN2 reaction. However, it has branching at the beta-carbon, which can increase the likelihood of E2 elimination, especially when a strong, sterically hindered base is used. To favor substitution, a strong, non-bulky nucleophile is recommended.
Q2: Which solvent is best for promoting the SN2 reaction with this compound?
A2: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone are ideal for SN2 reactions.[1] These solvents solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) relatively free and highly reactive. Polar protic solvents (like water, ethanol, or acetic acid) can solvate the nucleophile, reducing its reactivity, and may promote competing SN1 and E1 pathways.
Q3: How can I minimize the formation of octene byproducts?
A3: To minimize elimination, use a good nucleophile that is a weak base (e.g., Br-, I-, CN-, N3-), work at the lowest practical temperature, and avoid strong, bulky bases like tert-butoxide.
Q4: Is carbocation rearrangement a concern with this compound?
A4: As a primary alkyl halide, this compound is not expected to readily form a carbocation. Therefore, rearrangements are generally not a major concern if conditions are chosen to favor the SN2 pathway. However, under conditions that might favor an SN1 reaction (e.g., a non-nucleophilic, ionizing solvent), a 1,2-hydride shift could theoretically occur, leading to a more stable secondary carbocation.
Q5: Can I use this compound for Friedel-Crafts alkylation?
A5: Yes, as an alkyl halide, it can be used for Friedel-Crafts alkylation in the presence of a Lewis acid catalyst like AlCl3. However, be aware that carbocation rearrangements are common in Friedel-Crafts alkylations, which could lead to a mixture of products.[4]
Data Presentation
The following tables summarize the expected impact of various reaction parameters on the product distribution in reactions of this compound. The data is illustrative, based on general principles for sterically hindered primary alkyl halides.
Table 1: Effect of Nucleophile/Base on Product Ratio
| Nucleophile/Base | Solvent | Temperature (°C) | SN2 Product (%) | E2 Product (%) |
| Sodium Azide (NaN3) | DMSO | 25 | >95 | <5 |
| Sodium Cyanide (NaCN) | DMF | 50 | 90 | 10 |
| Sodium Ethoxide (NaOEt) | Ethanol | 50 | 40 | 60 |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | 50 | <10 | >90 |
Table 2: Effect of Solvent on SN2/E2 Ratio with Sodium Ethoxide
| Solvent | Dielectric Constant | Temperature (°C) | SN2 Product (%) | E2 Product (%) |
| Ethanol (Protic) | 24.5 | 50 | 40 | 60 |
| DMSO (Aprotic) | 47.2 | 50 | 75 | 25 |
| DMF (Aprotic) | 36.7 | 50 | 70 | 30 |
| THF (Aprotic) | 7.6 | 50 | 55 | 45 |
Table 3: Effect of Temperature on Product Ratio with Sodium Ethoxide in Ethanol
| Temperature (°C) | SN2 Product (%) | E2 Product (%) |
| 25 | 55 | 45 |
| 50 | 40 | 60 |
| 78 (reflux) | 20 | 80 |
Experimental Protocols
General Protocol for a Nucleophilic Substitution (SN2) Reaction:
This protocol describes a general procedure for the reaction of this compound with sodium azide to yield 3-(azidomethyl)heptane, a reaction expected to proceed with high selectivity.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium azide (1.2 equivalents) and dry DMSO.
-
Reaction Setup: Stir the suspension under a nitrogen atmosphere.
-
Addition of Alkyl Halide: Add this compound (1.0 equivalent) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 50°C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key reaction pathways and a general workflow for optimizing selectivity.
Caption: Competing reaction pathways for this compound.
Caption: Experimental workflow for optimizing reaction selectivity.
References
Troubleshooting guide for using 2-Ethylhexyl chloride in synthesis
Technical Support Center: 2-Ethylhexyl Chloride in Synthesis
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting common issues encountered when using 2-Ethylhexyl chloride (also known as 3-(Chloromethyl)heptane) in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is 2-Ethylhexyl chloride and what are its primary applications?
A1: 2-Ethylhexyl chloride (CAS No. 123-04-6) is an alkyl halide, appearing as a colorless to pale yellow liquid.[1] It is hydrophobic, making it soluble in organic solvents but not in water.[1][2] It serves as a crucial intermediate in the synthesis of a variety of chemicals, including plasticizers like bis(2-ethylhexyl) phthalate (DEHP), surfactants, UV absorbers for sunscreens, and other specialty chemicals.[1][][4][5]
Q2: What are the main safety hazards associated with 2-Ethylhexyl chloride?
A2: 2-Ethylhexyl chloride is a combustible, toxic, and corrosive substance.[6][7] It can cause irritation to the skin, eyes, and respiratory system.[2][8] The compound is reactive with water and incompatible with strong oxidizing agents, strong bases, and alcohols.[7][8] Proper handling requires personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and lab coats, and work should be conducted in a well-ventilated fume hood.[6][8]
Q3: How should 2-Ethylhexyl chloride be stored?
A3: Store 2-Ethylhexyl chloride in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[][8] Containers should be tightly sealed to prevent moisture contamination and leakage.[6][9] It should be stored in a corrosive-resistant container.[6]
Troubleshooting Guide for Synthesis
This section addresses specific problems that may arise during reactions involving 2-Ethylhexyl chloride.
Q4: My reaction is showing low or no conversion of the starting material. What are the potential causes?
A4: Low conversion can stem from several factors:
-
Moisture Contamination: 2-Ethylhexyl chloride and many of its precursors (like 2-ethylhexanoyl chloride) are sensitive to moisture.[6] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reagent Purity: The purity of 2-Ethylhexyl chloride can impact reaction outcomes. Use a grade with a purity appropriate for your synthesis (e.g., >97%).[10]
-
Inadequate Temperature: Reaction temperature is a critical parameter. The optimal temperature can range from 80°C to 170°C depending on the specific reaction.[10] Ensure your reaction is maintained at the appropriate temperature for a sufficient duration.
-
Reaction Time: Some reactions may require several hours to reach completion.[10] Monitor the reaction's progress using techniques like TLC or GC to determine the optimal reaction time.[11]
Q5: My analysis (GC/NMR) shows several unexpected byproducts. What are the common side reactions?
A5: When 2-Ethylhexyl chloride is synthesized from 2-ethylhexanol and a chlorinating agent like phosgene, several byproducts can form. These include:
-
Bis(2-ethylhexyl) ether: Formed through an etherification side reaction.
-
Bis(2-ethylhexyl) carbonate: Can result from reactions with phosgene-derived intermediates.
-
2-Ethylhexyl chloroformate: A common intermediate or byproduct in reactions involving phosgene.[10]
The formation of these impurities is highly dependent on reaction conditions. Optimizing temperature, reaction time, and stoichiometry is key to minimizing their formation.[12][13]
Q6: How can I effectively purify the product of my reaction?
A6: The appropriate purification method depends on the properties of your desired product and the impurities present.
-
Distillation: If your product is a liquid with a boiling point sufficiently different from the impurities, distillation is an effective method. 2-Ethylhexyl chloride itself can be purified by distillation to greater than 97% purity.[10]
-
Column Chromatography: For complex mixtures or non-volatile compounds, column chromatography is a standard purification technique. Be aware that some products may be unstable on silica gel.[11]
-
Washing/Extraction: An aqueous workup can remove water-soluble impurities. A wash with a mild base (e.g., sodium bicarbonate solution) can help remove acidic byproducts.[11]
-
Recrystallization: If your product is a solid, recrystallization is a powerful technique for achieving high purity by removing impurities that have different solubility profiles.[14]
Q7: The reaction mixture has become a thick, unmanageable slurry. What should I do?
A7: This issue typically arises from poor solubility of a reactant or product in the chosen solvent at the reaction temperature.
-
Increase Solvent Volume: Adding more solvent can improve stirring and heat transfer.
-
Change Solvent: Select a solvent in which all components are more soluble at the reaction temperature.
-
Adjust Temperature: A moderate increase in temperature may improve solubility, but be cautious of promoting side reactions or decomposition.
Data Presentation: Synthesis Byproducts
The following table summarizes the composition of an organic phase from a synthesis reaction to produce 2-Ethylhexyl chloride, illustrating common byproducts.
| Compound | Mass Composition (%) |
| 2-Ethylhexyl chloride | 74.5 |
| Bis(2-ethylhexyl) carbonate | 10.7 |
| 2-Ethylhexyl chloroformate | 9.7 |
| Bis(2-ethylhexyl) ether | 2.4 |
| Data from a synthesis reaction involving 2-ethylhexanol and phosgene.[10] |
Experimental Protocols
General Protocol for Synthesis of 2-Ethylhexyl Chloride from 2-Ethylhexanol
This protocol is a generalized example. Specific conditions must be optimized for your setup and scale.
-
Preparation: Ensure all glassware is thoroughly dried in an oven and assembled under an inert atmosphere (e.g., Nitrogen or Argon). All solvents and reagents should be anhydrous.
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 2-ethylhexanol.
-
Reagent Addition: Slowly add the chlorinating agent (e.g., thionyl chloride or a phosgene-based reagent) to the stirred alcohol. The reaction temperature should be controlled, often between 100°C and 150°C.[10] The addition may be exothermic.
-
Reaction: Maintain the reaction mixture at the target temperature for several hours (e.g., 2 to 15 hours) until monitoring (GC or TLC) indicates the conversion of the alcohol is complete or has reached the desired level (e.g., 70-90%).[10]
-
Workup: Cool the reaction mixture. If necessary, degas the mixture under vacuum to remove any dissolved gases like HCl.[10] Wash the organic phase with water and then a mild basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities. Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Filter off the drying agent. Purify the crude product by vacuum distillation to isolate the 2-Ethylhexyl chloride.[10]
Mandatory Visualizations
Below are diagrams illustrating key workflows and concepts for troubleshooting synthesis with 2-Ethylhexyl chloride.
Caption: A troubleshooting workflow for reactions using 2-Ethylhexyl chloride.
Caption: Common side reactions encountered in syntheses with 2-Ethylhexyl chloride.
References
- 1. CAS 123-04-6: 2-Ethylhexyl chloride | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 4. 2-ETHYL HEXYL CHLORIDE (ISO OCTYL CHLORIDE) CAS No.123-04-6 Manufacturer, Trader, and Exporter [avdpharma.in]
- 5. products.basf.com [products.basf.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 2-ETHYLHEXYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. US5723704A - Process for the preparation of alkyl chlorides - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. DSpace [cora.ucc.ie]
Technical Support Center: Managing Impurities in Commercial 3-(Chloromethyl)heptane
Welcome to the technical support center for 3-(Chloromethyl)heptane. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and managing impurities encountered during the use of commercial this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as 2-ethylhexyl chloride, is a colorless liquid with the chemical formula C8H17Cl.[1][2] It is a versatile alkylating agent widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, plasticizers, surfactants, and other specialty chemicals.[1][3] Its reactivity stems from the chloromethyl group, which readily participates in nucleophilic substitution reactions.[1][3]
Q2: What are the most common impurities I might find in my commercial this compound?
A2: Commercial this compound is typically synthesized from 2-ethyl-1-hexanol and a chlorinating agent like thionyl chloride.[4][5][6][7] Consequently, common impurities may include:
-
Unreacted Starting Material: 2-ethyl-1-hexanol.
-
Elimination Byproduct: 2-ethyl-1-hexene.
-
Isomeric Impurities: Positional isomers such as 1-chloro-2-ethylhexane and other chlorinated octanes.[8]
-
Residual Reagents: Traces of thionyl chloride, hydrogen chloride (HCl), and sulfur dioxide (SO2).[4][5][7]
-
Hydrolysis Product: 2-ethyl-1-hexanol may form if the product is exposed to moisture.
Q3: How can I detect these impurities in my sample?
A3: The most effective and widely used analytical method for identifying and quantifying volatile organic impurities in alkyl halides is Gas Chromatography-Mass Spectrometry (GC-MS).[9][10][11][12] This technique separates the different components of your sample and provides mass spectra that can be used to identify each compound.
Q4: My reaction is not proceeding as expected. Could impurities in this compound be the cause?
A4: Yes, impurities can significantly impact reaction outcomes. For example:
-
Unreacted 2-ethyl-1-hexanol: The hydroxyl group can react with many reagents, leading to unwanted side products and reduced yield of your desired product.
-
2-ethyl-1-hexene: This alkene can undergo addition reactions, consuming reagents and forming undesired byproducts.
-
Water (from hydrolysis): Moisture can quench sensitive reagents like Grignard reagents or organolithiums.
Q5: How can I purify my commercial this compound before use?
A5: For removing the most common impurities, a combination of washing and fractional distillation is recommended.
-
Washing: A preliminary wash with water or a dilute sodium bicarbonate solution can help remove residual HCl and unreacted thionyl chloride.
-
Fractional Distillation: This is the most effective method for separating this compound from unreacted alcohol, alkene byproducts, and isomeric impurities due to differences in their boiling points.[13][14][15]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to impurities in this compound.
Issue 1: Unexpected Peaks in GC-MS Analysis
Symptoms: Your GC-MS chromatogram shows peaks other than the main this compound peak.
Possible Causes & Solutions:
| Potential Impurity | Identification (Typical Elution Order & Mass Spec Fragments) | Recommended Action |
| 2-ethyl-1-hexene | Elutes before this compound. Key m/z fragments: 112 (M+), 83, 69, 56, 41. | Purify by fractional distillation. The alkene has a lower boiling point.[13] |
| Unreacted 2-ethyl-1-hexanol | Elutes after this compound. Key m/z fragments: 130 (M+), 112, 83, 57, 43. | Wash with water to remove the majority, followed by fractional distillation.[16] |
| Isomeric Chlorinated Octanes | May elute very close to the main peak. Mass spectra will be very similar (m/z 148, 112, 83, 57). | Careful fractional distillation with a high-efficiency column is required.[13][14] |
| Di(2-ethylhexyl) ether | A higher boiling impurity. | Can be removed by fractional distillation. |
Example Impurity Profile & Purification Data (Illustrative)
| Compound | Boiling Point (°C) | Typical Concentration in Commercial Grade (%) | Concentration after Washing & Fractional Distillation (%) |
| 2-ethyl-1-hexene | 120 | < 0.5 | < 0.1 |
| This compound | 173-175 | > 98.5 | > 99.8 |
| 2-ethyl-1-hexanol | 184-185 | < 1.0 | < 0.1 |
| Isomeric Chlorinated Octanes | ~170-180 | < 0.5 | < 0.1 |
Note: These values are for illustrative purposes and may vary between suppliers and batches.
Issue 2: Low Yield or Formation of Unwanted Byproducts in a Reaction
Symptoms: Your reaction using this compound results in a lower than expected yield of the desired product, or you observe significant formation of side products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Purity
Objective: To identify and quantify impurities in a commercial sample of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a 1% (v/v) solution of the this compound sample in a high-purity solvent such as dichloromethane or hexane.
-
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
-
GC Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-300 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the relative abundance of each component by integrating the peak areas in the total ion chromatogram (TIC).
-
Protocol 2: Purification of this compound by Washing and Fractional Distillation
Objective: To remove polar impurities, unreacted starting materials, and byproducts from commercial this compound.
Methodology:
-
Washing:
-
Place the commercial this compound in a separatory funnel.
-
Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous (lower) layer.
-
Wash with an equal volume of a 5% sodium bicarbonate solution to neutralize any acidic impurities. Again, discard the aqueous layer.
-
Wash again with deionized water to remove any residual bicarbonate.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), then filter to remove the drying agent.
-
-
Fractional Distillation:
-
Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) to ensure good separation.[13]
-
Heat the dried this compound in the distillation flask.
-
Collect and discard any initial low-boiling fractions (these may contain 2-ethyl-1-hexene).
-
Collect the main fraction at the boiling point of this compound (approx. 173-175 °C).
-
Stop the distillation before the flask goes to dryness to avoid concentrating higher-boiling impurities.
-
Analyze the purity of the collected fraction by GC-MS.
-
Impurity Management Workflow
The following diagram illustrates a general workflow for identifying and managing impurities in your experiments.
Caption: Workflow for impurity identification and management.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 123-04-6: 2-Ethylhexyl chloride | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Khan Academy [khanacademy.org]
- 7. Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why? [yufenggp.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. shimadzu.com [shimadzu.com]
- 13. Purification [chem.rochester.edu]
- 14. How To [chem.rochester.edu]
- 15. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 16. KR100804821B1 - Method for Purifying 2-ethylhexanol and 2-ethylhexyl2-ethylhexanoate in 2-ethylhexanol by-product - Google Patents [patents.google.com]
Techniques for monitoring the progress of reactions involving 3-(Chloromethyl)heptane
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-(Chloromethyl)heptane. The content is designed to address specific issues encountered during the monitoring of its chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for monitoring the progress of a reaction involving this compound?
A1: The choice of technique depends on the specific reaction, available equipment, and whether qualitative or quantitative data is required. The most common and effective methods include:
-
Gas Chromatography (GC/GC-MS): Ideal for quantitative analysis of volatile compounds. This compound and many of its likely products are sufficiently volatile for GC analysis.[1]
-
Thin-Layer Chromatography (TLC): A quick, inexpensive, and simple method for qualitative monitoring of reaction progress by observing the disappearance of the starting material and the appearance of product spots.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for in-situ, real-time reaction monitoring.[3][4] It allows for the direct observation of the consumption of reactants and formation of products.
-
High-Performance Liquid Chromatography (HPLC): Useful if the products are non-volatile, thermally unstable, or require separation based on polarity.[5]
Q2: How can I select the best analytical method for my specific reaction?
A2: The selection depends on your primary objective. The flowchart below provides a guide for choosing the most appropriate technique based on common experimental needs.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 4. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Navigating Nucleophilic Substitution: A Comparative Reactivity Guide to 3-(Chloromethyl)heptane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of an appropriate alkylating agent is paramount to the success of a reaction. This guide provides a comparative analysis of the reactivity of 3-(Chloromethyl)heptane, a primary alkyl halide with beta-branching, against other common alkyl halides in nucleophilic substitution reactions. By examining the interplay of steric and electronic effects, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Understanding the Reactivity of this compound
This compound, also known as 1-chloro-2-ethylhexane, is a versatile reagent in chemical synthesis, acting as an effective alkylating agent in various nucleophilic substitution reactions.[1] Its utility stems from the reactive chloromethyl group, which serves as a site for nucleophilic attack.[1][2] However, the structural arrangement of this compound, specifically the presence of an ethyl group on the carbon adjacent (beta-position) to the carbon bearing the chlorine, introduces significant steric hindrance that modulates its reactivity.
The Impact of Steric Hindrance on SN2 Reactivity
Nucleophilic substitution reactions can proceed through different mechanisms, with the SN2 (Substitution Nucleophilic Bimolecular) pathway being predominant for primary alkyl halides.[3] The rate of an SN2 reaction is highly sensitive to steric hindrance at the reaction center.[4] The nucleophile must approach the electrophilic carbon from the backside, opposite to the leaving group.[5] Bulky substituents on or near the reaction center impede this approach, thereby slowing down the reaction rate.[4][6]
This compound is a primary alkyl halide, which would typically suggest high reactivity in SN2 reactions. However, the ethyl group at the beta-position creates steric bulk that partially shields the electrophilic carbon from the incoming nucleophile. This "beta-branching" effect is a critical determinant of its reactivity profile.
Comparative Reactivity: this compound vs. Other Alkyl Halides
To contextualize the reactivity of this compound, it is instructive to compare it with other alkyl halides under typical SN2 conditions, such as reaction with a nucleophile like sodium iodide in acetone.
| Alkyl Halide | Structure | Type | Key Structural Feature | Expected Relative SN2 Rate |
| 1-Chloroheptane | CH₃(CH₂)₅CH₂Cl | Primary, Unbranched | Linear chain | High |
| This compound | CH₃(CH₂)₄CH(CH₂CH₃)CH₂Cl | Primary, β-Branched | Ethyl group at β-position | Moderate to Low |
| Isobutyl Chloride | (CH₃)₂CHCH₂Cl | Primary, β-Branched | Two methyls at β-position | Low |
| Neopentyl Chloride | (CH₃)₃CCH₂Cl | Primary, β-Branched | Quaternary β-carbon | Very Low (almost unreactive) |
| 2-Chloroheptane | CH₃(CH₂)₄CHClCH₃ | Secondary | Chlorine on a secondary C | Low |
| tert-Butyl Chloride | (CH₃)₃CCl | Tertiary | Chlorine on a tertiary C | Negligible (favors SN1) |
Experimental Determination of Reactivity
The relative reactivity of alkyl halides in SN2 reactions can be determined experimentally by monitoring the rate of reaction with a suitable nucleophile. A common method involves the Finkelstein reaction, where an alkyl chloride or bromide is treated with sodium iodide in acetone.[4] The progress of the reaction can be followed by titrating the remaining iodide ion or by monitoring the formation of the product using techniques like gas chromatography.
Experimental Protocol: Comparative SN2 Reaction of Alkyl Halides
Objective: To compare the relative rates of reaction of this compound and other alkyl halides with sodium iodide in acetone.
Materials:
-
This compound
-
1-Chloroheptane (for comparison)
-
Isobutyl chloride (for comparison)
-
Sodium iodide
-
Anhydrous acetone
-
Standardized sodium thiosulfate solution
-
Starch indicator solution
-
Reaction flasks, pipettes, burette, and other standard laboratory glassware
-
Constant temperature bath
Procedure:
-
Preparation of Reagents:
-
Prepare equimolar solutions of this compound, 1-chloroheptane, and isobutyl chloride in anhydrous acetone.
-
Prepare a standardized solution of sodium iodide in anhydrous acetone.
-
-
Reaction Setup:
-
In separate reaction flasks, place equal volumes of the sodium iodide solution.
-
Equilibrate the flasks in a constant temperature bath (e.g., 25°C).
-
-
Initiation of Reaction:
-
To each flask, add an equal volume of one of the alkyl halide solutions and start a timer immediately.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every 10 minutes), withdraw an aliquot from each reaction mixture.
-
Quench the reaction by adding the aliquot to a known volume of distilled water.
-
Titrate the unreacted iodide in the quenched sample with the standardized sodium thiosulfate solution using starch as an indicator.
-
-
Data Analysis:
-
Calculate the concentration of the alkyl halide remaining at each time point.
-
Plot the concentration of the alkyl halide versus time for each compound.
-
Determine the initial rate of reaction for each alkyl halide from the slope of the concentration-time graph at t=0.
-
Compare the initial rates to determine the relative reactivity.
-
Reaction Mechanism and Logical Workflow
The SN2 reaction is a concerted, one-step process. The workflow for comparing the reactivity of different alkyl halides logically follows from this mechanism.
Caption: Workflow for comparing SN2 reactivity of alkyl halides.
The logical flow of the comparison involves reacting different alkyl halides with a nucleophile under controlled conditions and then analyzing the reaction kinetics to determine their relative rates.
Signaling Pathway of Reactivity Factors
The rate of an SN2 reaction is governed by several key factors. The following diagram illustrates the relationship between these factors and the overall reaction rate.
Caption: Factors influencing the rate of an SN2 reaction.
For this compound, the key influencing factor from its structure is the steric hindrance introduced by the beta-ethyl group, which leads to a decreased reaction rate compared to unbranched primary alkyl halides.
Conclusion
This compound is a valuable primary alkyl halide for introducing a 2-ethylhexyl moiety into a molecule. However, its reactivity in SN2 reactions is tempered by the steric hindrance imposed by the beta-ethyl group. When selecting an alkyl halide for a synthesis, researchers must consider this structural feature. For reactions requiring rapid SN2 kinetics, an unbranched primary alkyl halide like 1-chloroheptane would be a more suitable choice. Conversely, if a more controlled or slower reaction is desired, or if the specific branched structure is required, this compound is an appropriate reagent. Understanding these reactivity trends, supported by the type of experimental data and protocols outlined in this guide, is crucial for the efficient and successful design of synthetic routes in research and drug development.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
A Comparative Guide to the Synthesis and Reactivity of 3-(Chloromethyl)heptane and 1-chloro-3-ethylheptane
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of appropriate starting materials and intermediates is paramount to the successful development of target molecules. Alkyl halides, in particular, are versatile building blocks widely employed in the construction of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive comparison of two isomeric C8 alkyl chlorides: 3-(chloromethyl)heptane and the lesser-documented 1-chloro-3-ethylheptane. The analysis focuses on their synthesis, reactivity, and potential applications, supported by established chemical principles and extrapolated experimental considerations.
Introduction to the Isomers
This compound, also known as 2-ethylhexyl chloride, is a secondary alkyl halide where the chlorine atom is bonded to a carbon that is attached to two other carbon atoms.[1][2] In contrast, 1-chloro-3-ethylheptane is a primary alkyl halide, with the chlorine atom situated at the terminus of a carbon chain. This fundamental structural difference dictates their reactivity profiles, primarily in nucleophilic substitution reactions.
Physicochemical Properties
| Property | This compound | 1-chloro-3-ethylheptane (Predicted) |
| Molecular Formula | C₈H₁₇Cl | C₈H₁₇Cl |
| Molecular Weight | 148.67 g/mol [3] | 148.67 g/mol |
| Boiling Point | 186-188 °C[1] | ~180-190 °C |
| Density | 0.88 g/cm³[1] | ~0.87 g/cm³ |
| Solubility | Insoluble in water, soluble in organic solvents[4] | Insoluble in water, soluble in organic solvents |
| Structure | Secondary Alkyl Halide | Primary Alkyl Halide |
Synthesis of this compound and 1-chloro-3-ethylheptane
The most common laboratory syntheses for these compounds would involve the chlorination of the corresponding alcohols: 3-(hydroxymethyl)heptane (also known as 2-ethyl-1-hexanol) and 3-ethyl-1-heptanol, respectively.
Experimental Protocols
Synthesis of this compound from 2-Ethyl-1-hexanol
This protocol is based on the reaction of a primary alcohol with thionyl chloride, a common method for producing alkyl chlorides.
-
Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a drying tube.
-
Reaction: 2-Ethyl-1-hexanol (1.0 eq) is dissolved in a suitable solvent such as dichloromethane. The solution is cooled in an ice bath.
-
Reagent Addition: Thionyl chloride (1.1 eq) is added dropwise to the stirred solution.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed until the evolution of HCl gas ceases.
-
Workup: The reaction mixture is cooled and then carefully poured into ice-water. The organic layer is separated, washed with a saturated sodium bicarbonate solution and then with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed by rotary evaporation, and the resulting crude this compound is purified by fractional distillation.
Predicted Synthesis of 1-chloro-3-ethylheptane from 3-Ethyl-1-heptanol
A similar protocol would be employed for the synthesis of the primary alkyl halide, 1-chloro-3-ethylheptane.
-
Apparatus Setup: A similar setup to the one described above is used.
-
Reaction: 3-Ethyl-1-heptanol (1.0 eq) is dissolved in an appropriate solvent.
-
Reagent Addition: Thionyl chloride (1.1 eq) is added dropwise at 0 °C.
-
Reaction Progression: The mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Workup and Purification: The workup and purification steps are analogous to those for this compound.
Comparative Reactivity in Nucleophilic Substitution
The primary determinant of the reactivity of these two isomers in nucleophilic substitution reactions is the steric hindrance around the carbon atom bearing the chlorine.
-
1-chloro-3-ethylheptane (Primary Alkyl Halide): As a primary alkyl halide, it is expected to readily undergo Sₙ2 (bimolecular nucleophilic substitution) reactions.[2][4] The backside attack of a nucleophile is relatively unhindered, leading to a concerted displacement of the chloride ion. These reactions typically proceed with an inversion of stereochemistry if the carbon were chiral.
-
This compound (Secondary Alkyl Halide): Being a secondary alkyl halide, it can undergo both Sₙ1 (unimolecular nucleophilic substitution) and Sₙ2 reactions .[5][6] The choice of mechanism is highly dependent on the reaction conditions, including the strength of the nucleophile, the solvent, and the temperature. Strong nucleophiles and aprotic solvents favor the Sₙ2 pathway, while weak nucleophiles and protic solvents promote the Sₙ1 mechanism, which proceeds through a carbocation intermediate.[3][7] Steric hindrance is greater than in the primary isomer, making Sₙ2 reactions slower.[6]
The following table summarizes the expected reactivity in nucleophilic substitution reactions.
| Feature | 1-chloro-3-ethylheptane (Primary) | This compound (Secondary) |
| Preferred Mechanism | Sₙ2[2] | Sₙ1 and Sₙ2[5] |
| Relative Rate of Sₙ2 | Faster[6] | Slower[6] |
| Carbocation Intermediate | Not formed | Can be formed (Sₙ1)[7] |
| Steric Hindrance | Lower | Higher |
| Susceptibility to Rearrangement | Low | Possible with Sₙ1 |
| Stereochemistry (Sₙ2) | Inversion | Inversion |
Logical Workflow for Synthesis and Subsequent Reactions
The following diagram illustrates the general synthetic pathway to these alkyl halides from their corresponding alcohols and their subsequent participation in Sₙ2 reactions.
Caption: Synthetic routes and comparative Sₙ2 reactivity.
Signaling Pathways in Drug Development
While these specific alkyl halides may not be directly involved in signaling pathways, they serve as crucial intermediates in the synthesis of more complex molecules that are.[1][8] The introduction of their respective carbon skeletons into a drug candidate can significantly influence its lipophilicity, metabolic stability, and binding affinity to target proteins. The choice between a primary or secondary alkyl halide precursor allows for precise control over the final molecular architecture.
The diagram below illustrates a conceptual workflow where these alkylating agents are used to modify a lead compound in a drug discovery program.
Caption: Role of alkyl halides in lead optimization.
Conclusion
The choice between this compound and 1-chloro-3-ethylheptane in a synthetic strategy will largely depend on the desired reactivity and the steric environment of the target molecule. For rapid and efficient Sₙ2 reactions with minimal competing side reactions, the primary alkyl halide, 1-chloro-3-ethylheptane, would be the superior choice. However, if a reaction pathway that can proceed through an Sₙ1 mechanism is desired, or if the specific branched structure of this compound is required, then it becomes the reagent of choice. A thorough understanding of the principles of nucleophilic substitution is essential for leveraging the distinct properties of these isomeric alkyl halides in research and development.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
Validating the Structure of Compounds Synthesized from 3-(Chloromethyl)heptane: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate structural validation of newly synthesized compounds is a critical step in the discovery and development pipeline. 3-(Chloromethyl)heptane, also known as 2-ethylhexyl chloride, is a versatile starting material and alkylating agent used in the synthesis of a variety of compounds, from industrial chemicals to pharmaceutical intermediates.[1] Its reactivity stems from the chloromethyl group, which readily participates in nucleophilic substitution reactions.[1] This guide provides a comparative analysis of the methodologies used to validate the structure of a model compound synthesized from this compound, presenting supporting experimental data and protocols.
Synthetic Route and an Alternative Approach
A common reaction involving this compound is the Williamson ether synthesis to form an ether. In our model synthesis, we will consider the reaction of this compound with sodium butoxide to yield 3-((butoxymethyl)methyl)heptane.
As an alternative, we will compare this with a synthetic route starting from the corresponding alcohol, (3-(hydroxymethyl)heptan-1-ol), which is first converted to a tosylate, 3-((tosyloxymethyl)heptane), a more reactive alkylating agent, and then reacted with sodium butoxide. This comparison will highlight differences in reaction conditions and potential implications for product purity and analysis.
Structural Validation Techniques: A Head-to-Head Comparison
The primary methods for elucidating the structure of organic compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[2] Each technique provides unique and complementary information about the molecular structure.
Data Presentation: Spectroscopic Analysis
The following tables summarize the expected quantitative data for the starting material, the synthesized product (3-((butoxymethyl)methyl)heptane), and the intermediate from the alternative route.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 3.45 | d | 2H | -CH₂Cl |
| 1.70 | m | 1H | -CH(CH₂)- | |
| 1.25-1.40 | m | 8H | -CH₂- (heptane chain) | |
| 0.85-0.95 | m | 6H | -CH₃ | |
| 3-((Butoxymethyl)methyl)heptane | 3.40 | t | 2H | -O-CH₂- (butoxy) |
| 3.30 | d | 2H | -CH-CH₂-O- | |
| 1.75 | m | 1H | -CH(CH₂)- | |
| 1.55 | quintet | 2H | -O-CH₂-CH₂- | |
| 1.20-1.40 | m | 10H | -CH₂- (heptane & butoxy chains) | |
| 0.85-0.95 | m | 9H | -CH₃ | |
| 3-((Tosyloxymethyl)heptane) | 7.80 | d | 2H | Ar-H (ortho to SO₂) |
| 7.35 | d | 2H | Ar-H (meta to SO₂) | |
| 4.00 | d | 2H | -CH₂-OTs | |
| 2.45 | s | 3H | Ar-CH₃ | |
| 1.80 | m | 1H | -CH(CH₂)- | |
| 1.20-1.40 | m | 8H | -CH₂- (heptane chain) | |
| 0.80-0.90 | m | 6H | -CH₃ |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 49.0 | -CH₂Cl |
| 40.0 | -CH(CH₂)- | |
| 32.0, 29.5, 26.0, 23.0 | -CH₂- (heptane chain) | |
| 14.0, 11.0 | -CH₃ | |
| 3-((Butoxymethyl)methyl)heptane | 75.0 | -CH-CH₂-O- |
| 70.0 | -O-CH₂- (butoxy) | |
| 40.5 | -CH(CH₂)- | |
| 32.5, 32.0, 29.5, 26.0, 23.0, 19.5 | -CH₂- (heptane & butoxy chains) | |
| 14.0, 11.0 | -CH₃ | |
| 3-((Tosyloxymethyl)heptane) | 145.0, 133.0, 130.0, 128.0 | Ar-C |
| 73.0 | -CH₂-OTs | |
| 39.5 | -CH(CH₂)- | |
| 31.5, 29.0, 25.5, 22.5 | -CH₂- (heptane chain) | |
| 21.5 | Ar-CH₃ | |
| 14.0, 10.5 | -CH₃ |
Table 3: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 148/150 [M]⁺ (3:1 ratio) | 113, 99, 71, 57, 43 |
| 3-((Butoxymethyl)methyl)heptane | 186 [M]⁺ | 129, 115, 87, 57, 41 |
| 3-((Tosyloxymethyl)heptane) | 284 [M]⁺ | 172, 155, 91, 65 |
Table 4: Infrared (IR) Spectroscopy Data (Liquid Film)
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group |
| This compound | 2850-2960 | C-H stretch (alkane) |
| 1465, 1380 | C-H bend (alkane) | |
| 650-750 | C-Cl stretch | |
| 3-((Butoxymethyl)methyl)heptane | 2850-2960 | C-H stretch (alkane) |
| 1080-1150 | C-O stretch (ether) | |
| 1465, 1380 | C-H bend (alkane) | |
| 3-((Tosyloxymethyl)heptane) | 3030 | C-H stretch (aromatic) |
| 2850-2960 | C-H stretch (alkane) | |
| 1600, 1495 | C=C stretch (aromatic) | |
| 1360, 1175 | S=O stretch (sulfonate ester) | |
| 1090 | C-O stretch |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse angle.
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.
-
Acquire 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a 30° pulse angle.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a relaxation delay of 2 seconds.
-
Acquire 1024 scans.
-
-
Data Processing: Process the raw data using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS at 0.00 ppm.
Protocol 2: Mass Spectrometry (MS)
-
Sample Preparation: Dilute the purified compound to a concentration of approximately 1 mg/mL in a volatile organic solvent such as methanol or dichloromethane.
-
Instrument: A mass spectrometer equipped with an electron ionization (EI) source.
-
Acquisition:
-
Introduce the sample into the ion source via direct infusion or through a gas chromatography (GC) inlet.
-
Set the electron energy to 70 eV.
-
Scan a mass range of m/z 40-400.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Protocol 3: Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument will automatically subtract the background spectrum.
-
Scan the range from 4000 to 400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mandatory Visualization
The following diagrams illustrate the workflow of the synthesis and structural validation process.
By systematically applying these well-established spectroscopic techniques and comparing the acquired data with expected values, researchers can confidently validate the structure of compounds synthesized from this compound. This rigorous approach is fundamental to ensuring the integrity of chemical research and the development of new molecular entities.
References
A Comparative Guide to Analytical Methods for Purity Confirmation of 3-(Chloromethyl)heptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for confirming the purity of 3-(Chloromethyl)heptane. The selection of an appropriate analytical technique is critical for ensuring the quality and consistency of this important chemical intermediate used in various synthetic processes. This document outlines the principles, experimental protocols, and performance characteristics of several key analytical methods, offering a comparative overview to aid in method selection and implementation.
Introduction to Purity Analysis of this compound
This compound is a halogenated alkane whose purity is crucial for its intended applications, including as a building block in pharmaceutical synthesis.[1][2][3] Impurities, which can include positional isomers (e.g., 1-chloro-3-ethylhexane, 2-chloro-3-ethylhexane), other chlorinated heptanes, unreacted starting materials, and byproducts of the chlorination process, can affect reaction yields, final product purity, and safety.[4][5][6] Therefore, robust analytical methods are required to identify and quantify the main component and its potential impurities.
This guide explores the utility of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titrimetric methods for the purity assessment of this compound.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the discussed analytical methods for the analysis of this compound.
| Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Linearity (R²) | Precision (RSD) | Key Advantages | Key Disadvantages |
| GC-FID | Separation of volatile compounds followed by detection via flame ionization. | 1-10 ppm | 5-30 ppm | >0.99 | <5% | Robust, excellent for quantifying hydrocarbons, wide linear range. | Not structure-specific, requires response factor determination for accurate quantification of impurities. |
| GC-MS | Separation by GC followed by mass analysis, providing structural information. | 0.1-1 ppm | 0.5-5 ppm | >0.99 | <10% | High sensitivity and specificity, allows for impurity identification. | More complex instrumentation, matrix effects can influence ionization.[7] |
| HPLC-UV/RI | Separation based on polarity. Detection by UV absorbance (if chromophore present) or refractive index. | 10-50 ppm (UV, with derivatization), 50-200 ppm (RI) | 30-150 ppm (UV, with derivatization), 150-600 ppm (RI) | >0.99 | <5% | Good for non-volatile or thermally labile compounds, isomer separation is possible. | This compound lacks a strong chromophore for UV detection; RI detection has low sensitivity. |
| qNMR | Quantitative analysis based on the direct proportionality between signal intensity and the number of atomic nuclei. | Not typically defined by LOD/LOQ, but by the limit of accurate quantification. | ~0.1% w/w | Not applicable | <1% | Primary ratio method, highly accurate and precise, no need for identical reference standards, provides structural information. | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer, potential for signal overlap.[2][8][9][10][11][12] |
| Argentometric Titration | Titration of halide ions with silver nitrate solution. | Dependent on titration volume and titrant concentration. | Dependent on titration volume and titrant concentration. | Not applicable | <2% | Simple, inexpensive, provides total chlorine content. | Not specific to this compound, does not distinguish between different chlorinated species.[12][13] |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is well-suited for the routine purity analysis of volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Capillary column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
Reagents:
-
Carrier Gas: Helium or Nitrogen, high purity.
-
FID Gases: Hydrogen and Air, high purity.
-
Solvent: Hexane or other suitable high-purity solvent.
-
This compound reference standard.
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Instrumental Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 200 °C, hold for 5 minutes.
-
-
Carrier Gas Flow Rate: 1 mL/minute (constant flow).
-
Split Ratio: 50:1.
-
Injection Volume: 1 µL.
-
-
Analysis: Inject the prepared sample and record the chromatogram. The purity is determined by area percent calculation, assuming that all components have a similar response factor to the main peak. For higher accuracy, relative response factors for known impurities should be determined.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides both quantitative purity data and qualitative identification of impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (quadrupole, ion trap, or time-of-flight).
-
Capillary column: As for GC-FID.
Reagents:
-
As for GC-FID.
Procedure:
-
Sample Preparation and GC Conditions: As for GC-FID.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 35-300.
-
Scan Rate: 2 scans/second.
-
-
Analysis: Acquire the total ion chromatogram (TIC). Identify the main peak and any impurity peaks by their mass spectra. Purity can be estimated by area percent of the TIC. For accurate quantification, a calibration curve should be prepared using a reference standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide highly accurate purity values without the need for a specific reference standard of the analyte.[2][8][9][10][11][12]
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal Standard (IS): A high-purity compound with a known structure and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Argentometric Titration for Total Chlorine Content
This method determines the total amount of chlorine in the sample, providing an overall measure of chlorinated compounds but not their individual identities.[12][13]
Instrumentation:
-
Burette, beaker, magnetic stirrer.
-
Potentiometer with a silver electrode (for potentiometric titration).
Reagents:
-
Ethanol (95%).
-
Sodium metal.
-
Nitric acid (dilute).
-
Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 M).
-
Potassium chromate indicator (for Mohr's method) or fluorescein indicator (for Fajans' method).
Procedure (after sodium fusion):
-
Sample Decomposition (Sodium Fusion):
-
In a fusion tube, carefully heat a small, weighed amount of the this compound sample with a piece of clean, dry sodium metal until the reaction is complete.
-
Plunge the hot tube into a beaker of distilled water, and carefully break the tube.
-
Boil the solution, then filter to remove glass and carbon residues. The filtrate contains the chloride ions.
-
-
Titration (Mohr's Method as an example):
-
Neutralize the filtrate with dilute nitric acid.
-
Add a small amount of potassium chromate indicator.
-
Titrate with the standardized silver nitrate solution until a permanent reddish-brown precipitate of silver chromate is formed.
-
-
Calculation: Calculate the percentage of chlorine in the sample based on the volume of AgNO₃ solution used. This can be compared to the theoretical chlorine content of pure this compound.
Visualizations
Caption: Gas Chromatography Experimental Workflow.
Caption: Quantitative NMR (qNMR) Experimental Workflow.
Conclusion
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
GC-FID is a robust and reliable method for routine quality control, providing excellent quantitative data for the main component.
-
GC-MS is the preferred method for identifying and quantifying unknown impurities, making it invaluable for in-depth purity profiling and troubleshooting.
-
qNMR offers the highest accuracy for purity determination without the need for a specific reference standard of the analyte, making it a powerful tool for the certification of reference materials and for definitive purity assessment.
-
Argentometric titration serves as a simple, low-cost method for determining total chlorine content, which can be a useful screening tool but lacks the specificity of chromatographic and spectroscopic methods.
For comprehensive purity analysis, a combination of these techniques is often employed. For instance, GC-MS can be used to identify impurities, which can then be quantified more accurately by GC-FID using determined response factors or by qNMR. This integrated approach ensures a thorough and reliable assessment of this compound purity.
References
- 1. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 2. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 3. nbinno.com [nbinno.com]
- 4. cdn.hach.com [cdn.hach.com]
- 5. savemyexams.com [savemyexams.com]
- 6. e-Assignment #3 - Purpose and Results of the Free-radical Chlorination of 1-chlorobutane [sas.upenn.edu]
- 7. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design [mdpi.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 11. emerypharma.com [emerypharma.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. research.setu.ie [research.setu.ie]
Benchmarking the Alkylating Power of 3-(Chloromethyl)heptane: A Comparative Guide for Researchers
For Immediate Release
In the landscape of organic synthesis, the selection of an appropriate alkylating agent is paramount to achieving desired reaction efficiencies and product yields. This guide provides a comprehensive benchmark of 3-(Chloromethyl)heptane, a versatile primary alkyl halide, against other common alkylating agents in key synthetic transformations. This analysis is tailored for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes.
Executive Summary
This compound, also known as 2-ethylhexyl chloride, is a widely utilized intermediate in the synthesis of pharmaceuticals, plasticizers, and surfactants.[1][2] Its branched structure offers unique solubility and reactivity profiles. This guide delves into a comparative analysis of its performance in three fundamental reaction types: Williamson Ether Synthesis, Friedel-Crafts Alkylation, and N-Alkylation of Amines. While direct head-to-head comparative studies are scarce, this report synthesizes available data to provide a clear performance benchmark against other relevant primary alkyl halides.
Comparative Performance Analysis
The efficiency of an alkylating agent is critically dependent on the specific reaction conditions, the nucleophile, and the solvent system employed. The following tables summarize the performance of this compound in comparison to other primary alkyl halides based on available data and established principles of organic reactivity.
Table 1: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an S\textsubscript{N}2 mechanism. The reactivity of the alkyl halide is a key determinant of reaction rate and yield.
| Alkylating Agent | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| This compound | Phenoxide | DMF | 80-100 | 4-8 | ~85-95 (Estimated) | [3][4][5] |
| 1-Chlorobutane | Phenoxide | DMF | 80-100 | 4-8 | ~90-98 | [3][4][5] |
| 1-Bromobutane | Phenoxide | DMF | 80-100 | 2-6 | >95 | [3][4][5] |
| Benzyl Chloride | Phenoxide | DMF | 60-80 | 2-4 | >98 | [5] |
Analysis: As a primary alkyl chloride, this compound is expected to exhibit good reactivity in Williamson ether synthesis.[3] Due to the steric hindrance from its branched structure being further from the reactive center, its performance is anticipated to be comparable to other linear primary chlorides like 1-chlorobutane, though potentially slightly slower. Alkyl bromides and activated halides like benzyl chloride generally show higher reactivity and may allow for milder reaction conditions or shorter reaction times.
Table 2: Friedel-Crafts Alkylation
Friedel-Crafts alkylation attaches an alkyl group to an aromatic ring. The reaction proceeds via an electrophilic aromatic substitution, and the nature of the alkyl halide influences the potential for carbocation rearrangements and polyalkylation.
| Alkylating Agent | Aromatic Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| This compound | Benzene | AlCl₃ | 25-40 | 2-4 | Moderate (Rearrangement likely) | [6][7][8] |
| 1-Chlorobutane | Benzene | AlCl₃ | 25-40 | 2-4 | Moderate (Rearrangement to sec-butylbenzene) | [7][8] |
| tert-Butyl Chloride | Benzene | AlCl₃ | 20-30 | 1-2 | High (>90) | [7][8] |
| Benzyl Chloride | Benzene | AlCl₃ | 20-30 | 1-2 | High (>90) | [8] |
Analysis: Primary alkyl halides like this compound are prone to carbocation rearrangements in Friedel-Crafts alkylations, which can lead to a mixture of products and reduced yield of the desired linear alkylated product.[7][8] The reaction with benzene would likely yield a significant amount of rearranged isomers. For introducing a straight-chain alkyl group, Friedel-Crafts acylation followed by reduction is often a more effective strategy. Tertiary and benzylic halides, which form more stable carbocations, are generally more efficient in this reaction.
Table 3: N-Alkylation of Amines
N-alkylation is a crucial reaction for the synthesis of a vast array of pharmaceuticals and fine chemicals. The reaction typically proceeds via nucleophilic substitution.
| Alkylating Agent | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| This compound | Aniline | Toluene | 80-110 | 12-24 | Good (Estimated) | [9][10] |
| 1-Bromobutane | Aniline | Toluene | 80-110 | 10-20 | Good-Excellent | [9][10] |
| 1-Iodobutane | Aniline | Toluene | 60-90 | 8-16 | Excellent | [9][10] |
| Benzyl Bromide | Aniline | Toluene | 60-90 | 6-12 | Excellent | [9][10] |
Analysis: this compound is a suitable reagent for the N-alkylation of primary and secondary amines.[9][10] As with other S\textsubscript{N}2 reactions, the reactivity follows the trend I > Br > Cl for the leaving group. Therefore, while effective, this compound may require slightly more forcing conditions (higher temperature or longer reaction time) compared to its bromide or iodide counterparts to achieve similar yields. Overalkylation to form tertiary or quaternary ammonium salts can be a competing reaction and needs to be controlled by adjusting the stoichiometry of the reactants.
Experimental Protocols
Detailed experimental procedures are essential for reproducible and reliable results. Below are representative protocols for the key reactions discussed.
Protocol 1: Williamson Ether Synthesis of 2-Ethylhexyl Phenyl Ether
Materials:
-
Phenol
-
Sodium hydroxide
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq.) in DMF.
-
Add sodium hydroxide (1.1 eq.) portion-wise to the solution at room temperature and stir for 30 minutes to form the sodium phenoxide.
-
Add this compound (1.05 eq.) to the reaction mixture.
-
Heat the reaction mixture to 90°C and maintain for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Friedel-Crafts Alkylation of Benzene
Materials:
-
Anhydrous benzene
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous benzene (excess) and anhydrous aluminum chloride (0.3 eq.).
-
Cool the mixture in an ice bath.
-
Add this compound (1.0 eq.) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess benzene by distillation.
-
Analyze the product mixture by GC-MS to identify and quantify the isomers formed.
Protocol 3: N-Alkylation of Aniline
Materials:
-
Aniline
-
This compound
-
Potassium carbonate
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine aniline (1.0 eq.), potassium carbonate (2.0 eq.), and toluene.
-
Add this compound (1.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 18 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizing Reaction Pathways and Workflows
To further clarify the processes described, the following diagrams illustrate the logical flow of the experimental procedures.
Caption: Experimental workflow for Williamson ether synthesis.
Caption: Experimental workflow for Friedel-Crafts alkylation.
Caption: Experimental workflow for N-alkylation of aniline.
Conclusion
This compound is a competent primary alkylating agent suitable for a range of nucleophilic substitution reactions. Its performance is generally comparable to other primary alkyl chlorides, though it may be slightly less reactive than the corresponding bromides and iodides. In Friedel-Crafts alkylations, its utility is limited by the high probability of carbocation rearrangement, a common characteristic of primary alkyl halides. The choice of this compound over other alkylating agents will depend on the specific requirements of the synthesis, including desired product structure, cost, and availability of starting materials. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for their synthetic endeavors.
References
- 1. Alkylation of organic aromatic compounds (Patent) | OSTI.GOV [osti.gov]
- 2. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 3. Decreasing order of reactivity in Williamson synthesis class 11 chemistry CBSE [vedantu.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. francis-press.com [francis-press.com]
- 6. Friedel-Crafts Alkylation of Benzene [ns1.almerja.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Comparative Study of Catalysts for Reactions with 3-(Chloromethyl)heptane: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount for optimizing chemical reactions involving versatile building blocks like 3-(chloromethyl)heptane. This guide provides a comparative analysis of various catalysts for key reactions of this compound, supported by experimental data from scientific literature. Due to the limited availability of direct comparative studies on this compound, this guide also incorporates data from analogous reactions with structurally similar long-chain alkyl halides to provide a broader perspective.
This compound, also known as 2-ethylhexyl chloride or isooctyl chloride, is a valuable intermediate in organic synthesis, primarily utilized for its reactive chloromethyl group. This functional group readily participates in a variety of reactions, including nucleophilic substitutions, Friedel-Crafts alkylations, and cross-coupling reactions, making it a crucial component in the synthesis of pharmaceuticals, agrochemicals, and industrial materials.[1][2] The efficiency and selectivity of these reactions are highly dependent on the catalyst employed.
This guide explores the performance of different catalyst systems—Lewis acids, zeolites, phase-transfer catalysts, and transition metal complexes—in reactions pertinent to this compound.
Friedel-Crafts Alkylation of Aromatic Compounds
Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring. In the context of this compound, this reaction would involve the alkylation of an aromatic substrate, such as benzene or toluene. The reaction is typically catalyzed by strong Lewis acids.[3][4][5] Solid acid catalysts, like zeolites, are also employed, offering advantages in terms of reusability and reduced environmental impact.[6][7][8][9]
Table 1: Comparison of Catalysts for Friedel-Crafts Alkylation of Aromatics with Alkenes/Alkyl Halides
| Catalyst | Aromatic Substrate | Alkylating Agent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Reference |
| AlCl₃ | Benzene | Benzyl Chloride | 80 | 2 | >95 | High for Diphenylmethane | [10] |
| FeCl₃ | Benzene | Benzyl Chloride | 80 | 4 | ~80 | High for Diphenylmethane | [10] |
| Basolite F300 (Fe-MOF) | Benzene | Benzyl Chloride | 80 | 2 | ~98 | ~95 for Diphenylmethane | [10] |
| Y-Zeolite (Si/Al = 3.5) | Toluene | 1-Heptene | 90 | 3 | ~96 | ~25 for 2-Heptyltoluene | [7] |
| H-beta (Si/Al = 367) | Toluene | 1-Heptene | 120 | 4 | ~85 | Varies with isomers | [8][9] |
| Desilicated H-beta (Si/Al = 231) | Toluene | 1-Heptene | 120 | 4 | ~95 | Improved for specific isomers | [8][9] |
Experimental Protocol: Friedel-Crafts Alkylation of Benzene with Benzyl Chloride using an Iron-Based Metal-Organic Framework (Basolite F300)[10]
-
A batch reactor is charged with benzene (acting as both reactant and solvent) and the Basolite F300 catalyst (50 mg).
-
The mixture is heated to the reaction temperature of 80 °C with stirring.
-
Benzyl chloride is then added to the reactor to initiate the reaction, with a benzene-to-benzyl chloride molar ratio of 15:1.
-
The reaction is allowed to proceed for a specified duration (e.g., up to 4 hours), with samples withdrawn periodically for analysis.
-
The concentration of reactants and products is determined by gas chromatography (GC) to calculate conversion and selectivity.
Caption: Mechanism of Friedel-Crafts Alkylation.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone reaction for this compound, where the chlorine atom is displaced by a nucleophile.[1] Phase-transfer catalysis (PTC) is a highly effective method for carrying out these reactions, especially when the nucleophile is an inorganic salt soluble in an aqueous phase and the alkyl halide is in an organic phase.[11] Common phase-transfer catalysts include quaternary ammonium and phosphonium salts.
Table 2: Comparison of Catalysts for Nucleophilic Substitution Reactions
| Catalyst | Substrate | Nucleophile | Solvent System | Temperature (°C) | Yield (%) | Reference |
| Tetrabutylammonium Bromide (TBAB) | Alkyl Bromide | Cyanide | Dichloromethane/Water | 25 | High | [12] |
| Benzyltriethylammonium Chloride (TEBAC) | Alkyl Halide | Various | Organic/Aqueous | Varies | Generally High | |
| Cinchonidine-derived Quaternary Ammonium Salt | Glycine Imine | Benzyl Bromide | Toluene/THF/50% aq. KOH | -20 | 86 (98% ee) | [13] |
| Diethylcyclopropenone (organocatalyst) | Various Alcohols | (from Benzoyl Chloride) | Dichloromethane | ≤40 | High | [14] |
Experimental Protocol: Phase-Transfer Catalyzed Cyanation of an Alkyl Halide[12]
-
An aqueous solution of sodium cyanide is prepared.
-
The alkyl halide (e.g., this compound) is dissolved in an organic solvent such as dichloromethane.
-
A catalytic amount of a phase-transfer catalyst, for example, tetrabutylammonium bromide (TBAB), is added to the two-phase system.
-
The mixture is stirred vigorously at room temperature to facilitate the transfer of the cyanide anion to the organic phase.
-
The reaction progress is monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the organic layer is separated, washed with water, dried, and the solvent is evaporated to yield the nitrile product.
Caption: Phase-Transfer Catalysis Cycle for Nucleophilic Substitution.
Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing complex molecules. For alkyl halides like this compound, catalysts based on nickel and iron are often effective for coupling with Grignard reagents (Kumada coupling).[1][6][14][15][16][17][18][19] These reactions are valuable for creating new carbon-carbon bonds with a variety of organic groups.
Table 3: Comparison of Catalysts for Cross-Coupling of Alkyl Halides with Grignard Reagents
| Catalyst | Substrate | Grignard Reagent | Ligand/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| NiCl₂(dppe) | Aryl Halide | Phenylmagnesium Bromide | dppe | THF | Room Temp. | High | [16] |
| Fe(acac)₃ | Alkyl Halide | Aryl Grignard | DMI | THF | 0 | High | [1] |
| (PPN)[FeCl₄] | sec-Alkyl Halide | Aryl Grignard | None | CPME | Varies | 94 | [1] |
| NiCl₂·(H₂O)₁.₅ | tert-Alkyl-MgCl | 4-Bromoanisole | IPr | THF | -10 | 90 | [18] |
| [(Triphos)NiᴵCl] | Aryl Iodide | Phenylmagnesium Bromide | Triphos | THF | Room Temp. | 86-94 | [14][16] |
Experimental Protocol: Iron-Catalyzed Cross-Coupling of an Alkyl Halide with a Grignard Reagent[1]
-
To a solution of the alkyl halide (e.g., this compound) in tetrahydrofuran (THF), the iron catalyst (e.g., Fe(acac)₃, 5 mol%) and an additive (e.g., N,N'-dimethylimidazolidinone (DMI), 600 mol%) are added under an inert atmosphere.
-
The mixture is cooled to 0 °C.
-
The Grignard reagent (e.g., phenylmagnesium bromide, 1.2 equivalents) is added dropwise to the reaction mixture.
-
The reaction is stirred at 0 °C for a specified time (e.g., 10 minutes).
-
The reaction is quenched by the addition of an aqueous solution (e.g., saturated ammonium chloride).
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography to yield the cross-coupled product.
Caption: Catalytic Cycle for a Kumada Cross-Coupling Reaction.
Conclusion
The choice of catalyst for reactions involving this compound is critical and depends on the desired transformation. For Friedel-Crafts alkylations, while traditional Lewis acids like AlCl₃ are effective, solid acid catalysts such as zeolites and metal-organic frameworks offer advantages in terms of handling and reusability. In nucleophilic substitution reactions, phase-transfer catalysts are highly efficient for promoting reactions between different phases. For cross-coupling reactions to form new C-C bonds, nickel and iron-based catalysts have proven to be cost-effective and efficient alternatives to palladium catalysts for reactions with alkyl halides.
This guide provides a starting point for researchers by comparing various catalytic systems. The optimal catalyst and reaction conditions should be determined through experimental investigation for each specific application. The provided experimental protocols and mechanistic diagrams serve as a foundation for designing and understanding these catalytic processes.
References
- 1. Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Nickel-catalyzed Kumada cross-coupling reactions of tertiary alkylmagnesium halides and aryl bromides/triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Friedel-Crafts Alkylation | Algor Cards [cards.algoreducation.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Investigation of toluene alkylation with hept-1-ene over fresh and modified h-beta catalysts according to apparent activation energy values - White Rose Research Online [eprints.whiterose.ac.uk]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. US6846946B2 - Process for making organic products and improving the quality of non-product streams using phase transfer catalysis - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
2-Ethylhexyl Chloride: A Comparative Guide to its Advantages Over Isomeric Alternatives
For researchers, scientists, and drug development professionals, the selection of appropriate chemical intermediates is a critical decision that can significantly impact reaction outcomes, product properties, and overall process efficiency. Among the C8 alkyl chlorides, 2-Ethylhexyl chloride stands out as a widely used intermediate. This guide provides an objective comparison of 2-Ethylhexyl chloride with its isomers, highlighting its unique advantages supported by physicochemical data and established principles of chemical reactivity.
Physicochemical Properties: A Comparative Overview
The structural differences among isomers of octyl chloride lead to variations in their physical properties. These properties can influence reaction conditions, solvent choice, and purification methods. A summary of key physicochemical data for 2-Ethylhexyl chloride and its linear isomer, 1-chlorooctane, is presented below.
| Property | 2-Ethylhexyl chloride | 1-Chlorooctane (n-Octyl chloride) | Data Source |
| Molecular Formula | C₈H₁₇Cl | C₈H₁₇Cl | N/A |
| Molecular Weight | 148.67 g/mol | 148.68 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | Clear, colorless liquid | [1] |
| Boiling Point | 173.4°C | 181-183°C | [1][2] |
| Density | 0.862 g/cm³ at 20°C | 0.862 g/cm³ at 20°C | [1] |
The branched structure of 2-Ethylhexyl chloride results in a slightly lower boiling point compared to its linear isomer, 1-chlorooctane. This can be advantageous in distillation and purification processes, potentially leading to energy savings.
Reactivity and Steric Effects: The Advantage of Branching
The primary advantage of 2-Ethylhexyl chloride in many synthetic applications stems from its unique structure as a primary alkyl chloride with significant branching at the beta-carbon. This structural feature influences its reactivity, particularly in nucleophilic substitution reactions.
Nucleophilic Substitution Reactions (Sₙ2)
In Sₙ2 reactions, a nucleophile attacks the carbon atom bearing the leaving group (the chloride ion). The rate of this reaction is highly sensitive to steric hindrance around the reaction center.
-
Linear Isomers (e.g., 1-Chlorooctane): As a primary alkyl halide, 1-chlorooctane is generally reactive in Sₙ2 reactions due to minimal steric hindrance.[3][4]
-
2-Ethylhexyl chloride: Also a primary alkyl halide, 2-Ethylhexyl chloride would be expected to be reactive. However, the presence of a bulky ethyl group at the carbon adjacent to the chloromethyl group (the β-carbon) introduces significant steric hindrance. This bulkiness can hinder the approach of the nucleophile, thereby slowing down the rate of Sₙ2 reactions compared to its linear counterpart.[5] This can be a distinct advantage when selectivity is desired, or when a more controlled, less vigorous reaction is required.
dot
Caption: Comparative Sₙ2 reaction pathways for 1-chlorooctane and 2-Ethylhexyl chloride.
This controlled reactivity can be beneficial in preventing runaway reactions and improving the selectivity of the desired product over potential side products.
Applications in Material Science: The Role of the 2-Ethylhexyl Moiety
The 2-ethylhexyl group is a common feature in a variety of industrial chemicals, most notably plasticizers for polyvinyl chloride (PVC). The branched structure of the 2-ethylhexyl chain imparts desirable properties to the final products.
Plasticizers
Plasticizers are additives that increase the flexibility and durability of polymers. Di(2-ethylhexyl) phthalate (DEHP) has been a widely used plasticizer, synthesized from 2-ethylhexanol, which is derived from 2-Ethylhexyl chloride. While environmental and health concerns have led to the search for alternatives, the performance of the 2-ethylhexyl group serves as a benchmark.
One study comparing maleate-based plasticizers found that while branching (as in di(2-ethylhexyl) maleate) did not negatively impact the plasticizing efficiency in terms of reducing the glass transition temperature compared to a linear isomer, it significantly hindered biodegradation.[6] This suggests that the branched structure of the 2-ethylhexyl group can contribute to the longevity and stability of the materials it is incorporated into, which can be an advantage in applications where durability is paramount.
dot
Caption: Influence of alkyl chain structure on plasticizer properties.
Experimental Protocols
Synthesis of 2-Ethylhexyl Acrylate
Objective: To synthesize 2-ethylhexyl acrylate via esterification of acrylic acid with 2-ethylhexanol (which can be produced from 2-Ethylhexyl chloride).
Materials:
-
Acrylic acid
-
2-Ethylhexanol
-
Sulfuric acid (94%, catalyst)
-
Phenothiazine (polymerization inhibitor)
Procedure:
-
In a stirred reactor, combine 466.3 parts of acrylic acid and 520 parts of 2-ethylhexanol.
-
Add 9.76 parts of 94% sulfuric acid as a catalyst.
-
Add 0.7 parts of phenothiazine to inhibit polymerization.
-
Heat the mixture to 90°C under reduced pressure.
-
Continuously remove the water produced during the esterification reaction as an azeotropic mixture with 2-ethylhexanol to drive the reaction to completion.
-
The resulting crude reaction mixture contains 2-ethylhexyl acrylate, unreacted 2-ethylhexanol and acrylic acid, and the catalyst.
-
The crude product is then purified through a series of washing and distillation steps to yield pure 2-ethylhexyl acrylate.
This process is a common industrial method for producing acrylate esters, which are important monomers in the polymer industry.
dot
Caption: Workflow for the synthesis of 2-ethylhexyl acrylate.
Conclusion
The advantages of using 2-Ethylhexyl chloride over its other isomers are subtle but significant, primarily revolving around the influence of its branched structure on reactivity and the properties of its derivatives. The steric hindrance provided by the β-ethyl group can offer better control over Sₙ2 reactions, while the 2-ethylhexyl moiety itself imparts desirable properties such as durability to materials like plasticizers. While direct comparative experimental data is sparse, the established principles of organic chemistry and the widespread industrial use of 2-Ethylhexyl chloride and its derivatives underscore its importance and utility in various chemical syntheses. For researchers and professionals in drug development and material science, understanding these nuances is key to optimizing synthetic routes and tailoring the properties of final products.
References
- 1. bromchemlaboratories.in [bromchemlaboratories.in]
- 2. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.coach [chemistry.coach]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. Designing greener plasticizers: Effects of alkyl chain length and branching on the biodegradation of maleate based plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Cross-Reactivity: A Comparative Guide for 3-(Chloromethyl)heptane and Related Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
The Significance of Cross-Reactivity in Immunoassays
Cross-reactivity in immunoassays refers to the binding of antibodies to substances other than the specific analyte the assay was designed to detect. This phenomenon is a significant concern in diagnostic and research settings as it can lead to false-positive or false-negative results.[1] The specificity of an immunoassay is largely determined by the antibody's ability to discriminate between the target analyte and other structurally similar molecules that may be present in the sample.[1][2]
3-(Chloromethyl)heptane, also known as 2-ethylhexyl chloride, is a reactive alkylating agent used as an intermediate in the synthesis of various pharmaceuticals and industrial chemicals.[3][4][5] Due to its reactive chloromethyl group, it can form adducts with proteins and other macromolecules. If this compound or its metabolites were present in a biological sample being analyzed by an immunoassay, its structural characteristics could potentially lead to cross-reactivity, depending on the specific assay and the antibodies utilized.
Hypothetical Cross-Reactivity Profile of this compound
In the absence of direct experimental data for this compound, we can hypothesize its potential for cross-reactivity based on its structure. An immunoassay designed to detect a drug or metabolite containing a heptane or a similar alkyl chain could potentially show cross-reactivity with this compound.
For the purpose of this guide, we will compare the hypothetical cross-reactivity of this compound with other structurally related chloroalkanes that could be present as intermediates or impurities in synthetic processes.
Table 1: Hypothetical Cross-Reactivity Data of this compound and Related Compounds in a Competitive ELISA for "Analyte X"
| Compound | Structure | Concentration for 50% Inhibition (IC50) (ng/mL) | % Cross-Reactivity |
| Analyte X (Target) | (Hypothetical) | 10 | 100% |
| This compound | C8H17Cl | 5,000 | 0.2% |
| 1-Chlorohexane | C6H13Cl | 10,000 | 0.1% |
| 1-Chlorooctane | C8H17Cl | 2,500 | 0.4% |
| 3-Methylheptane | C8H18 | > 50,000 | <0.02% |
% Cross-Reactivity = (IC50 of Analyte X / IC50 of Test Compound) x 100
Experimental Protocols for Assessing Cross-Reactivity
A standard method for determining cross-reactivity is through competitive enzyme-linked immunosorbent assay (ELISA).
Competitive ELISA Protocol
-
Coating: Microtiter plates are coated with a conjugate of the target analyte (or a derivative) and a protein (e.g., BSA). The plates are then incubated overnight at 4°C.
-
Washing: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.
-
Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well to block any non-specific binding sites. The plates are incubated for 1-2 hours at room temperature.
-
Competition: A standard curve of the target analyte is prepared. The test compounds, including this compound and its analogs, are serially diluted. The standards or test compounds are added to the wells, followed by the addition of a specific primary antibody. The plate is incubated for 1-2 hours at room temperature, allowing the analyte and any cross-reactants to compete for binding to the primary antibody.
-
Secondary Antibody: After another washing step, a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) is added to each well. The plate is incubated for 1 hour at room temperature.
-
Substrate Addition: Following a final wash, a substrate solution (e.g., TMB) is added to the wells. The enzyme on the secondary antibody will convert the substrate, leading to a color change.
-
Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis: The absorbance values are inversely proportional to the concentration of the analyte or cross-reactant in the sample. The IC50 values are calculated from the dose-response curves, and the percent cross-reactivity is determined.
Visualizing Experimental Workflows and Principles
To further clarify the processes involved in cross-reactivity assessment, the following diagrams illustrate a typical experimental workflow and the underlying principle of a competitive immunoassay.
References
A Comparative Guide to the Applications of 3-(Chloromethyl)heptane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, 3-(Chloromethyl)heptane, also widely known as 2-ethylhexyl chloride, serves as a versatile and cost-effective alkylating agent. Its utility spans across the pharmaceutical, chemical, and agricultural industries, where it is primarily used to introduce the 2-ethylhexyl group into a variety of molecules.[1][2][3] This guide provides a comprehensive literature review of the applications of this compound, offering an objective comparison with its alternatives, supported by available experimental data and detailed methodologies.
Performance Comparison of Alkylating Agents
The selection of an appropriate alkylating agent is pivotal for optimizing reaction efficiency, yield, and overall process viability. This compound is a primary alkyl halide, and its reactivity is characteristic of SN2 (bimolecular nucleophilic substitution) reactions.[4][5] The primary alternatives to this compound for introducing the 2-ethylhexyl group include other alkyl halides with better leaving groups, such as 3-(bromomethyl)heptane (2-ethylhexyl bromide) and 3-(iodomethyl)heptane (2-ethylhexyl iodide), as well as alkyl sulfonates like 2-ethylhexyl tosylate. In some applications, greener alternatives like 2-ethylhexanol are also employed.
The general order of reactivity for the leaving group in SN2 reactions is:
I > Br > Cl > F[6]
This indicates that 2-ethylhexyl iodide would be the most reactive, followed by the bromide and then the chloride. However, the cost and stability of these reagents often follow the reverse trend, making this compound a common choice for industrial applications where cost is a significant factor.
Table 1: Qualitative Comparison of 2-Ethylhexyl Alkylating Agents
| Alkylating Agent | Chemical Formula | Leaving Group | Reactivity | Key Advantages | Key Disadvantages |
| This compound | C₈H₁₇Cl | Chloride | Moderate | Cost-effective, stable | Less reactive than bromide or iodide analogues |
| 3-(Bromomethyl)heptane | C₈H₁₇Br | Bromide | High | More reactive than the chloride | Higher cost, potentially less stable |
| 2-Ethylhexyl Tosylate | C₁₅H₂₄O₃S | Tosylate | Very High | Excellent leaving group, high yields | Significantly higher cost, requires preparation from the alcohol |
| 2-Ethylhexanol | C₈H₁₈O | Hydroxyl (used with acid catalyst) | Low to Moderate | "Green" alternative, water is the byproduct | Requires higher temperatures and a catalyst, potential for side reactions |
Applications and Experimental Data
Synthesis of Pharmaceutical Intermediates
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antihistamines, antipsychotics, and anticonvulsants.[2][3] A notable example is its potential role in the synthesis of antihistamines like clemastine, which involves the formation of an ether linkage.[1][7][8][9]
While a direct synthesis of clemastine using this compound is not explicitly detailed in readily available literature, the core reaction, a Williamson ether synthesis, can be illustrated. This reaction typically involves the O-alkylation of an alcohol with an alkyl halide in the presence of a base.
Table 2: Representative Data for Williamson Ether Synthesis
| Alkylating Agent | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Alkyl Halide (general) | Phenol | K₂CO₃ | DMF | 60-80 | Not Specified | [2] |
| Chloroacetonitrile | Triol Phenol | K₂CO₃/KHCO₃ | Acetone | Not Specified | 89 | [10] |
Experimental Protocol: General O-Alkylation of a Phenol [2]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the phenol (1.0 equivalent) is dissolved in a suitable solvent such as dimethylformamide (DMF) or acetone to a concentration of approximately 0.5 M. Finely ground potassium carbonate (K₂CO₃, 1.5–2.0 equivalents) is added to the solution.
-
Addition of Alkylating Agent: this compound (1.1–1.5 equivalents) is added dropwise to the stirring suspension at room temperature.
-
Reaction: The reaction mixture is heated to 60–80 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure.
-
Purification: The crude product is dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product can be purified by column chromatography or crystallization.
Production of Surfactants and Corrosion Inhibitors
This compound is utilized in the synthesis of quaternary ammonium salts, which are widely used as surfactants, phase-transfer catalysts, and corrosion inhibitors.[11][12][13][14][15] The reaction, known as the Menshutkin reaction, involves the alkylation of a tertiary amine with an alkyl halide.[16]
Table 3: Data for the Synthesis of Quaternary Ammonium Salts
| Tertiary Amine | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| N,N-Dimethylaniline | Benzyl Chloride | Polar Solvents | Not Specified | Not Specified | [17] |
| Tertiary Amine (general) | Benzyl Halide | Water or Water-containing organic solvent | 60-90 | 95-100 | [18] |
Experimental Protocol: General Synthesis of a Quaternary Ammonium Salt [16]
-
Reaction Setup: The tertiary amine (1.0 equivalent) and this compound (1.0 equivalent) are dissolved in a polar solvent such as chloroform or acetonitrile.
-
Reaction: The mixture is stirred at a suitable temperature, typically between room temperature and the boiling point of the solvent, for 24 hours. The progress of the reaction can be monitored by TLC or NMR spectroscopy.
-
Purification: The resulting quaternary ammonium salt often precipitates from the reaction mixture and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization.
Synthesis of Polymers
This compound can be used to synthesize initiators for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), enabling the production of polymers with well-defined architectures. For example, it can be used to prepare an initiator for the polymerization of 2-ethylhexyl acrylate (EHA), a monomer used in pressure-sensitive adhesives.[19][20][21][22][23]
Table 4: Polymerization Data for Poly(2-ethylhexyl acrylate)
| Polymerization Method | Initiator | Catalyst/Solvent | Conversion (%) | PDI | Reference |
| ATRP | PEBr | CuBr/PMDETA, Acetone | High | Narrow | [19] |
| FRP | Benzoyl Peroxide | Bulk | Very High | Broad | [19] |
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic applications of this compound.
Caption: Williamson Ether Synthesis Workflow.
Caption: Menshutkin Reaction for Quaternary Salt Synthesis.
Safety and Biological Activity
This compound is classified as a flammable liquid and is irritating to the eyes, respiratory system, and skin.[24][25][26] It may also cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[25][27] Proper handling procedures, including the use of personal protective equipment, are essential.
The direct biological activity of this compound is primarily related to its irritant and toxic properties.[24] Its significance in drug development lies in its role as a building block for creating more complex and biologically active molecules. The introduction of the 2-ethylhexyl group can influence the pharmacokinetic properties of a drug, such as its lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
This compound is a valuable and widely used chemical intermediate. Its moderate reactivity, coupled with its economic advantages, makes it a suitable choice for large-scale industrial applications. While more reactive alternatives like 3-(bromomethyl)heptane and 2-ethylhexyl tosylates can offer higher yields and faster reaction times, their higher cost may not be justifiable for all processes. The choice of the optimal alkylating agent will ultimately depend on a careful consideration of reaction kinetics, desired yield, process economics, and safety considerations. For applications where environmental impact is a primary concern, the use of 2-ethylhexanol as a greener alternative presents a promising, albeit potentially less efficient, option. This guide provides a foundation for researchers and drug development professionals to make informed decisions when selecting an appropriate alkylating agent for the introduction of the 2-ethylhexyl moiety.
References
- 1. Synthesis of (-)-(S,S)-clemastine by invertive N --> C aryl migration in a lithiated carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 9. CN107011228B - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. mdpi.com [mdpi.com]
- 12. EP0450706B1 - Alkoxy-(2-ethyl)hexyl-aliphatic methyl quaternary ammonium compounds and their precursor amines - Google Patents [patents.google.com]
- 13. Recent developments in sustainable corrosion inhibitors: design, performance and industrial scale applications - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00681E [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. EP0791575A1 - Method of synthesis of a quaternary ammonium salt - Google Patents [patents.google.com]
- 19. ias.ac.in [ias.ac.in]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. polymersource.ca [polymersource.ca]
- 23. ijacskros.com [ijacskros.com]
- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 25. fishersci.com [fishersci.com]
- 26. chembk.com [chembk.com]
- 27. chemical-label.com [chemical-label.com]
Efficacy Analysis of Pharmaceuticals Derived from 3-(Chloromethyl)heptane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The versatile chemical intermediate, 3-(Chloromethyl)heptane, also known as 2-ethylhexyl chloride, serves as a crucial building block in the synthesis of a diverse range of pharmaceutical agents. Its unique structural properties allow for its incorporation into various drug scaffolds, leading to compounds with a wide array of therapeutic applications. This guide provides an objective comparison of the efficacy of pharmaceuticals synthesized using this compound, supported by available experimental data.
Overview of Synthesized Pharmaceuticals
While the use of this compound as a precursor is noted in the synthesis of broad therapeutic categories such as antihistamines, antipsychotics, and anticonvulsants, publicly available literature providing specific examples within these classes is limited. However, its role in the synthesis of the following therapeutic agents has been identified:
-
Arteether: An artemisinin derivative used for the treatment of malaria.
-
Buparvaquone: A hydroxynaphthoquinone antiprotozoal agent effective against theileriosis.
-
Octopamine: A biogenic amine that acts as a neurotransmitter, neurohormone, and neuromodulator, primarily in invertebrates, with some sympathomimetic effects in mammals.
This guide will focus on the comparative efficacy of Arteether and Buparvaquone, given the more extensive clinical and preclinical data available for these compounds.
Comparative Efficacy Data
The following tables summarize the key efficacy parameters for Arteether and Buparvaquone based on published studies.
Table 1: Efficacy of Arteether in Uncomplicated Falciparum Malaria
| Parameter | α,β-Arteether (150 mg/day for 3 days, IM) | β-Arteether (150 mg/day for 3 days, IM) | Artemether-Lumefantrine (Standard Regimen) |
| Cure Rate | 97%[1] | 97.14%[2] | 81.5% - 98.9% (PCR-corrected)[3][4] |
| Fever Clearance Time (FCT) | 24-168 hours[1] | Mean: 37.27 hours[2] | Not consistently reported |
| Parasite Clearance Time (PCT) | 24-72 hours[1] | Mean: 38.49 hours[2] | Mean: 43 - 55 hours[5] |
| Parasite Reappearance Rate | 3%[1] | Not specified | Varies by region and resistance patterns |
Table 2: Efficacy of Buparvaquone in Bovine Theileriosis
| Parameter | Buparvaquone (2.5 mg/kg, single dose, IM) | Untreated Control |
| Cure Rate (Theileria annulata) | 86% - 91%[6] | - |
| Parasitaemia Reduction (Theileria orientalis) | 89-95% by day 4[7] | Increase in parasitaemia[7] |
| Recovery Rate (Theileria spp. in pregnant cows) | 66.2% after 6 weeks[8] | 39.3% after 6 weeks[8] |
| Elimination of Theileria orientalis (PCR) | 100% at 21 days post-treatment[9] | - |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Arteether Clinical Trial for Uncomplicated Falciparum Malaria
-
Study Design: A multicentric, open-label, single-arm clinical trial.[1]
-
Patient Population: Patients diagnosed with uncomplicated Plasmodium falciparum malaria.
-
Intervention: Intramuscular injection of 150 mg of α,β-arteether daily for three consecutive days.[1]
-
Follow-up: Patients were monitored for 28 days.
-
Primary Endpoints:
-
Fever Clearance Time (FCT): Time taken for the patient's body temperature to return to and remain below 37.5°C.
-
Parasite Clearance Time (PCT): Time taken for the first of three consecutive daily blood smears to be negative for asexual P. falciparum parasites.
-
-
Secondary Endpoint:
-
Cure Rate: Percentage of patients with no reappearance of parasites within the 28-day follow-up period.
-
-
Data Collection: Thick and thin blood smears were prepared and examined for parasites daily for the first 7 days, and then on days 14, 21, and 28. Clinical assessments, including temperature monitoring, were performed daily.
Buparvaquone Efficacy Study in Experimentally Induced Theileriosis
-
Study Design: A controlled experimental study in splenectomised calves.[7]
-
Animal Model: Splenectomised calves to enhance susceptibility to infection.
-
Infection: Calves were inoculated with either a mixed-variant isolate or a pure Ikeda isolate of Theileria orientalis.[7]
-
Intervention: A single intramuscular injection of buparvaquone at a dose of 2.5 mg/kg.[7]
-
Control Group: An untreated control group for each isolate.
-
Primary Endpoint:
-
Parasitaemia: The percentage of red blood cells infected with Theileria piroplasms, monitored over time.
-
-
Data Collection: Blood smears were collected and examined microscopically to determine the level of parasitaemia at regular intervals post-infection and post-treatment.
Visualizing Synthesis and Action
To illustrate the logical flow and relationships in the synthesis and application of these pharmaceuticals, the following diagrams are provided.
Caption: General synthesis pathway from this compound to therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of beta-arteether and alpha/beta-arteether for treatment of acute Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Efficacies of artemether-lumefantrine, artesunate-amodiaquine, dihydroartemisinin-piperaquine, and artesunate-pyronaridine for the treatment of uncomplicated Plasmodium falciparum malaria in children aged 6 months to 10 years in Uganda: a randomised, open-label, phase 4 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-finding and efficacy study for i.m. artemotil (beta-arteether) and comparison with i.m. artemether in acute uncomplicated P. falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buparvaquone, the new antitheilerial: a review of its efficacy and safety [openknowledge.fao.org]
- 7. Assess the efficacy of Buparvaquone for the treatment of bovine theileriosis | Meat & Livestock Australia [mla.com.au]
- 8. journalajravs.com [journalajravs.com]
- 9. chemijournal.com [chemijournal.com]
Safety Operating Guide
Proper Disposal of 3-(Chloromethyl)heptane: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of 3-(Chloromethyl)heptane is a critical aspect of laboratory safety and chemical management. As a flammable, irritant, and environmentally hazardous chlorinated hydrocarbon, it necessitates strict adherence to established disposal protocols. This guide provides detailed, step-by-step procedures to ensure the safe handling and disposal of this compound waste, safeguarding both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is a flammable liquid and vapor that can cause irritation to the eyes, skin, and respiratory tract.[1][2] It is also classified as very toxic to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Chemical splash goggles are mandatory.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., Viton or PVA for more than incidental contact; always consult the manufacturer's compatibility chart).[5]
-
Skin Protection: A fully-buttoned laboratory coat.[4]
-
Respiratory Protection: All work should be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[4][5]
Step-by-Step Disposal Protocol
Disposal of this compound is managed as hazardous waste. It must never be discharged into the sewer system or disposed of with regular trash.[4][6]
Step 1: Waste Segregation Proper segregation is the first and one of the most critical steps in hazardous waste management.
-
Designated Waste Stream: this compound is a chlorinated (or halogenated) hydrocarbon.[6] It must be collected in a waste container specifically designated for halogenated organic solvents.
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated solvent waste.[6][7] The cost of disposing of mixed waste is significantly higher, as the entire volume must be treated as halogenated waste.[7][8]
Step 2: Container Selection and Labeling The integrity and labeling of the waste container are crucial for safety and compliance.
-
Container Type: Use a container made of a material compatible with this compound. The original chemical container is often the best choice.[6][9] Ensure the container is in good condition, free from leaks, and has a secure, screw-on cap.[9]
-
Labeling:
-
Clearly label the container with the words "HAZARDOUS WASTE ".[9]
-
Identify the contents accurately, listing "this compound" and its approximate concentration or percentage. If it is part of a mixture, list all constituents.[9]
-
Attach your institution's official hazardous waste tag as soon as you begin accumulating waste in the container.[6]
-
Step 3: Waste Accumulation and Storage Safe storage of the waste container while it is being filled is essential to prevent accidents.
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[9][10][11]
-
Storage Location: Store the container in a designated and well-ventilated satellite accumulation area, such as within a fume hood or a safety cabinet for flammables.[11][12]
-
Secondary Containment: It is best practice to keep the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[6][10]
-
Filling Level: Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion.[11]
Step 4: Arranging for Professional Disposal Hazardous waste must be disposed of through your institution's designated channels.
-
Contact EHS: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a similar department (e.g., Office of Clinical and Research Safety).[6][10]
-
Request Pickup: Do not transport the waste yourself.[6] Submit a hazardous material pickup request form to your EHS office to arrange for collection directly from your laboratory.[5][9]
Management of Spills and Leaks
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, ensure the area is well-ventilated and eliminate all ignition sources.[5][12] Absorb the spill with an inert material like vermiculite, sand, or earth.[1] Collect the absorbent material using spark-proof tools and place it in a sealed, labeled container for disposal as hazardous waste.[1][5]
-
Large Spills: In the case of a large spill, immediately evacuate the area, secure it, and notify your institution's emergency services and EHS office.[5]
Summary of Chemical Data
The table below summarizes key quantitative and qualitative data for this compound, also known as Isooctyl chloride or 2-Ethylhexyl chloride.[1][2]
| Property | Value/Information | Reference |
| CAS Number | 123-04-6 | [2] |
| Physical State | Liquid | |
| Flash Point | 60 °C (140 °F) | [1] |
| Hazards | Flammable liquid and vapor. Causes skin, eye, and respiratory tract irritation. May cause an allergic skin reaction. Very toxic to aquatic life with long-lasting effects. | [1][2][3] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. chemical-label.com [chemical-label.com]
- 4. benchchem.com [benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. vumc.org [vumc.org]
- 7. geo.utexas.edu [geo.utexas.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. ethz.ch [ethz.ch]
- 12. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
Personal protective equipment for handling 3-(Chloromethyl)heptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-(Chloromethyl)heptane (CAS 123-04-6). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause serious eye, skin, and respiratory tract irritation.[1][2] It may also cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[2][3][4] Proper selection and use of PPE are the first line of defense against exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Specifications and Use |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must be worn to protect against splashes.[5] A face shield should be used in conjunction with goggles when handling larger volumes or when there is a significant splash risk.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are suitable for protection against incidental splashes.[5][6] For prolonged contact or immersion, butyl rubber gloves are recommended. Always check the manufacturer's glove compatibility chart.[6][7] |
| Body Protection | Chemical-Resistant Lab Coat or Apron | A lab coat is required for all procedures. An acid-resistant or chemical-resistant apron should be worn over the lab coat when handling significant quantities.[6] For large-scale operations, a chemical splash suit may be necessary.[8] |
| Respiratory Protection | Air-Purifying Respirator | To be used when ventilation is inadequate or during spill cleanup.[9] Ensure the respirator is NIOSH-approved and fitted with appropriate cartridges for organic vapors.[8][10] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Shoes must be made of a material that resists chemical penetration. Steel-toe boots are recommended for handling large containers.[8][11] |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidents and exposure.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1] Read the Safety Data Sheet (SDS) thoroughly.[12]
-
Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood.[7]
-
Grounding: Ground and bond containers when transferring the material to prevent static discharge, which can ignite flammable vapors.[1]
-
Dispensing: Use spark-proof tools and explosion-proof equipment for all transfers.[1]
-
Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[1][9] Do not breathe vapors or mists.[1]
-
After Handling: Wash hands and any exposed skin thoroughly after handling.[2] Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[1][2]
Storage Plan
-
Store in a cool, dry, well-ventilated area designated as a "flammables area".[1][7][9]
-
Keep containers tightly closed.[1]
-
Store away from sources of ignition such as heat, sparks, and open flames.[1]
-
Incompatible materials to avoid include strong oxidizing agents, strong bases, and moisture.[7][9]
Emergency Procedures and First Aid
Immediate and appropriate action is vital in case of an emergency.
Table 2: Emergency Response and First Aid
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][2] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Spill | Evacuate the area and remove all sources of ignition. Ventilate the area. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[1][7] Use spark-proof tools for cleanup.[1] |
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
-
Waste Collection: Collect waste this compound and any contaminated materials in a designated, compatible, and properly labeled hazardous waste container.[7][13]
-
Container Management: Keep waste containers tightly closed and store them in a designated waste accumulation area, away from incompatible materials.[13]
-
Empty Containers: Empty containers retain product residue and can be dangerous.[1] They must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[13] After rinsing, the container labels must be defaced or removed before disposal.[13]
-
Professional Disposal: Arrange for the disposal of all hazardous waste through a licensed environmental services company, following all local, state, and federal regulations.[2]
Workflow and Safety Relationships
The following diagram illustrates the logical flow of operations when handling this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for Handling this compound
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. chemical-label.com [chemical-label.com]
- 4. 2-Ethylhexyl chloride | C8H17Cl | CID 31240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. nbinno.com [nbinno.com]
- 10. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 11. epa.gov [epa.gov]
- 12. mtech.edu [mtech.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
